2-Fluoro-6-(trifluoromethyl)pyridine
Beschreibung
The exact mass of the compound 2-Fluoro-6-Trifluoromethylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOIOCQPMHHDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371405 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94239-04-0 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94239-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-trifluoromethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094239040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-6-trifluoromethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring, make it a highly versatile intermediate for the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its characteristic reactivity, and its applications, with a focus on the scientific rationale behind its use in research and development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] The strategic placement of the highly electronegative fluorine atom and the potent electron-withdrawing trifluoromethyl group significantly influences the molecule's physical and chemical characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃F₄N | [2] |
| Molecular Weight | 165.09 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 121.6 ± 35.0 °C (at 760 mmHg) | [1] |
| Density | ~1.4 g/cm³ | [1] |
| Solubility | Good solubility in organic solvents; low solubility in water. | [1] |
| LogP | 1.65 | [1] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. While experimentally obtained spectra are the gold standard, the following provides an overview of the expected spectral characteristics based on the analysis of similar fluorinated pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of structural information.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the fluorine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon atoms directly bonded to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It is expected to show two distinct signals: one for the fluorine atom attached to the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.[3] The chemical shifts provide insight into the electronic environment of the fluorine nuclei.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:
-
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[4]
-
C=N and C=C stretching: Vibrations associated with the pyridine ring will appear in the 1600-1400 cm⁻¹ region.[4]
-
C-F stretching: The C-F bond of the fluorine substituent and the CF₃ group will give rise to strong absorption bands, typically in the 1350-1000 cm⁻¹ range.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents. This high degree of electrophilicity makes the molecule particularly susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction of this compound is nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is an excellent leaving group in these reactions, readily displaced by a wide range of nucleophiles.[5][6] This reactivity is a cornerstone of its utility as a synthetic intermediate.
The general mechanism for the SNAr reaction is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the fluoride ion.[7]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.2 equivalents) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dioxane.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Addition of Substrate: Add this compound (1.0 equivalent) to the stirred mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[7]
Lithiation
While less common than SNAr, the pyridine ring of this compound can be deprotonated at the 3-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. This forms a lithiated intermediate that can react with various electrophiles, allowing for functionalization at a different position on the ring.
Experimental Protocol: Lithiation and Reaction with an Electrophile
-
LDA Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise and stir for 30 minutes at -78 °C to generate LDA in situ.[1]
-
Lithiation: To the freshly prepared LDA solution, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.[1]
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction and Work-up: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified, typically by column chromatography.
Caption: Workflow for the lithiation of this compound.
Applications in Drug Discovery and Agrochemicals
The unique physicochemical properties imparted by the fluoro- and trifluoromethyl groups make this compound a highly sought-after intermediate in the pharmaceutical and agrochemical industries.[8]
Rationale for Use
The incorporation of the this compound moiety into a larger molecule can have several beneficial effects:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.[9]
-
Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its oral bioavailability.[5][9]
-
Modulation of pKa: The electron-withdrawing nature of the substituents can significantly lower the pKa of nearby functional groups, which can be crucial for optimizing binding interactions with biological targets.
-
Improved Binding Affinity: The fluorine and trifluoromethyl groups can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.[5]
Examples of Applications
-
Pharmaceuticals: This building block is utilized in the synthesis of a variety of therapeutic agents, including antiviral and anticancer drugs.[5] Its ability to serve as a scaffold for diverse functionalization via SNAr reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]
-
Agrochemicals: this compound is a key intermediate in the production of modern fungicides and herbicides.[1][8] For example, it is a precursor to the fungicide picoxystrobin.[10] The resulting agrochemicals often exhibit high efficacy and, in some cases, improved environmental profiles.
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed or inhaled.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its distinct electronic and physical properties, driven by the strategic placement of fluorine and trifluoromethyl groups, provide medicinal and agrochemical chemists with a valuable tool for the design and synthesis of novel, high-performance molecules. A thorough understanding of its reactivity, particularly its propensity for nucleophilic aromatic substitution, is key to unlocking its full potential in research and development.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]
An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)pyridine
This guide provides a comprehensive technical overview of 2-Fluoro-6-(trifluoromethyl)pyridine, a pivotal fluorinated building block in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core physicochemical properties, synthesis, reactivity, and applications, underpinned by established safety and handling protocols.
Core Molecular and Physical Properties
This compound, with the CAS number 94239-04-0, is a colorless to light yellow liquid at room temperature.[1] Its unique molecular architecture, featuring both a fluorine atom and a trifluoromethyl group on a pyridine ring, imparts a distinct set of properties that are highly sought after in the synthesis of complex molecules.
The molecular formula of this compound is C₆H₃F₄N, and it has a molecular weight of 165.09 g/mol .[2][3] The presence of the highly electronegative fluorine atom and the strong electron-withdrawing trifluoromethyl group significantly influences the electronic nature of the pyridine ring, rendering it electron-deficient. This electronic characteristic is the cornerstone of its reactivity and utility in synthetic organic chemistry.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃F₄N | [2][3] |
| Molecular Weight | 165.09 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 143.0 ± 0.5 °C at 101.325 kPa | [5] |
| Melting Point | -15.2 °C | [5] |
| Density | 1.40 g/cm³ at 20±0.5°C | [5] |
| Flash Point | 50 ± 2°C | [5] |
| Vapor Pressure | 17.4 ± 0.2 mmHg at 25°C | [3] |
| Solubility | Good solubility in organic solvents, low in water.[3] | |
| pKa | -5.11 ± 0.12 (Predicted) | [6] |
| LogP | 1.65 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a critical process for its availability as a key intermediate. Several synthetic routes have been developed, with a common industrial method involving the fluorination of a chlorinated precursor.
One established method involves the fluorination of 2-chloro-6-(trichloromethyl)pyridine.[1][7] This reaction is typically carried out using a fluorinating agent such as anhydrous hydrogen fluoride, often in the presence of a catalyst like ferric chloride or antimony halides.[1][8] The reaction proceeds at elevated temperatures and pressures.[1][8]
The rationale behind this approach lies in the stepwise halogen exchange (Halex) reaction. The chlorine atoms on both the pyridine ring and the trichloromethyl group are sequentially replaced by fluorine atoms. The use of a catalyst facilitates this exchange by activating the C-Cl bond.
An alternative industrial approach involves the simultaneous vapor-phase chlorination and fluorination of picoline derivatives at high temperatures over a transition metal-based catalyst.[9]
Experimental Protocol: Synthesis via Halogen Exchange
-
Reactor Preparation: A pressure-resistant reactor is thoroughly dried under vacuum.
-
Charging Reactants: At 0°C, 2-chloro-6-(trichloromethyl)pyridine, anhydrous hydrogen fluoride, and a catalyst (e.g., ferric chloride) are carefully added to the reactor.[1] A solvent may also be used.[1]
-
Reaction Conditions: The mixture is heated to a specified temperature (e.g., 170°C) and stirred for a set duration (e.g., 4 hours).[1] The reaction progress is monitored by gas chromatography (GC).[1]
-
Work-up: After cooling to room temperature, the reaction mixture is cautiously neutralized with a saturated sodium carbonate solution to an alkaline pH.[1]
-
Extraction and Purification: The product is extracted with an organic solvent, such as ethyl acetate. The organic layer is then dried and the solvent removed by rotary evaporation to yield the crude product.[1] Final purification is typically achieved through distillation.[7]
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The unique electronic properties of this compound dictate its reactivity. The electron-deficient nature of the pyridine ring makes the fluorine atom at the 2-position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is a key feature exploited in the synthesis of more complex molecules.
Due to these properties, this compound is a valuable intermediate in several key industries:
-
Agrochemicals: It is a crucial building block for the synthesis of fungicides, such as picoxystrobin, and herbicides.[3][9][10] The trifluoromethylpyridine moiety is a common feature in many modern crop protection agents.[9]
-
Pharmaceuticals: This compound serves as an important intermediate in the synthesis of various drug molecules, particularly in the development of antiviral and anticancer agents.[3][9]
-
Materials Science: Its distinct electronic properties make it a candidate for the synthesis of high-performance polymers and optoelectronic materials.[3]
Caption: Key application areas for this compound.
Safety, Handling, and Storage
As a flammable and hazardous chemical, proper safety protocols are imperative when handling this compound.
GHS Hazard Statements:
-
H412: Harmful to aquatic life with long lasting effects.[2]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][11] Use explosion-proof electrical and ventilating equipment.[5][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5] Respiratory protection may be necessary depending on the exposure.[5]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5][11] Ground and bond containers during transfer to prevent static discharge.[5][11] Use non-sparking tools.[5][11] Avoid breathing vapors and contact with skin and eyes.[11] Do not eat, drink, or smoke when using this product.[5][11]
-
Storage: Store in a cool, well-ventilated place.[5] Keep the container tightly closed.[5][11] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[6]
In case of accidental exposure, it is crucial to seek immediate medical attention.[5] For spills, remove all ignition sources and contain the spill with an inert absorbent material.[11]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Huimeng Bio-tech [huimengchem.cn]
- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Fluoro-6-trifluoromethylpyridine | 94239-04-0 [chemicalbook.com]
- 7. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 8. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic Data for 2-Fluoro-6-(trifluoromethyl)pyridine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluoro-6-(trifluoromethyl)pyridine (C₆H₃F₄N), a critical building block in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific principles and experimental considerations for acquiring and interpreting NMR, IR, and MS spectra.
Introduction to this compound
This compound is a substituted pyridine ring, a heterocyclic aromatic organic compound.[2][3] The presence of both a fluorine atom and a trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it a valuable synthon in medicinal chemistry.[1][4] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.[5] The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, provides a wealth of structural information through chemical shifts, spin-spin coupling, and signal integrations.[6][7][8]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three aromatic protons on the pyridine ring. The electron-withdrawing nature of the fluorine and trifluoromethyl groups will deshield these protons, causing them to resonate at a relatively high frequency (downfield).
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 7.2 - 7.4 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 8.0, ⁴J(H3-F) ≈ 5.0 |
| H-4 | 7.9 - 8.1 | Triplet (t) | ³J(H4-H3) ≈ 8.0, ³J(H4-H5) ≈ 8.0 |
| H-5 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8.0, ⁴J(H5-CF3) ≈ 1.0 |
Causality behind Predictions: The chemical shifts are estimated based on the known effects of electron-withdrawing groups on aromatic systems. The multiplicities arise from spin-spin coupling with adjacent protons and fluorine atoms. The coupling constants are typical for pyridyl systems and long-range fluorine-proton couplings.[9]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will exhibit six signals, one for each carbon atom in the molecule. The carbon atoms directly bonded to fluorine and the trifluoromethyl group will show characteristic splitting patterns due to C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-2 | 160 - 165 | Doublet (d) | ¹J(C2-F) ≈ 240-260 |
| C-3 | 115 - 120 | Doublet (d) | ²J(C3-F) ≈ 35-45 |
| C-4 | 140 - 145 | Singlet (s) | - |
| C-5 | 120 - 125 | Quartet (q) | ³J(C5-CF3) ≈ 3-5 |
| C-6 | 145 - 150 | Quartet (q) | ²J(C6-CF3) ≈ 30-40 |
| CF₃ | 120 - 125 | Quartet (q) | ¹J(C-F) ≈ 270-280 |
Expertise & Experience: The large one-bond C-F coupling constants (¹J) are a hallmark of fluorinated organic compounds.[10] The smaller, long-range couplings (²J, ³J) provide valuable connectivity information. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[11]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[7][12][13] For this compound, two distinct signals are expected.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C2-F | -70 to -80 | Quartet (q) | ⁵J(F-CF3) ≈ 15-25 |
| C6-CF₃ | -65 to -75 | Doublet (d) | ⁵J(CF3-F) ≈ 15-25 |
Authoritative Grounding: The chemical shift of the CF₃ group is predicted based on data for similar aromatic trifluoromethyl compounds, such as 2-(Trifluoromethyl)pyridine, which exhibits a singlet at approximately -68 ppm.[9][14] The fluorine at the C-2 position is expected to be in a similar region. The through-space coupling between the C2-F and the C6-CF₃ group is anticipated to result in the observed multiplicities.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width to cover the aromatic region (approx. 0-10 ppm).
-
Set the number of scans to 16 or higher for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of approximately 0-200 ppm.
-
Employ a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -90 ppm).
-
Use a small number of scans (e.g., 16) due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15]
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 1600-1450 | C=C and C=N ring stretching | Strong-Medium |
| 1300-1100 | C-F (aromatic) and C-F (trifluoromethyl) stretches | Strong |
| 800-700 | C-H out-of-plane bending | Strong |
Trustworthiness: The presence of strong absorption bands in the 1300-1100 cm⁻¹ region is a highly reliable indicator of C-F bonds.[2] The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, a characteristic of sp² hybridized C-H bonds.[16] The pyridine ring vibrations will be observed in the 1600-1450 cm⁻¹ range.[3][17]
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 165, corresponding to the molecular weight of this compound.[2]
-
Key Fragmentation Pathways:
-
Loss of F•: A peak at m/z 146, resulting from the loss of a fluorine radical from the trifluoromethyl group.
-
Loss of CF₃•: A significant peak at m/z 96, corresponding to the loss of the trifluoromethyl radical. This is often a favorable fragmentation pathway for trifluoromethyl-substituted aromatics.[18]
-
Formation of CF₃⁺: A characteristic fragment at m/z 69, corresponding to the trifluoromethyl cation.[18]
-
Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and expected fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Relationships
Caption: Overview of spectroscopic techniques for analyzing this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. biophysics.org [biophysics.org]
- 9. rsc.org [rsc.org]
- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. spectrabase.com [spectrabase.com]
- 15. m.youtube.com [m.youtube.com]
- 16. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mjfas.utm.my [mjfas.utm.my]
- 18. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]
solubility and stability of 2-Fluoro-6-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Solubility and Stability of 2-Fluoro-6-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 94239-04-0), a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2][3] Its utility is derived from a unique molecular architecture, where the interplay between the electron-deficient pyridine ring, a highly electronegative fluorine atom, and a lipophilic trifluoromethyl group dictates its reactivity and physical properties.[4] This document details the compound's solubility profile in aqueous and organic media, outlines its stability under various environmental stressors, and provides validated experimental protocols for researchers, scientists, and drug development professionals to ensure its effective and safe application.
Introduction and Molecular Overview
This compound is a colorless to light yellow liquid at ambient temperature.[1][2][5] The molecule's core is a pyridine ring, an aromatic heterocycle that imparts basicity through the lone pair of electrons on the nitrogen atom.[5] This core is substituted at the C2 and C6 positions with two key functional groups:
-
Fluorine (F) Atom: Located at the C2 position, this highly electronegative atom serves as a reactive site. Due to the electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent leaving group for introducing diverse functionalities.[2][6]
-
Trifluoromethyl (-CF₃) Group: Positioned at C6, this group is a powerful electron-withdrawing and highly lipophilic moiety.[4][7] Its presence significantly impacts the compound's electronic properties, enhances metabolic stability, and increases its solubility in nonpolar environments, which can improve membrane permeability and bioavailability in derivative drug candidates.[6]
This unique combination of features makes this compound a cornerstone building block for synthesizing a wide array of complex molecules, including picoxystrobin fungicide and other active ingredients in medicine and crop science.[1][8]
Physicochemical Properties
A summary of the key physicochemical properties is essential for handling, storage, and reaction design. The data below has been consolidated from authoritative safety and technical data sheets.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃F₄N | [1][9] |
| Molecular Weight | 165.09 g/mol | [1][5][9] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Density | 1.40 ± 0.1 g/cm³ at 20°C | [1][5] |
| Boiling Point | 121.6 ± 35.0 °C at 760 mmHg | [5] |
| Melting Point | -15.2 °C | [1] |
| Flash Point | 27.3 - 50 ± 2°C (Flammable Liquid, Cat. 3) | [1][5] |
| Vapor Pressure | 17.4 ± 0.2 mmHg at 25°C | [5] |
| LogP (n-octanol/water) | 1.65 - 1.83 at 25°C | [1][5] |
Solubility Profile
The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.
Quantitative and Qualitative Solubility
The solubility of this compound is dictated by its predominantly nonpolar character, offset by the minor polarity of the pyridine nitrogen.
| Solvent Type | Solvent Examples | Solubility | Rationale |
| Aqueous | Water | Slightly soluble (0.19% at 25±1°C)[1] | The hydrophobic trifluoromethyl group and aromatic ring limit miscibility. The pyridine nitrogen offers a site for hydrogen bonding, but this is insufficient to overcome the molecule's low polarity. |
| Organic | Methylene Chloride (MDC), Methanol (MeOH), Acetone, Tetrahydrofuran (THF) | Good solubility / Soluble[1][5] | The compound's low polarity and lipophilic nature, enhanced by the -CF₃ group, allow for favorable intermolecular interactions with a wide range of common organic solvents. |
Causality Behind Solubility Characteristics
The observed solubility profile is a direct consequence of the "like dissolves like" principle. The large, nonpolar surface area of the fluorinated pyridine ring makes it energetically favorable to interact with nonpolar organic solvent molecules. Conversely, disrupting the strong hydrogen-bonding network of water to accommodate the molecule is energetically unfavorable, resulting in low aqueous solubility. The partition coefficient (LogP) of ~1.8 confirms this preference for a lipophilic environment over an aqueous one.[1][5]
Experimental Protocol: Gravimetric Determination of Solubility
To provide a self-validating and reproducible method for quantifying solubility in novel solvent systems, the following gravimetric protocol is recommended. This method is considered a gold standard for its accuracy.[10]
Objective: To accurately determine the solubility of this compound in a given solvent at a specified temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed, pre-weighed glass vial containing a known volume of the test solvent (e.g., 5 mL). The excess solid ensures that equilibrium saturation is achieved.
-
Place the vial in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber set to the desired temperature (e.g., 25°C).
-
-
Equilibration:
-
Agitate the mixture for a minimum of 24-48 hours.[10] This extended period is crucial to ensure the system reaches thermodynamic equilibrium, a common pitfall in solubility studies.
-
-
Separation of Undissolved Solute:
-
After equilibration, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a precise aliquot (e.g., 1 mL) of the clear supernatant using a calibrated pipette. To avoid transferring any solid, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
-
Solvent Evaporation:
-
Transfer the filtered aliquot to a pre-weighed, dry evaporating dish.
-
Completely evaporate the solvent under controlled conditions, such as a vacuum oven at a temperature well below the compound's boiling point, to prevent loss of the analyte.
-
-
Quantification and Calculation:
-
Once the solvent is fully evaporated, weigh the evaporating dish containing the solid residue.
-
Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100
-
-
Caption: Gravimetric solubility determination workflow.
Stability Profile
Understanding the chemical stability of this compound is paramount for ensuring safety, determining appropriate storage conditions, and predicting shelf-life.
General Stability and Conditions to Avoid
The compound is considered stable under recommended storage conditions (room temperature, tightly sealed container, in a dry, well-ventilated place).[5][11] However, several conditions can lead to decomposition:
-
Thermal Stress: Avoid high temperatures, heat, sparks, and open flames.[1][12] The compound is a flammable liquid, and its vapors can form explosive mixtures with air.[1][12]
-
Chemical Incompatibility: The compound is incompatible with strong oxidizing agents.[1][12]
-
Extreme pH: Decomposition may occur under strong acid or strong base conditions.[5]
-
Moisture and Light: To prevent hydrolysis and potential photolytic degradation, the compound should be protected from moisture and excessive light.[1]
Degradation Pathways and Hazardous Products
In the event of decomposition, particularly during combustion, the molecule can break down to release highly toxic and irritating fumes.[1][12] The primary hazardous decomposition products include:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF): This is a highly toxic and corrosive gas produced during combustion, posing a significant inhalation hazard.[1]
The formation of HF results from the breakdown of the C-F bonds in the trifluoromethyl group under high-energy conditions.
Experimental Protocol: Chemical Stability Assessment (ICH Guideline Framework)
A robust stability study is essential for regulatory purposes and to establish a reliable re-test period or shelf-life.[13][14] The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[13]
Objective: To evaluate the stability of this compound under various environmental conditions and identify potential degradation products.
Methodology:
-
Batch Selection and Preparation:
-
Stress Testing (Forced Degradation):
-
Purpose: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[17]
-
Conditions:
-
Hydrolysis: Expose the compound in solution across a wide range of pH values (e.g., pH 2, 7, 9) at elevated temperatures.
-
Oxidation: Treat the compound with an oxidative agent (e.g., 3% hydrogen peroxide).
-
Thermal: Expose the solid or liquid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[17]
-
Photostability: Expose the compound to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m². Use a dark control stored under the same conditions for comparison.[17][18]
-
-
-
Accelerated and Long-Term Stability Testing:
-
Analytical Monitoring:
-
At each time point, analyze the samples using a validated, stability-indicating analytical method (typically HPLC or GC).
-
Monitor for changes in appearance, assay (potency), and the formation of degradation products.[17]
-
Caption: Workflow for chemical stability assessment.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. This compound - Huimeng Bio-tech [huimengchem.cn]
- 6. nbinno.com [nbinno.com]
- 7. scispace.com [scispace.com]
- 8. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]
- 9. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. www3.paho.org [www3.paho.org]
- 15. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 16. westgard.com [westgard.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The trifluoromethylpyridine (TFMP) moiety has emerged as a cornerstone in modern medicinal chemistry, agrochemical science, and materials engineering. The strategic incorporation of a trifluoromethyl group onto a pyridine ring imparts a unique constellation of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which collectively contribute to improved biological activity and material performance. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylpyridine derivatives. We will delve into the principal synthetic strategies, offering detailed, field-proven experimental protocols. Furthermore, this guide will explore the pivotal role of TFMP derivatives in the development of innovative pharmaceuticals, next-generation agrochemicals, and high-performance materials, supported by quantitative data and mechanistic insights.
The Trifluoromethyl Group: A Privileged Moiety in Molecular Design
The trifluoromethyl (CF3) group is a powerful tool in the arsenal of the medicinal and materials chemist. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly influences the electronic properties of the parent molecule. Unlike a single fluorine atom, the CF3 group is considered a purely electron-withdrawing group, with a Hammett constant (σp) of 0.54, which can profoundly impact reaction mechanisms and molecular interactions.[1] This electronic perturbation can enhance binding affinities to biological targets and tune the optical and electronic properties of materials.
Moreover, the CF3 group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, a critical factor in drug design. The substitution of a methyl group with a trifluoromethyl group can also block metabolic oxidation at that position, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[2] The C-F bond is also stronger than a C-H bond, contributing to the overall chemical and thermal stability of the molecule.[3]
Synthetic Strategies for Trifluoromethylpyridine Derivatives
The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into two main approaches: the modification of a pre-existing pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing building blocks. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Introduction of a Trifluoromethyl Group onto a Pyridine Ring
This approach involves the direct or indirect introduction of a CF3 group onto a pyridine scaffold.
Historically, one of the most common industrial methods for synthesizing trifluoromethylpyridines is the halogen exchange reaction of a trichloromethylpyridine with a fluoride source, such as hydrogen fluoride (HF) or a metal fluoride.[1][4][5] This method is particularly effective for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Halogen Exchange [6][7][8]
This protocol outlines a typical industrial approach for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a crucial intermediate for several agrochemicals.
-
Step 1: Chlorination of 2-chloro-5-(chloromethyl)pyridine.
-
In a suitable reactor equipped for gas inlet and heating, 2-chloro-5-(chloromethyl)pyridine is heated.
-
Chlorine gas is introduced into the reactor at a controlled rate. The reaction is typically carried out at elevated temperatures (e.g., 78-80°C).
-
The progress of the reaction is monitored by gas chromatography (GC) until the starting material is consumed, yielding 2-chloro-5-(trichloromethyl)pyridine.
-
-
Step 2: On-ring Chlorination.
-
The crude 2-chloro-5-(trichloromethyl)pyridine is transferred to a separate reactor.
-
A Lewis acid catalyst, such as antimony trichloride (SbCl3), is added.
-
Chlorine gas is again introduced while heating the mixture to facilitate the chlorination of the pyridine ring, affording 2,3-dichloro-5-(trichloromethyl)pyridine.
-
-
Step 3: Fluorination.
-
The resulting 2,3-dichloro-5-(trichloromethyl)pyridine is transferred to a fluorination reactor.
-
Anhydrous hydrogen fluoride (HF) is added. The reaction is conducted under pressure and at elevated temperatures (e.g., 150-250°C).
-
The reaction mixture is then carefully worked up by washing and distillation to yield the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
-
Self-Validation and Causality: The multi-step nature of this process allows for purification at intermediate stages, ensuring the quality of the final product. The choice of a Lewis acid catalyst in the on-ring chlorination step is crucial for activating the pyridine ring towards electrophilic substitution. The high temperatures and pressures in the fluorination step are necessary to drive the halogen exchange reaction to completion.
More recently, methods for the direct trifluoromethylation of C-H bonds on the pyridine ring have gained prominence. These reactions often employ radical or nucleophilic trifluoromethylating reagents and can offer more regioselective and atom-economical routes to trifluoromethylated pyridines.[9] Reagents such as Togni's reagent (a hypervalent iodine compound) are frequently used for this purpose.[9][10][11][12][13]
Experimental Protocol: Direct C-H Trifluoromethylation of a Pyridine Derivative using Togni's Reagent [11][13]
This protocol provides a general procedure for the direct trifluoromethylation of an electron-rich pyridine derivative.
-
Reaction Setup:
-
To a solution of the pyridine substrate in a suitable solvent (e.g., DMF), add a copper(I) catalyst (e.g., CuI).
-
Add Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).
-
The reaction is typically stirred at room temperature.
-
-
Work-up and Purification:
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
-
Causality and Self-Validation: The use of a copper catalyst is often essential to facilitate the generation of the trifluoromethyl radical from Togni's reagent. The reaction conditions are generally mild, which allows for the tolerance of a wide range of functional groups. The purity of the final product is ensured by chromatographic purification.
Pyridine Ring Construction from Trifluoromethylated Building Blocks (Cyclocondensation)
An alternative and highly versatile strategy involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This "building block" approach allows for the synthesis of a wide variety of substituted trifluoromethylpyridines that may be difficult to access through direct functionalization.[1][4]
Experimental Protocol: Cyclocondensation Synthesis of a Trifluoromethylpyridine Derivative [14][15]
This protocol illustrates the synthesis of a trifluoromethyl-substituted pyridine via the cyclocondensation of a trifluoromethyl-containing enone with an enamine.
-
Reaction Setup:
-
A mixture of a trifluoromethyl-β-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) and an enamine (e.g., 3-aminocrotononitrile) is heated in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., piperidine).
-
The reaction is refluxed for several hours and monitored by TLC.
-
-
Work-up and Purification:
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried and concentrated.
-
The product is purified by recrystallization or column chromatography.
-
-
Causality and Self-Validation: The base catalyzes the initial Michael addition of the enamine to the enone, followed by an intramolecular cyclization and dehydration to form the pyridine ring. The choice of reactants directly determines the substitution pattern of the final product, offering a high degree of synthetic control. Purification by recrystallization often yields highly pure crystalline products.
Applications in Drug Discovery
The trifluoromethylpyridine scaffold is a prominent feature in numerous approved drugs and clinical candidates. The unique properties imparted by the CF3 group often lead to enhanced potency, selectivity, and pharmacokinetic profiles.
Kinase Inhibitors
A significant number of kinase inhibitors incorporate the trifluoromethylpyridine moiety. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The trifluoromethylpyridine scaffold can serve as a key pharmacophore, interacting with the ATP-binding site of kinases.
For instance, derivatives of trifluoromethylpyridine have been investigated as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[16][17][18][19] Structure-activity relationship (SAR) studies have shown that the position of the trifluoromethyl group and the nature of other substituents on the pyridine ring can significantly impact inhibitory activity and selectivity.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Pyridinylimidazole 11 | p38α | Potent | [17] |
| Compound 21 | p38α | Potent | [16] |
Agrochemical Applications
Trifluoromethylpyridine derivatives are integral to the development of modern herbicides, insecticides, and fungicides. Their enhanced biological activity and metabolic stability contribute to more effective and environmentally benign crop protection solutions.
Herbicides
Fluazifop-butyl was one of the first commercially successful herbicides to feature a trifluoromethylpyridine core.[1][4][20] It is a selective, post-emergence herbicide used to control grass weeds in broadleaf crops. Fluazifop-butyl functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in grasses.[1] The synthesis of fluazifop-butyl relies on the key intermediate 2-chloro-5-(trifluoromethyl)pyridine.[1][4]
Synthetic Workflow for Fluazifop-butyl
Caption: Synthetic pathway for the herbicide Fluazifop-butyl.
Materials Science: Engineering High-Performance Materials
The unique electronic and physical properties of trifluoromethylpyridine derivatives make them attractive building blocks for advanced materials, particularly in the fields of organic electronics and high-performance polymers.
Organic Light-Emitting Diodes (OLEDs)
Trifluoromethylpyridine-containing compounds have been investigated as components in OLEDs, serving as host materials, emitters, or electron-transporting materials.[21][22][23] The electron-withdrawing nature of the trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, facilitating electron injection and transport. Furthermore, the steric bulk of the CF3 group can disrupt intermolecular packing, leading to amorphous materials with good film-forming properties and high glass transition temperatures, which are desirable for device stability and longevity.[23]
| Material Type | Key Property Enhancement | Reference |
| Platinum(II) complexes with trifluoromethylphenylpyridine ligands | Enhanced luminous and power efficiency in OLEDs | [21] |
High-Performance Polymers
The incorporation of trifluoromethylpyridine units into polymer backbones can lead to materials with exceptional thermal stability, chemical resistance, and desirable dielectric properties. Polyimides containing trifluoromethyl groups, for example, are known for their high glass transition temperatures, low dielectric constants, and low water absorption, making them suitable for applications in microelectronics and aerospace.[24][25][26][27][28]
| Polymer Type | Property | Value | Reference |
| Fluorinated Polyimide | Glass Transition Temperature (Tg) | 202.1°C - 219.7°C | [25] |
| Fluorinated Polyimide | 10% Mass Loss Temperature | 537.0°C - 572.8°C | [25] |
| Fluorinated Polyimide | Water Uptake | 0.55% - 0.63% | [25] |
Purification and Characterization
The successful synthesis of trifluoromethylpyridine derivatives relies on robust purification and characterization techniques to ensure the identity and purity of the final products.
Purification
-
Column Chromatography: This is a standard technique for the purification of trifluoromethylpyridine derivatives, particularly on a laboratory scale. Silica gel is the most common stationary phase, and the eluent is chosen based on the polarity of the compound.
-
Recrystallization: For crystalline solids, recrystallization is an effective method for achieving high purity.[29][30] The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and sparingly soluble at room temperature or below.
-
Melt Crystallization: On an industrial scale, melt crystallization can be an efficient purification method for certain trifluoromethylpyridine derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine.[31]
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable tools for the structural elucidation of trifluoromethylpyridine derivatives.[32][33][34] 19F NMR is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[32][33]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
Conclusion
The trifluoromethylpyridine scaffold has firmly established itself as a privileged structural motif in the design and development of advanced molecules for a wide range of applications. Its unique combination of electronic and steric properties provides chemists with a powerful tool to fine-tune the characteristics of pharmaceuticals, agrochemicals, and materials. The synthetic methodologies for accessing these valuable compounds continue to evolve, with a trend towards more efficient and selective direct functionalization techniques. As our understanding of the intricate relationship between molecular structure and function deepens, the importance of trifluoromethylpyridine derivatives is poised to grow even further, paving the way for future innovations in science and technology.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of trifluoromethylated 2 H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pure.psu.edu [pure.psu.edu]
- 20. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 21. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis and photophysical studies of chiral fluorescent compounds | PPSM [ppsm.ens-paris-saclay.fr]
- 23. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 30. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 31. researchgate.net [researchgate.net]
- 32. Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
hazards and handling precautions for 2-Fluoro-6-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Hazards and Handling of 2-Fluoro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a critical building block in modern medicinal and agricultural chemistry, prized for its unique electronic properties that can enhance the pharmacological profiles of target molecules.[1][2][3] The incorporation of fluorine and a trifluoromethyl group onto the pyridine scaffold imparts desirable characteristics such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.[2][4] However, the same chemical attributes that make this compound a valuable synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound, offering detailed, field-proven insights into its safe handling, storage, and emergency management to empower researchers to utilize this versatile reagent with confidence and security.
Chemical & Physical Properties: A Foundation for Safe Handling
A fundamental understanding of the physicochemical properties of this compound is paramount to anticipating its behavior and implementing appropriate safety measures. This colorless liquid is characterized by its flammability and a density greater than water.[1][5]
| Property | Value | Source |
| Molecular Formula | C₆H₃F₄N | [1][6] |
| Molecular Weight | 165.09 g/mol | [1][6] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 143 °C | [5] |
| Melting Point | -15.2 °C | [5] |
| Relative Density | 1.40 at 20°C | [5][7] |
| Solubility | Good solubility in organic solvents; low solubility in water. | [1] |
| Vapor Pressure | 5.6hPa at 25℃ | [8] |
| Stability | Stable under normal conditions. May decompose under strong acid, strong base, or high-temperature conditions. | [1][9] |
The presence of the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions.[1][2] This reactivity, while beneficial synthetically, also underscores the need for careful consideration of chemical compatibility.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of its GHS classification is essential for a robust risk assessment.
GHS Pictograms:
-
GHS02: Flame - Indicates a flammable hazard.[7]
-
GHS07: Exclamation Mark - Indicates acute toxicity (harmful), skin and eye irritation, and respiratory irritation.[7]
Signal Word:Warning[6][7]
Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the Safety Data Sheet and should be strictly adhered to. Key preventative measures include:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][7]
-
P240: Ground and bond container and receiving equipment.[5][7]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[5][7]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7][10]
-
P270: Do not eat, drink or smoke when using this product.[5][7][10]
-
P271: Use only outdoors or in a well-ventilated area.[5][7][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]
Caption: GHS Hazard Classification for this compound.
Toxicological Profile and Routes of Exposure
The primary routes of exposure to this compound are inhalation and ingestion, both of which are harmful.[7] While it is not classified as a skin irritant, prolonged or repeated skin contact should be avoided.[7]
Acute Toxicity:
-
Oral: Harmful if swallowed (Acute Toxicity: Category 4). The oral LD50 in rats is 500 mg/kg.[7] Ingestion may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[7]
-
Inhalation: Harmful if inhaled (Acute Toxicity: Category 4).[7] Inhalation of vapors may cause respiratory irritation.[7]
-
Dermal: The dermal LD50 in rats is >2500 mg/kg, indicating lower toxicity via this route.[7]
Chronic Toxicity:
The chronic health effects of this compound have not been thoroughly investigated.[7] Therefore, it is prudent to minimize exposure and treat the compound with respect.
Risk Assessment and Control Measures: A Proactive Approach to Safety
A thorough risk assessment is a critical prerequisite for any work involving this compound. This process should identify potential hazards, evaluate the risks, and implement appropriate control measures.
Caption: A systematic workflow for risk assessment.
Hierarchy of Controls:
-
Elimination/Substitution: In the context of drug development, substitution may not be feasible due to the specific structural requirements of the target molecule.
-
Engineering Controls: These are the most effective measures for minimizing exposure.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7][9] Local exhaust ventilation is preferred to control airborne concentrations.[7]
-
Explosion-Proof Equipment: Due to the flammability of the compound, all electrical equipment, including stirring plates, vacuum pumps, and lighting, must be explosion-proof.[7][9]
-
Grounding and Bonding: To prevent the build-up of static electricity, which can serve as an ignition source, all containers and transfer equipment must be properly grounded and bonded.[5][7]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and strictly followed.
-
Training: All personnel handling the compound must receive comprehensive training on its hazards and the established safety protocols.
-
Restricted Access: The areas where the compound is used and stored should be clearly marked, and access should be restricted to authorized personnel.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.
Detailed Protocols for Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[7] A face shield should also be worn when there is a risk of splashing.[11]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber, neoprene) must be worn.[7] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[7][11]
-
Protective Clothing: A flame-retardant lab coat or chemical-resistant apron is required.[5][7] For larger-scale operations, impervious clothing may be necessary.[7]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]
Handling Protocol:
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly, and all necessary PPE is readily available. Clear the work area of any unnecessary equipment or chemicals.
-
Dispensing:
-
During Use:
-
Post-Handling:
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7][9]
-
The storage area should be a designated flammable liquids storage cabinet or room.[5]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5][7][9]
-
Store away from incompatible materials, such as strong oxidizing agents.[5][7][9]
Emergency Procedures: Preparedness is Key
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Isolate: Isolate the spill area and shut off all ignition sources.[5]
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[5] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[7][9] If breathing is difficult or stops, provide artificial respiration.[7] Seek immediate medical attention.[7]
-
Skin Contact: If on skin, immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[7][9]
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[7] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5][7]
Firefighting Measures:
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: The compound is a flammable liquid, and its vapors can form explosive mixtures with air.[5] Vapors may travel a considerable distance to a source of ignition and flash back.[5][9] Containers may explode when heated.[9] Combustion may produce highly toxic hydrogen fluoride gas and other hazardous fumes.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous waste.
-
Dispose of the compound and its containers in accordance with all applicable local, regional, national, and international regulations.[5][7]
-
Do not dispose of the material down the drain or into the environment.[5][7]
-
Use a licensed hazardous waste disposal company.
Conclusion
This compound is an indispensable tool in the arsenal of the modern chemist. Its strategic use has led to advancements in both medicine and agriculture.[3][12][13] By fostering a deep understanding of its chemical properties and inherent hazards, and by rigorously adhering to the safety protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this valuable compound, paving the way for future innovations.
References
- 1. This compound - Huimeng Bio-tech [huimengchem.cn]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2-Fluoro-6-trifluoromethylpyridine | 94239-04-0 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 94239-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
discovery and historical synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of a Fluorinated Pyridine
In the landscape of modern pharmaceutical and agrochemical development, few molecular scaffolds have proven as versatile and impactful as the substituted pyridine ring. Among these, this compound stands out as a pivotal building block, prized by medicinal chemists for the unique physicochemical properties it imparts to target molecules. The strategic placement of both a highly electronegative fluorine atom and a lipophilic, metabolically stable trifluoromethyl group creates a unique electronic environment on the pyridine core.[1][2] This combination can enhance membrane permeability, improve metabolic stability, and increase binding affinity to biological targets, making it a cornerstone intermediate for a range of therapeutic agents and crop protection chemicals.[1][3]
This guide provides a comprehensive overview of the historical evolution of the synthesis of this compound, tracing its development from foundational principles of fluorine chemistry to the highly optimized industrial processes employed today. We will delve into the causality behind experimental choices, detail key protocols, and offer insights into the chemical logic that has made this compound widely accessible to researchers and manufacturers.
Historical Context: The Dawn of Trifluoromethylpyridines
The journey to this compound begins with the broader challenge of introducing trifluoromethyl groups onto aromatic rings. While the first aromatic trifluoromethylation was reported in 1898, it wasn't until 1947 that this chemistry was successfully applied to the pyridine nucleus.[2] The seminal method involved a two-stage process: the exhaustive chlorination of the methyl group of picoline to a trichloromethyl group, followed by a halogen exchange (Halex) reaction using a fluorinating agent like antimony trifluoride to furnish the trifluoromethyl group.[2]
This fundamental Halex reaction remains the bedrock of most modern synthetic routes. The core principle involves replacing less electronegative halogens (typically chlorine) with fluorine, driven by the formation of stronger carbon-fluorine bonds. The evolution of this process, particularly its application to creating this compound, is a story of increasing efficiency, safety, and scale.
The Dominant Synthetic Paradigm: From Picoline to Product
The most established and industrially viable pathway to this compound begins with a derivative of α-picoline (2-methylpyridine). The process can be logically dissected into two primary transformations: side-chain chlorination and subsequent one-pot fluorination.
Logical Flow of the Primary Industrial Synthesis
Caption: Primary industrial route to this compound.
-
Stage 1: Exhaustive Side-Chain Chlorination The synthesis commences with 2-chloro-6-methylpyridine. The methyl group is converted into a trichloromethyl group via a free-radical chlorination reaction. This is typically achieved by treating the starting material with chlorine gas in a solvent like carbon tetrachloride, using an initiator such as benzoyl peroxide and a light source to drive the reaction to completion.[4] The resulting intermediate, 2-chloro-6-(trichloromethyl)pyridine, also known by the trade name Nitrapyrin, is a stable and crucial precursor for the subsequent fluorination step.[5]
-
Stage 2: The One-Pot Halex Fluorination This is the most critical and elegant step in the synthesis. The intermediate, 2-chloro-6-(trichloromethyl)pyridine, undergoes a comprehensive halogen exchange in a single pot. Both the three chlorine atoms on the side chain and the chlorine atom on the pyridine ring are replaced by fluorine.
-
The Reagent of Choice: Anhydrous hydrogen fluoride (HF) is the dominant fluorinating agent used in industrial settings.[6][7] Its high reactivity, atom economy, and relatively low cost make it ideal for large-scale production, despite the significant engineering controls required for its safe handling.
-
The Role of the Catalyst: The reaction is almost always catalyzed to proceed at a practical rate. While early methods used antimony trifluorodichloride, modern processes often employ other Lewis acidic metal halides like ferric chloride or, more commonly, mixed antimony halides (e.g., SbCl₂F₃ and SbCl₃F₂).[5][7][8] The catalyst facilitates the cleavage of the C-Cl bonds, making them susceptible to nucleophilic attack by fluoride.
-
Driving the Reaction: This transformation requires significant energy input and is conducted at elevated temperatures (70°C to 170°C) and pressures (2 to 4 MPa) in specialized pressure-resistant reactors.[6][7][8] These conditions are necessary to achieve the simultaneous fluorination of both the aliphatic trichloromethyl group and the aromatic chloro substituent. The reaction can be monitored by gas chromatography to ensure it proceeds to completion.[6][8]
-
Comparative Overview of Key Synthetic Methodologies
The synthesis has seen significant refinement over the years, moving from distinct two-step halogen exchanges to highly efficient one-pot processes. The table below summarizes this evolution.
| Method | Starting Material | Key Reagents | Conditions | Reported Yield | Key Advantages & Disadvantages |
| Early Two-Step Halex | 2-chloro-6-(trichloromethyl)pyridine | 1. Antimony trifluorodichloride2. Potassium Fluoride (KF) | 1. Not specified2. High Temp (~350°C) | Moderate | Disadvantages: Requires two separate, harsh reaction steps; the use of KF necessitates very high temperatures.[6] |
| One-Pot Liquid-Phase Fluorination | 2-chloro-6-(trichloromethyl)pyridine | Anhydrous HF, Catalyst (e.g., FeCl₃) | High Temp (~170°C), Pressure | ~85-91%[6][8] | Advantages: Efficient one-pot process.Disadvantages: Requires handling of highly corrosive HF and operation at high pressures. |
| Optimized Catalytic Liquid-Phase Fluorination | 2-chloro-6-(trichloromethyl)pyridine | Anhydrous HF, Mixed Antimony Halide Catalyst | 70-150°C, 2-4 MPa | >95%[7] | Advantages: High yield and purity; optimized for industrial scale; generates no solid waste.[7] |
Detailed Experimental Protocol: Modern Industrial Synthesis
The following protocol is a representative synthesis based on modern patent literature, designed for trustworthiness and self-validation through analytical monitoring.
Objective: To synthesize this compound from 2-chloro-6-(trichloromethyl)pyridine via a one-pot catalytic fluorination.
Materials:
-
2-Chloro-6-(trichloromethyl)pyridine (1.0 eq)
-
Anhydrous Hydrogen Fluoride (HF) (4-10 eq)[7]
-
Catalyst: Mixed Antimony Halides (e.g., SbCl₂F₃:SbCl₃F₂ 1:1), 1-2% by weight of the starting material[7]
-
Saturated Sodium Carbonate or Ammonium Hydroxide solution for neutralization
-
Ethyl Acetate or other suitable organic solvent for extraction
Equipment:
-
High-pressure reactor (e.g., Hastelloy C) equipped with a mechanical stirrer, pressure gauge, and temperature control.
-
Gas chromatograph (GC) for reaction monitoring.
-
Standard laboratory glassware for work-up and distillation apparatus for purification.
Step-by-Step Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly dried under vacuum to ensure anhydrous conditions. It is then charged with 2-chloro-6-(trichloromethyl)pyridine and the antimony halide catalyst. The reactor is sealed and pressure-tested with inert gas (e.g., nitrogen).
-
Introduction of HF: The required amount of anhydrous hydrogen fluoride is carefully transferred into the sealed reactor.
-
Causality: HF serves as both the fluorine source and, due to its acidic nature, can assist in activating the C-Cl bonds. An excess is used to drive the reaction to completion.
-
-
Reaction Execution: The reaction mixture is heated to the target temperature range (e.g., 120°C) while stirring.[7] The pressure inside the reactor will rise to the target pressure (e.g., 3.0-3.5 MPa) and is maintained for the duration of the reaction (typically several hours).
-
Causality: The combination of heat and pressure provides the necessary activation energy for the six halogen exchange reactions to occur. The catalyst lowers this energy barrier, allowing the reaction to proceed efficiently at lower temperatures than uncatalyzed routes.
-
-
Reaction Monitoring: The progress of the reaction is monitored by carefully taking aliquots (after cooling and depressurizing) and analyzing them by GC to confirm the disappearance of the starting material and intermediates like 2-chloro-6-(trifluoromethyl)pyridine.[6][8]
-
Work-up and Neutralization: Once the reaction is complete, the reactor is cooled to room temperature, and the pressure is slowly vented. The crude reaction mixture is carefully transferred to a separate vessel and neutralized by the slow addition of an aqueous base (e.g., saturated sodium carbonate solution) to quench the excess HF and acidic byproducts (HCl).[6][8]
-
Extraction and Isolation: The neutralized mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid with high purity (>99%).[6][7]
Conclusion
The synthetic history of this compound is a testament to the power of process optimization in chemical manufacturing. What began with foundational, often harsh, multi-step laboratory procedures has evolved into a sophisticated, high-yield, one-pot industrial process. This evolution, driven by the development of efficient catalytic systems for halogen exchange using anhydrous hydrogen fluoride, has transformed an interesting chemical entity into a readily available and indispensable building block. The accessibility of this key intermediate continues to fuel innovation in the discovery of new pharmaceuticals and agrochemicals, underscoring the critical link between synthetic chemistry and advancements in life sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 7. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Electrophilicity of 2-Fluoro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-(trifluoromethyl)pyridine has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic architecture, characterized by a pyridine ring substituted with a highly electronegative fluorine atom and a potent electron-withdrawing trifluoromethyl group, imparts a high degree of electrophilicity to the molecule. This guide provides a comprehensive analysis of the factors governing the electrophilicity of this compound, its reactivity profile in nucleophilic aromatic substitution (SNAr) reactions, and practical considerations for its application in synthetic chemistry. By elucidating the underlying principles of its reactivity, this document aims to empower researchers to leverage the full potential of this versatile reagent in the design and synthesis of novel molecular entities.
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] The trifluoromethyl group (-CF3) and fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] When these fluorinated substituents are appended to a pyridine core, as in this compound, the resulting molecule becomes a highly valuable intermediate for the synthesis of a wide array of functionalized heterocycles.[1][2][3] This guide will delve into the electronic properties that make this compound a potent electrophile and a cornerstone in the synthesis of complex molecules.[1]
Unpacking the Electrophilicity: An Electronic Perspective
The pronounced electrophilicity of this compound stems from the synergistic electron-withdrawing effects of the fluorine atom, the trifluoromethyl group, and the pyridine ring nitrogen.
Key Contributing Factors:
-
Inductive Effect (-I): Both the fluorine atom and the trifluoromethyl group are strongly electronegative, leading to a significant inductive withdrawal of electron density from the pyridine ring.
-
Mesomeric Effect (-M): The trifluoromethyl group, while primarily an inductive effector, can also participate in negative hyperconjugation, further delocalizing electron density away from the ring.
-
Ring Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and acts as an electron sink, contributing to the overall electron-deficient nature of the aromatic system.[4]
This confluence of electron-withdrawing forces renders the carbon atoms of the pyridine ring, particularly those at the 2- and 6-positions, highly susceptible to nucleophilic attack. The fluorine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a topic that will be explored in detail in the subsequent section.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 94239-04-0 | [7][8] |
| Molecular Formula | C₆H₃F₄N | [7][9] |
| Molecular Weight | 165.09 g/mol | [7][9] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility | Good solubility in organic solvents, low in water | [9] |
Reactivity Profile: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism, which is significantly accelerated by the electron-deficient nature of the pyridine ring.[4][10]
The SNAr Mechanism: A Stepwise Approach
The SNAr reaction of this compound can be visualized as a two-step process:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing groups and the ring nitrogen stabilize this intermediate by delocalizing the negative charge.[4]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group.
The high electronegativity of fluorine enhances the rate of SNAr reactions compared to other halogens like chlorine.[6][11]
Caption: Generalized SNAr mechanism on a fluorinated pyridine.
Scope of Nucleophiles
A wide variety of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse array of substituted pyridine derivatives.
Table 2: Examples of Nucleophiles and Corresponding Products
| Nucleophile | Product Class |
| Alcohols (ROH) | Alkoxy-pyridines |
| Amines (RNH₂) | Amino-pyridines |
| Thiols (RSH) | Thioether-pyridines |
| Carbanions (R⁻) | Alkyl/Aryl-pyridines |
Experimental Protocols: A Practical Guide
The following section provides a generalized, step-by-step methodology for conducting an SNAr reaction with this compound. It is imperative to consult specific literature procedures for precise reaction conditions.
General Procedure for SNAr with an Amine Nucleophile
This protocol outlines a typical procedure for the reaction of this compound with an amine.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Base (e.g., K₂CO₃, NaH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine nucleophile and the base in the anhydrous solvent.
-
Addition of Electrophile: Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (often room temperature or slightly elevated).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for an SNAr reaction.
Applications in Drug Discovery and Agrochemicals
The versatility of this compound as a synthetic intermediate has led to its widespread use in the development of new pharmaceuticals and agrochemicals.[2][8][9] The ability to readily introduce a variety of functional groups allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed or inhaled.[7][12][13] It is also harmful to aquatic life with long-lasting effects.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[13]
Conclusion
This compound is a highly electrophilic building block of significant importance in contemporary organic synthesis. Its reactivity is governed by the powerful electron-withdrawing nature of its substituents, making it an ideal substrate for SNAr reactions. A thorough understanding of its electronic properties and reactivity profile, as detailed in this guide, is essential for its effective utilization in the synthesis of novel and complex molecules for a range of applications, from medicine to materials science.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]
- 9. This compound - Huimeng Bio-tech [huimengchem.cn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 94239-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to 2-Fluoro-6-(trifluoromethyl)pyridine: Synthesis, Commercial Availability, and Applications in Drug Discovery
Introduction: The Strategic Importance of a Fluorinated Pyridine
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] 2-Fluoro-6-(trifluoromethyl)pyridine, a colorless to light yellow liquid, has emerged as a pivotal building block due to the unique interplay of its constituent functional groups.[4][5] The pyridine core is a common motif in biologically active compounds, and its functionalization with both a fluorine atom and a trifluoromethyl group confers a unique set of properties. The strong electron-withdrawing nature of the trifluoromethyl group and the fluorine atom significantly influences the electronic distribution within the pyridine ring, enhancing metabolic stability, increasing lipophilicity, and modulating the basicity of the pyridine nitrogen.[2][4][6] This technical guide provides an in-depth analysis of this compound, covering its physicochemical properties, synthesis, commercial availability, and key applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 94239-04-0 | [4][7][8] |
| Molecular Formula | C₆H₃F₄N | [4][8][9] |
| Molecular Weight | 165.09 g/mol | [4][8][9] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 121.6 ± 35.0 °C at 760 mmHg | [4][7] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 27.3 ± 25.9 °C | [4] |
| Solubility | Good solubility in organic solvents, low solubility in water. | [4] |
| pKa | -5.11 ± 0.12 (Predicted) | [7] |
Synthesis and Reactivity: A Versatile Intermediate
The synthesis of this compound can be achieved through various methods, often involving the fluorination of a corresponding chlorinated precursor.[10][11] A common industrial approach involves the liquid-phase fluorination of 2-chloro-6-(trichloromethyl)pyridine with hydrogen fluoride.[10]
Illustrative Synthetic Workflow
The following diagram outlines a generalized synthetic pathway for this compound.
Caption: Generalized synthetic workflow for this compound.
The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring. This makes the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.[1][5] This reactivity is a cornerstone of its utility as a versatile intermediate in organic synthesis.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a representative protocol for a nucleophilic substitution reaction using this compound:
-
Under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to an appropriate temperature (e.g., -78 °C or 0 °C), depending on the reactivity of the nucleophile.
-
Slowly add the nucleophile (e.g., an amine, alcohol, or thiol; 1.0-1.2 eq) to the reaction mixture.
-
If required, add a base (e.g., NaH, K₂CO₃) to facilitate the reaction.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with an appropriate reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired substituted pyridine derivative.
Commercial Availability and Suppliers
This compound is commercially available from a variety of suppliers, catering to both research and industrial-scale needs. Purity levels typically range from 98% to over 99%.[4][7]
| Supplier | Purity | Notes |
| Sigma-Aldrich (Merck) | Varies by product | Offers a range of products from different brands. |
| TCI Chemicals | >98.0% (GC) | Available in various quantities.[12] |
| Alfa Aesar (Thermo Fisher Scientific) | 98% | Available for online purchase.[13] |
| Jubilant Ingrevia | Commercial Grade | A key manufacturer using proprietary technology.[14] |
| ChemicalBook | Varies by supplier | A platform listing multiple suppliers, primarily from Asia.[7][15] |
| Apollo Scientific | Not specified | Provides safety data and handling information.[16] |
| Santa Cruz Biotechnology | Not specified | Classified as a dangerous good for transport.[8] |
| GIHI CHEMICALS CO.,LIMITED | 99.00% | A manufactory with several years of experience.[17] |
Applications in Drug Discovery and Development
The unique electronic properties of this compound make it an invaluable building block in the synthesis of pharmaceuticals and agrochemicals.[1][3][4][14] In medicinal chemistry, this scaffold has been incorporated into molecules targeting a wide range of diseases. The trifluoromethyl group can enhance binding affinity to target proteins and improve metabolic stability, leading to a longer in vivo half-life.[2][6]
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical scenario where a drug candidate derived from this compound inhibits a key kinase in a cancer-related signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a pyridine-based drug.
Safety and Handling Protocols
This compound is a flammable liquid and is harmful if swallowed or inhaled.[9][18] It is also harmful to aquatic life with long-lasting effects.[9][18] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[18] In case of inadequate ventilation, wear respiratory protection.
-
Handling: Use only in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces.[16][18][19] Use non-sparking tools and take precautionary measures against static discharge.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18]
-
Spills: In case of a spill, remove all ignition sources and use absorbent material to clean up.[16]
-
First Aid:
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[18][19]
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern drug discovery and development. Its unique combination of a pyridine core with fluorine and trifluoromethyl substituents provides a versatile platform for the synthesis of novel compounds with enhanced biological activity and improved pharmacokinetic properties. A comprehensive understanding of its physicochemical characteristics, reactivity, and handling requirements is paramount for its safe and effective utilization in the laboratory and in industrial settings. As the quest for more effective and safer therapeutics continues, the strategic application of building blocks like this compound will undoubtedly play a crucial role in shaping the future of medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. This compound - Huimeng Bio-tech [huimengchem.cn]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Fluoro-6-trifluoromethylpyridine | 94239-04-0 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 11. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 12. calpaclab.com [calpaclab.com]
- 13. fishersci.pt [fishersci.pt]
- 14. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]
- 15. 2-Fluoro-6-trifluoromethylpyridine manufacturers and suppliers in india [chemicalbook.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. echemi.com [echemi.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. fishersci.com [fishersci.com]
2-Fluoro-6-(trifluoromethyl)pyridine structural formula and IUPAC name
An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications in Modern Chemistry
Abstract
This compound is a pivotal fluorinated heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry and agrochemical science. Its unique electronic properties, conferred by the strategic placement of a fluorine atom and a trifluoromethyl group on the pyridine scaffold, make it an exceptionally versatile building block. The strong electron-withdrawing nature of these substituents activates the molecule for subsequent chemical transformations, primarily nucleophilic aromatic substitution, while also imparting desirable characteristics such as enhanced metabolic stability, lipophilicity, and binding affinity to the resulting derivatives. This guide provides a comprehensive overview of the compound's structural and physicochemical properties, details its primary industrial synthesis routes, explores its key chemical reactivity, and highlights its critical applications in the development of novel pharmaceuticals and crop protection agents.
Compound Identification and Core Properties
Nomenclature and Structure
The unambiguous identification of a chemical entity is foundational for research and development. This compound is systematically defined by its nomenclature and structural identifiers.
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Fluoro-6-Trifluoromethylpyridine, 2-Trifluoromethyl-6-fluoropyridine[2][3]
-
Structural Formula:

Physicochemical Data
The physical and chemical properties of this compound are critical for its handling, reaction optimization, and formulation. Key quantitative data are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 165.09 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Density | 1.40 g/cm³ at 20°C | [2] |
| Boiling Point | 121.6 ± 35.0 °C (Predicted) | [3] |
| Vapor Pressure | 560 ± 80 Pa at 25°C | [2] |
| Water Solubility | 1.9 g/L at 25°C (Slightly soluble) | [2][3] |
| Solubility (Organic) | Soluble in methanol, acetone, methylene chloride | [2][4] |
| LogP (Octanol/Water) | 1.83 at 25°C | [2][3] |
| pKa | -5.11 ± 0.12 (Predicted, for the protonated pyridine) | [3] |
The Strategic Role of Fluorine in Pyridine Chemistry
The utility of this compound in drug discovery and agrochemical design is not coincidental; it is a direct result of the profound and predictable effects of its fluorine substituents.[6][7]
-
Metabolic Stability: The trifluoromethyl (-CF₃) group is exceptionally stable and can block sites of oxidative metabolism, increasing the biological half-life of a drug candidate.[8]
-
Lipophilicity and Bioavailability: The -CF₃ group is highly lipophilic, which can significantly enhance a molecule's ability to cross cellular membranes, often leading to improved oral bioavailability.[8]
-
Binding Affinity: The high electronegativity of fluorine atoms allows them to form potent non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with enzyme or receptor targets, thereby increasing binding affinity and potency.[7]
-
pKa Modulation: The strong electron-withdrawing properties of both the C2-fluoro and C6-trifluoromethyl groups drastically reduce the basicity of the pyridine nitrogen.[4][9] This modulation of pKa is a critical tool for optimizing a drug's solubility, absorption, and target engagement at physiological pH.
Synthesis and Manufacturing
The industrial production of this compound is predominantly achieved through a robust halogen exchange (Halex) reaction, starting from a readily available chlorinated precursor.
Primary Industrial Route: Halogen Exchange
This process involves the simultaneous fluorination of both the trichloromethyl group and the chloro-substituent on the pyridine ring. The typical starting material is 2-chloro-6-(trichloromethyl)pyridine.
The reaction is conducted at elevated temperatures (90-250°C) and pressures in the presence of anhydrous hydrogen fluoride (HF), which serves as the fluorine source.[10] A catalyst, often an antimony halide (e.g., SbCl₂F₃, SbCl₃F₂) or another metal halide, is employed to facilitate the exchange.[11] The process is highly efficient and can be adapted for large-scale industrial production with yields often exceeding 90%.[10][11]
Caption: Industrial synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis from 2-Chloro-6-(trichloromethyl)pyridine
The following protocol is a representative laboratory-scale synthesis adapted from established industrial processes.[5][10]
-
Reactor Preparation: A vacuum-dried, high-pressure-resistant autoclave equipped with a mechanical stirrer is charged with 2-chloro-6-(trichloromethyl)pyridine and a catalytic amount of an antimony halide catalyst.
-
Reagent Addition: The reactor is sealed and cooled to 0°C. Anhydrous hydrogen fluoride is then slowly introduced into the vessel.
-
Reaction: The mixture is heated to approximately 170°C and stirred for 4-6 hours. The reaction progress is monitored by gas chromatography (GC) by analyzing quenched aliquots.
-
Work-up: After completion, the reactor is cooled to room temperature and the pressure is carefully vented. The crude reaction mixture is slowly added to a chilled, saturated aqueous solution of sodium carbonate to neutralize the excess acid.
-
Extraction: The neutralized mixture is extracted multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation to yield high-purity this compound.
Chemical Reactivity and Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr)
The key to the synthetic utility of this compound is the reactivity of its C2-fluorine atom towards nucleophilic displacement. The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the two strong electron-withdrawing groups (-F and -CF₃), particularly at the ortho and para positions.[4]
This electronic arrangement makes the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). The fluorine atom, being a good leaving group in this activated system, is readily displaced. This SNAr reaction is the cornerstone of its application as a molecular scaffold.[5][6]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Applications in Research and Development
This compound is not an end product but a high-value intermediate used to construct more complex, active molecules.
-
Agrochemical Synthesis: It is a crucial intermediate for producing modern pesticides and fungicides.[4][5] For example, it is a known precursor in the synthesis of the fungicide Picoxystrobin, demonstrating its importance in crop protection.[10]
-
Pharmaceutical Discovery: Its role in medicinal chemistry is extensive. The scaffold is used to synthesize a wide range of therapeutic agents, including antiviral and anticancer drugs.[4][6] The ability to easily introduce diverse functionalities via the SNAr reaction allows medicinal chemists to perform structure-activity relationship (SAR) studies to optimize drug candidates.[6] It is specifically noted for its use in preparing inhibitors of human dihydroorotate dehydrogenase, a target for autoimmune diseases and cancer.[3]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.
| Hazard Class | GHS Statement | Pictogram |
| Flammability | H226: Flammable liquid and vapor | 🔥 |
| Acute Toxicity | H302: Harmful if swallowed | ❗ |
| Acute Toxicity | H332: Harmful if inhaled | ❗ |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | (none) |
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[2][12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13] Keep away from heat, sparks, open flames, and other ignition sources.[2][12] Use non-sparking tools and take precautionary measures against static discharge.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][13]
-
Decomposition: Upon combustion, it may produce highly toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride (HF) gas.[2]
Conclusion
This compound represents a prime example of a strategically designed chemical building block. The synergistic effects of its fluoro and trifluoromethyl substituents create a unique combination of chemical reactivity and property-enhancing characteristics. Its accessibility through efficient industrial synthesis and its versatile reactivity profile, dominated by nucleophilic aromatic substitution, have solidified its position as a cornerstone intermediate in the development of next-generation pharmaceuticals and agrochemicals, driving innovation across the life sciences.
References
- 1. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2-Fluoro-6-trifluoromethylpyridine | 94239-04-0 [chemicalbook.com]
- 4. This compound - Huimeng Bio-tech [huimengchem.cn]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 11. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
Foreword: The Strategic Value of Fluorination in Modern Drug Discovery
An In-depth Technical Guide to the Potential Biological Activities of Trifluoromethylpyridines
In the landscape of medicinal chemistry, the deliberate introduction of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group, when appended to a pyridine ring, creates a privileged structural class: the trifluoromethylpyridines (TFMPs). This guide provides an in-depth exploration of the diverse biological activities exhibited by this molecular family, moving beyond a simple catalog of effects to a mechanistic understanding of their therapeutic potential. We will delve into the physicochemical rationales for their efficacy and present validated experimental frameworks for their evaluation, reflecting the synthesis of technical accuracy and field-proven insight that drives successful drug development.
The unique properties of the trifluoromethyl group are central to the story of TFMPs. With a high electronegativity of 3.46 and a Hammett constant (σp) of 0.54, the -CF3 group acts as a strong electron-withdrawing moiety.[1][2] This profoundly influences the electronic properties of the parent molecule. Furthermore, its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and augment binding affinity to target proteins through unique intermolecular interactions.[3][4] When combined with the versatile pyridine ring—a nitrogen-containing heterocycle ubiquitous in biologically active compounds—the resulting TFMP scaffold becomes a powerful tool for developing novel therapeutics across a wide spectrum of diseases.[2][5]
| Property Enhanced by -CF3 Group | Consequence in Drug Design | Source(s) |
| Metabolic Stability | Increased half-life, reduced clearance | [3][4] |
| Lipophilicity | Improved membrane permeability and bioavailability | [3][4] |
| Binding Affinity | Enhanced potency and target engagement | [2][3] |
| Electron-Withdrawing Nature | Altered pKa, modified electronic interactions | [1][2] |
Section 1: Enzyme Inhibition - A Dominant Paradigm in TFMP Activity
The most extensively documented biological role for trifluoromethylpyridines is the inhibition of enzymes. The scaffold's unique electronic and steric features allow for potent and selective interactions within the active or allosteric sites of various enzyme classes.
Case Study: Kinase Inhibition in Oncology with Pexidartinib
A compelling example of a TFMP in clinical use is Pexidartinib, a potent inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) kinase.[1][2] Approved for treating tenosynovial giant cell tumors, its mechanism hinges on blocking the signaling pathway that drives the proliferation of abnormal cells in the synovium.[1][2] The nitrogen atom of the pyridine ring plays a key role in stabilizing the drug's conformation within the kinase binding site, an interaction that enhances its inhibitory activity.[1][2]
The development of Pexidartinib from its lead compound involved replacing a benzene ring with a trifluoromethylpyridine moiety, which resulted in a twofold increase in CSF-1R kinase inhibitory activity.[1][2] This highlights the strategic advantage of this scaffold in optimizing potency.
Caption: Pexidartinib inhibits CSF-1R autophosphorylation, blocking downstream signaling.
This protocol describes a self-validating system to determine the half-maximal inhibitory concentration (IC50) of a TFMP derivative against a target kinase like CSF-1R. The causality is clear: a potent inhibitor will prevent ATP consumption by the kinase, resulting in a higher luminescence signal.
Objective: To quantify the inhibitory potency of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CSF-1R)
-
Kinase substrate (specific peptide or protein)
-
Test compound (TFMP derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipette and plate reader with luminescence detection
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentrations). This ensures a wide range to accurately determine the IC50.
-
Reaction Setup (per well):
-
Add 5 µL of kinase buffer.
-
Add 2.5 µL of test compound dilution (or DMSO for control wells).
-
Add 2.5 µL of a kinase/substrate mixture prepared in kinase buffer.
-
Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.[6]
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.[7]
-
Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which must be determined empirically beforehand.[8]
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 15 µL of the detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescence signal.
-
Incubate for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data: Set the "no enzyme" or "high inhibition" control as 100% inhibition and the "DMSO only" control as 0% inhibition.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Caption: A stepwise workflow for determining kinase inhibitor potency.
Other Examples of Enzyme Inhibition
The utility of the TFMP scaffold extends to numerous other enzyme targets:
-
Reverse Transcriptase: Doravirine, an anti-HIV drug, is a non-nucleoside reverse transcriptase inhibitor (NNRTI). The conversion of a methyl group to a trifluoromethyl group during its development improved both plasma stability and enzyme inhibition.[1][2]
-
Protoporphyrinogen Oxidase (PPO): In agriculture, certain TFMP derivatives act as potent PPO inhibitors, blocking chlorophyll synthesis in weeds and leading to herbicidal activity.[9]
-
Proteasome: Novel TFMP-containing aziridines have been shown to selectively inhibit the β5 subunit of the proteasome, a validated target in cancer therapy.[10]
Section 2: Modulation of Cellular Receptors
Beyond direct enzyme inhibition, TFMPs are adept at modulating the function of cellular receptors, particularly G-protein coupled receptors (GPCRs).
Case Study: Allosteric Modulation of mGlu Receptors
Several TFMP derivatives have been developed as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), such as mGlu2 and mGlu5.[11][12] PAMs do not activate the receptor directly but bind to a topographically distinct (allosteric) site, potentiating the effect of the endogenous ligand (glutamate). This offers a more nuanced therapeutic approach, maintaining the natural spatial and temporal patterns of receptor activation.[12] Such compounds are being investigated for central nervous system disorders like schizophrenia.[11][12] For example, the compound JNJ-46356479 is an orally bioavailable mGlu2 PAM containing an 8-trifluoromethyl-triazolo[4,3-a]pyridine core.[11]
Section 3: Phenotypic Screening and Broad-Spectrum Activities
While target-based discovery is powerful, phenotypic screening—evaluating compounds directly in cellular models of disease—remains a vital approach. TFMPs consistently demonstrate activity in these broader assays.
Anticancer Activity in Cell-Based Assays
Numerous studies report the synthesis of novel TFMP derivatives and their subsequent evaluation for anticancer activity against panels of human cancer cell lines.[13][14][15] These assays measure general cytotoxicity or the inhibition of cell proliferation, providing a holistic view of a compound's potential without a priori knowledge of its specific molecular target.[16][17]
This protocol outlines a method to assess the effect of a TFMP derivative on the proliferation of cancer cells. The assay's integrity is based on the principle that metabolically active, viable cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product.[16][17]
Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (GI50) or viability (IC50).
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MCF7 breast cancer).[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (TFMP derivative) dissolved in DMSO.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay).
-
Clear, flat-bottomed 96-well cell culture plates.
-
Spectrophotometer (plate reader).
Methodology:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TFMP compound in culture medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound (or vehicle control).
-
Causality: This step directly exposes the cellular system to a gradient of the potential therapeutic agent.
-
-
Incubation: Incubate the plate for a specified period, typically 48-72 hours, which allows for multiple cell doubling times.
-
Viability Assessment:
-
Add 10-20 µL of MTS reagent directly to each well (or MTT, followed by a later solubilization step).
-
Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the reagent into a colored product.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability versus the log of the compound concentration and fit to a dose-response curve to determine the IC50/GI50 value.
-
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unict.it [iris.unict.it]
- 11. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Ascendancy of the 2-Fluoro-6-(trifluoromethyl)pyridine Moiety in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated motifs has become a cornerstone of rational drug design. Among the plethora of fluorinated heterocycles, 2-fluoro-6-(trifluoromethyl)pyridine has emerged as a particularly valuable building block. Its unique electronic properties, conferred by the synergistic effect of a fluorine atom and a trifluoromethyl group on the pyridine ring, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this versatile scaffold, complete with detailed protocols for its utilization in drug discovery programs.
The strong electron-withdrawing nature of both the fluorine and trifluoromethyl substituents renders the pyridine ring electron-deficient, significantly influencing its reactivity and intermolecular interactions.[3] This electronic modulation can enhance metabolic stability, tune pKa, improve membrane permeability, and introduce favorable protein-ligand interactions, all of which are critical parameters in the optimization of lead compounds.[2][4] Consequently, the this compound moiety is increasingly found in a range of therapeutic agents, from anticancer to antiviral drugs.[3]
Physicochemical Properties and Strategic Advantages
The utility of this compound in medicinal chemistry is rooted in its distinct physicochemical characteristics. A comprehensive understanding of these properties is essential for its effective deployment in drug design.
| Property | Impact on Drug Design |
| High Electrophilicity | The electron-deficient nature of the pyridine ring makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for molecular elaboration.[1][5] |
| Modulated Basicity | The strong electron-withdrawing groups significantly lower the pKa of the pyridine nitrogen, reducing its basicity.[3] This can be advantageous in avoiding unwanted interactions with acidic organelles or off-target proteins. |
| Increased Lipophilicity | The trifluoromethyl group is a powerful lipophilic substituent that can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability.[2] |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, rendering the moiety resistant to oxidative metabolism at the fluorinated positions. This can lead to improved pharmacokinetic profiles.[6] |
| Bioisosteric Potential | The this compound core can serve as a bioisostere for other aromatic systems, offering a unique combination of steric and electronic properties to optimize binding interactions and ADME properties.[7][8] |
Synthetic Strategies and Key Protocols
The accessibility of this compound and its derivatives is crucial for its widespread use. Several synthetic routes have been developed, with the choice of method often depending on the desired scale and substitution pattern.
Protocol 1: Synthesis of this compound via Halogen Exchange
A common and industrially viable method for the synthesis of this compound involves a halogen exchange reaction from a chlorinated precursor.[9][10] This approach leverages the relative ease of introducing a trifluoromethyl group via chlorination followed by fluorination.
Reaction Scheme:
Caption: Halogen exchange fluorination of 2-chloro-6-(trichloromethyl)pyridine.
Step-by-Step Protocol:
-
Reactor Preparation: A high-pressure reactor is charged with 2-chloro-6-(trichloromethyl)pyridine and a suitable catalyst, such as a mixture of antimony halides.[10]
-
Fluorination: Anhydrous hydrogen fluoride is introduced into the reactor. The reaction mixture is heated to a temperature range of 70-150°C under a pressure of 2-4 MPa.[10]
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) until the starting material is consumed.[9]
-
Work-up: After cooling and venting the reactor, the crude product is carefully quenched with water and neutralized with a mild base, such as sodium carbonate solution.[5][9]
-
Purification: The organic layer is separated, dried, and purified by distillation to afford this compound.[9]
Causality and Experimental Choices:
-
High Pressure and Temperature: These conditions are necessary to facilitate the halogen exchange reaction, which has a significant activation energy.
-
Antimony Halide Catalyst: The catalyst facilitates the fluoride-chloride exchange on the pyridine ring and the trichloromethyl group.
-
Anhydrous Conditions: The presence of water can lead to the formation of byproducts and deactivation of the catalyst.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with this compound
The electron-deficient nature of the this compound ring makes the fluorine atom an excellent leaving group in SNAr reactions.[1][5] This allows for the facile introduction of a wide range of nucleophiles at the 2-position.
Reaction Scheme:
Caption: General scheme for SNAr on this compound.
Step-by-Step Protocol (Example with an alcohol nucleophile):
-
Reactant Preparation: To a solution of the desired alcohol in a polar aprotic solvent (e.g., DMF, DMSO), a suitable base (e.g., sodium hydride, potassium carbonate) is added at 0°C to generate the alkoxide in situ.
-
Addition of Pyridine: this compound is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature or heated as necessary, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).[5]
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[5]
Trustworthiness and Self-Validation:
-
The progress of the reaction can be easily monitored by the disappearance of the starting pyridine and the appearance of the more polar product by TLC.
-
The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Applications in Medicinal Chemistry: A Case Study of Belzutifan
A prominent example of the successful application of the this compound moiety is in the drug Belzutifan (MK-6482).[11] Belzutifan is a first-in-class inhibitor of hypoxia-inducible factor-2α (HIF-2α) and is approved for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC).[11][12][13]
The Role of the this compound Moiety in Belzutifan:
The this compound fragment in Belzutifan is not explicitly present in the final structure. However, a closely related precursor, likely a derivative of 2-hydroxy-6-(trifluoromethyl)pyridine, is a key building block in its synthesis. The trifluoromethyl group in this scaffold plays a crucial role in the overall pharmacology of the final drug molecule.[14]
Belzutifan's Mechanism of Action:
Caption: Simplified mechanism of action of Belzutifan.
In VHL disease, the VHL protein is inactivated, leading to the accumulation of HIF-2α.[11][15] HIF-2α then dimerizes with HIF-1β, and this complex translocates to the nucleus to activate the transcription of genes involved in tumor growth, such as vascular endothelial growth factor (VEGF).[15] Belzutifan binds to a pocket in HIF-2α, preventing its dimerization with HIF-1β and thereby inhibiting downstream oncogenic signaling.[11]
Conclusion: A Versatile Tool for Future Drug Discovery
The this compound scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its unique combination of reactivity, physicochemical properties, and bioisosteric potential provides a robust platform for the design and synthesis of novel therapeutic agents. As our understanding of structure-activity and structure-property relationships continues to evolve, we can anticipate that this privileged scaffold will play an even more significant role in the development of the next generation of medicines. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their own drug discovery endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Huimeng Bio-tech [huimengchem.cn]
- 4. jelsciences.com [jelsciences.com]
- 5. guidechem.com [guidechem.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 10. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 11. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 15. The safety profile of belzutifan in renal tumors: real-world data from a tertiary academic center - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Fluoro-6-(trifluoromethyl)pyridine as a Pivotal Intermediate in Modern Agrochemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-fluoro-6-(trifluoromethyl)pyridine (FTF), a critical fluorinated intermediate for the synthesis of next-generation agrochemicals. We explore its unique physicochemical properties and delve into its core reactivity—Nucleophilic Aromatic Substitution (SNAr). Detailed, field-proven protocols for the synthesis of key agrochemical precursors using both oxygen and nitrogen nucleophiles are presented, highlighting the versatility of FTF in creating diverse molecular scaffolds. The causality behind experimental choices, reaction mechanisms, and workflow optimizations are discussed to provide researchers with a robust framework for leveraging this powerful building block in agrochemical discovery and development.
Introduction: The Strategic Importance of Fluorinated Pyridines in Crop Protection
The introduction of fluorine, particularly the trifluoromethyl (-CF₃) group, into organic molecules has revolutionized the agrochemical industry.[1] The -CF₃ group is a powerful modulator of a molecule's physicochemical properties, enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When appended to a pyridine ring, these effects are amplified, making trifluoromethylpyridine (TFMP) derivatives a cornerstone of modern pesticide design.[2][3]
Since 1990, there has been a significant increase in the development of agrochemicals containing the 6-(trifluoromethyl)pyridine moiety.[4] this compound (FTF) has emerged as a particularly valuable intermediate in this class. Its utility stems from the strategic placement of a fluorine atom at the C2 position, which acts as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the efficient and site-selective introduction of a wide range of functional groups, forming the basis for numerous patented fungicides, herbicides, and insecticides.[2][5] This document serves as a practical guide for researchers utilizing FTF as a strategic precursor in their synthetic campaigns.
Physicochemical & Reactivity Profile of this compound
Understanding the inherent properties of FTF is essential for its effective application. It is typically a colorless to light yellow liquid with good solubility in common organic solvents.[6] Its key value lies in its chemical reactivity, which is dominated by the electronic properties of the substituted pyridine ring.
| Property | Value | Source |
| CAS Number | 94239-04-0 | [6] |
| Molecular Formula | C₆H₃F₄N | [6] |
| Molecular Weight | 165.09 g/mol | --- |
| Appearance | Colorless to pale yellow liquid | [6] |
| Density | ~1.40 g/cm³ (at 20°C) | --- |
| LogP | 1.65 | --- |
| Key Reactivity | Highly susceptible to SNAr at C2 | [4] |
The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group at the C6 position synergistically reduce the electron density of the aromatic ring. This electronic deficit makes the C2 carbon, bonded to the electronegative fluorine atom, highly electrophilic and exceptionally activated for nucleophilic attack. The fluorine atom's high electronegativity further enhances this effect while also serving as an excellent leaving group, making SNAr reactions on FTF both rapid and efficient.[4]
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application of FTF in agrochemical synthesis is its participation in SNAr reactions. This pathway allows for the covalent linkage of the 6-(trifluoromethyl)pyridin-2-yl core to various nucleophilic fragments (e.g., phenols, thiols, amines), which are often the pharmacophores of the final active ingredient.
Mechanism of Activation
The SNAr reaction on FTF proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride ion (F⁻), which is a highly stable leaving group.
The strong electron-withdrawing nature of the para-substituted -CF₃ group is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction and facilitating the substitution.
Caption: General mechanism of SNAr on FTF.
Experimental Protocols & Applications
The following protocols provide detailed methodologies for the synthesis of key agrochemical precursors from FTF using representative oxygen and nitrogen nucleophiles.
Protocol 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine (Oxygen Nucleophile)
This protocol describes the hydrolysis of FTF to produce 2-hydroxy-6-(trifluoromethyl)pyridine, a pivotal intermediate in the industrial synthesis of the strobilurin fungicide, Picoxystrobin.[7][8][9]
Objective: To replace the C2 fluorine atom with a hydroxyl group via SNAr using a hydroxide source.
Materials:
-
This compound (FTF, 98% purity)
-
Sodium hydroxide (NaOH) aqueous solution (20% w/w)
-
Tetrabutylammonium bromide (TBAB, Phase-Transfer Catalyst)
-
High-pressure reactor with stirrer and temperature control
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
Procedure:
-
Reactor Charging: To a 250 mL stainless steel autoclave, add 40g of 20% (w/w) aqueous sodium hydroxide solution, 33.7g (0.20 mol) of 2-fluoro-6-trifluoromethylpyridine, and 1.5g of tetrabutylammonium bromide.[9]
-
Reaction Execution: Seal the reactor. Begin stirring and heat the vessel using an oil bath to an internal temperature of 160°C. The internal pressure will rise to approximately 1.2 MPa.[9]
-
Monitoring: Maintain the reaction at 160°C with continuous stirring for 10 hours. The reaction progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing them via HPLC to confirm the consumption of the starting material.
-
Work-up: After completion, cool the reactor to room temperature and safely vent any residual pressure. The resulting aqueous solution contains the sodium salt of 2-hydroxy-6-trifluoromethylpyridine. This solution can be used directly in subsequent steps or acidified to precipitate the final product, which can then be isolated by filtration.
Causality & Insights:
-
High Temperature & Pressure: These conditions are necessary to overcome the activation energy for the substitution reaction with water/hydroxide, ensuring a reasonable reaction rate.
-
Phase-Transfer Catalyst (TBAB): TBAB facilitates the interaction between the organic FTF and the aqueous hydroxide nucleophile, accelerating the reaction rate in the biphasic system.
-
Industrial Relevance: This hydrolysis is a key step in producing the pyridyl alcohol core required for condensation with the phenylacetate side chain to form Picoxystrobin.[10]
Protocol 2: Synthesis of a Pyridinyl-Thiazole Scaffold (Nitrogen Nucleophile)
This representative protocol details the synthesis of N-(6-(trifluoromethyl)pyridin-2-yl)thiazol-2-amine, a scaffold found in molecules with potential insecticidal or fungicidal activity. This reaction demonstrates the utility of FTF for creating C-N bonds with heterocyclic amines.
Objective: To couple the FTF core with 2-aminothiazole via an SNAr reaction.
Materials:
-
This compound (FTF, 99% purity)
-
2-Aminothiazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware with reflux condenser and nitrogen atmosphere setup
-
Ethyl acetate, water, brine for work-up
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 2-aminothiazole (1.0 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and 20 mL of anhydrous DMF.
-
Addition of FTF: While stirring the suspension, add this compound (1.82 g, 11.0 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 90-100°C and maintain for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the 2-aminothiazole.
-
Quenching & Extraction: Cool the mixture to room temperature and pour it into 100 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(6-(trifluoromethyl)pyridin-2-yl)thiazol-2-amine.
Causality & Insights:
-
Base (K₂CO₃): The non-nucleophilic inorganic base is crucial for deprotonating the amine nucleophile, increasing its nucleophilicity and scavenging the HF generated during the reaction.
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and the inorganic base, and it effectively solvates the cationic species, leaving the nucleophile "bare" and more reactive.
-
Versatility: This protocol serves as a template. By substituting 2-aminothiazole with other nucleophilic heterocycles, a diverse library of compounds can be generated for structure-activity relationship (SAR) studies.
Caption: Experimental workflow for pyridinyl-thiazole synthesis.
Summary of Protocols
| Protocol | Nucleophile Type | Key Reagents | Conditions | Application |
| 1 | Oxygen (Hydroxide) | FTF, NaOH (aq), TBAB | 160°C, 1.2 MPa, 10h | Intermediate for Picoxystrobin[9] |
| 2 | Nitrogen (Amine) | FTF, 2-Aminothiazole, K₂CO₃ | 90-100°C, DMF, 6-12h | Scaffold for novel insecticides/fungicides |
Conclusion
This compound is a high-value, versatile intermediate whose reactivity is governed by the principles of Nucleophilic Aromatic Substitution. The electron-deficient nature of the pyridine ring, enhanced by the powerful -CF₃ group, makes the C2-fluorine an ideal handle for synthetic elaboration. The protocols detailed herein demonstrate its utility in forming critical C-O and C-N bonds, enabling the synthesis of proven fungicides like Picoxystrobin as well as novel heterocyclic scaffolds. By understanding the mechanistic principles and applying the robust protocols provided, researchers in the agrochemical field can effectively utilize FTF to accelerate the discovery and development of innovative crop protection solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 6. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]
- 7. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Preparation method of picoxystrobin - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution on 2-Fluoro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-Fluoro-6-(trifluoromethyl)pyridine in Modern Chemistry
In the landscape of contemporary medicinal chemistry and agrochemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. The this compound core is a privileged synthon, prized for its predictable reactivity and the unique electronic characteristics imparted by its substituents. The potent electron-withdrawing nature of the trifluoromethyl group, coupled with the inherent electron deficiency of the pyridine ring, renders the C2 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3] This heightened reactivity, combined with the excellent leaving group ability of fluoride in SNAr reactions, allows for the facile and often high-yielding introduction of a diverse array of functional groups under relatively mild conditions.[1][4]
These application notes serve as a comprehensive technical guide, providing field-proven protocols and mechanistic insights for performing nucleophilic substitution on this compound. The methodologies detailed herein are designed to be robust and reproducible, empowering researchers to leverage this versatile building block in the synthesis of novel chemical entities.
Mechanistic Rationale: Understanding the SNAr Reaction on an Activated Pyridine System
The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[1][5][6] The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] The aromaticity of the pyridine ring is temporarily disrupted in this step, which is typically the rate-determining step of the reaction.[1]
The strong electron-withdrawing effects of both the ring nitrogen and the C6-trifluoromethyl group are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the initial attack.[6][7] The negative charge is effectively delocalized onto the electronegative nitrogen atom and the trifluoromethyl group. In the subsequent, typically rapid, elimination step, the fluoride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
The choice of solvent is critical, with polar aprotic solvents such as DMSO, DMF, and THF being preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[1][8] The use of a base is often necessary to deprotonate the nucleophile, generating a more potent anionic attacking species.
Caption: Generalized SNAr mechanism on this compound.
Experimental Protocols
General Considerations:
-
All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially when using strong bases.[1]
-
Anhydrous solvents are recommended for optimal results.[1]
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Safety precautions, including the use of personal protective equipment (PPE), should be strictly followed. This compound is a flammable liquid and is harmful if swallowed or inhaled.[9]
Protocol 1: Synthesis of 2-Alkoxy-6-(trifluoromethyl)pyridines (O-Arylation)
This protocol details the reaction with an alcohol to form the corresponding ether, a common transformation in drug discovery.
Materials:
-
This compound
-
Alcohol (e.g., Cyclohexanol)
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a stirred solution of the desired alcohol (1.2 equivalents) in anhydrous THF, add KOtBu (1.3 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Synthesis of 2-Amino-6-(trifluoromethyl)pyridines (N-Arylation)
This protocol describes a typical procedure for the reaction with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Potassium phosphate tribasic (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Anhydrous tert-Amyl alcohol or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), and K₃PO₄ (2.0 equivalents).[1]
-
Add anhydrous tert-amyl alcohol or DMSO to achieve a suitable concentration (e.g., 0.2 M).[1]
-
Heat the reaction mixture to 110-130 °C and stir vigorously.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 2-amino-6-(trifluoromethyl)pyridine.
Protocol 3: Synthesis of 2-Thio-6-(trifluoromethyl)pyridines (S-Arylation)
This protocol outlines the reaction with a thiol to form the corresponding thioether.
Materials:
-
This compound
-
Thiol (e.g., Thiophenol)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous tert-Amyl alcohol or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
In a round-bottom flask, combine the thiol (1.1 equivalents) and K₃PO₄ (2.0 equivalents) in anhydrous tert-amyl alcohol or DMF.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction to 110 °C and monitor its progress by TLC.[1]
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water to remove the base and any remaining DMF.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure thioether product.
Data Summary: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles. These conditions are derived from general protocols for fluoropyridines and should be optimized for specific substrates.[1]
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) |
| Oxygen | Cyclohexanol | KOtBu | THF | 50-70 |
| Phenol | K₃PO₄ | t-Amyl-OH | 110 | |
| Nitrogen | Morpholine | K₃PO₄ | t-Amyl-OH | 110 |
| Benzamide | K₂CO₃ | DMSO | 130 | |
| Indole | K₂CO₃ | DMSO | 130 | |
| Sulfur | Thiophenol | K₃PO₄ | t-Amyl-OH | 110 |
Workflow Visualization
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
The nucleophilic aromatic substitution on this compound is a powerful and reliable transformation for the synthesis of a wide range of substituted pyridines. The protocols and insights provided in these application notes offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. The high reactivity of the substrate often allows for excellent yields and broad functional group tolerance, making it an invaluable tool in the design and synthesis of complex molecules for pharmaceutical and agrochemical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering the Suzuki Coupling of 2-Fluoro-6-(trifluoromethyl)pyridine
Introduction: The Strategic Value of 2-Fluoro-6-(trifluoromethyl)pyridine in Modern Chemistry
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated heterocyclic compounds, particularly trifluoromethylpyridines, have emerged as indispensable building blocks.[1][2] The trifluoromethyl (-CF3) group often confers significant advantages, including enhanced lipophilicity, improved metabolic stability, and stronger binding affinity to target proteins.[1]
This compound is a highly valuable intermediate, combining the unique electronic properties of the pyridine ring with two distinct fluorine-containing moieties. The C-F bond at the 2-position serves as a versatile handle for cross-coupling reactions, while the robust -CF3 group at the 6-position modulates the electronic and physicochemical properties of the final molecule. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely used method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures from this key intermediate.[3]
This guide provides an in-depth analysis of the Suzuki coupling reaction with this compound, offering mechanistic insights, optimized protocols, and troubleshooting strategies for researchers in drug discovery and process development.
Mechanistic Insights: Navigating the Nuances of a Challenging Substrate
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
The "2-Pyridyl Problem": Catalyst Inhibition. A primary challenge in coupling reactions with 2-substituted pyridines is the potential for the pyridine nitrogen's lone pair to coordinate with the palladium center. This coordination can lead to catalyst inhibition or deactivation, resulting in low or no product yield.[6] To circumvent this, the use of bulky, electron-rich phosphine ligands is critical. Ligands such as SPhos, XPhos, or P(t-Bu)₃ sterically hinder the pyridine nitrogen from binding to the palladium while stabilizing the active catalytic species.[6]
-
Substrate Electronics: The this compound ring is highly electron-deficient due to the inductive effects of both the fluorine and trifluoromethyl groups. This electronic nature generally facilitates the oxidative addition step (the reaction of the aryl fluoride with the Pd(0) catalyst), which is often the rate-limiting step for C-F bond activation.
-
The Role of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex (e.g., [Ar'B(OH)₃]⁻).[7][8][9] This "ate" complex is significantly more reactive in the transmetalation step than the neutral boronic acid.[8] The choice of base is therefore critical and substrate-dependent.
Optimizing Key Reaction Parameters
A successful Suzuki coupling of this substrate hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the temperature.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | Pd(dppf)Cl₂ is often an excellent starting point for heteroaryl couplings due to its balance of activity and stability.[10] For particularly challenging couplings, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a specialized ligand is preferred. Buchwald precatalysts are highly active and allow for fast generation of the active Pd(0) species, which can be beneficial for coupling unstable boronic acids.[11][12] |
| Ligand | Biaryl Phosphines: SPhos, XPhosBulky Alkylphosphines: P(t-Bu)₃, PCy₃ | As discussed, bulky and electron-rich ligands are essential to prevent catalyst poisoning by the pyridine nitrogen.[6] Biaryl phosphine ligands (e.g., SPhos) are often superior as they promote both the oxidative addition and reductive elimination steps.[6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is frequently the base of choice for heteroaryl couplings.[10] It is effective at promoting transmetalation without causing significant decomposition of sensitive substrates. Cs₂CO₃ is a stronger base that can be effective when others fail, but it is more expensive. For couplings in anhydrous solvents, a small amount of water may be required to solubilize and activate phosphate bases.[6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, DMF | A mixed solvent system is typically used to dissolve both the polar inorganic base and the nonpolar organic substrates.[10] The ratio of organic solvent to water can be optimized, but a common starting point is between 4:1 and 10:1. All solvents must be rigorously degassed before use to prevent oxidation of the Pd(0) catalyst.[10] |
| Temperature | 80 - 110 °C (Conventional)100 - 150 °C (Microwave) | The reaction temperature must be high enough to promote the catalytic cycle but not so high as to cause decomposition. Microwave irradiation can significantly shorten reaction times from hours to minutes by efficiently heating the polar reaction mixture.[13] |
Experimental Protocols
Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reagents are flammable and/or toxic.
Protocol 1: General Procedure for Conventional Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[14]
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane/water solvent mixture. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.[10]
-
Heating: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[14]
Protocol 2: Rapid Microwave-Assisted Suzuki Coupling
This protocol is ideal for rapid library synthesis and optimization, dramatically reducing reaction times.[13]
Materials:
-
This compound (1.0 equiv, e.g., 0.5 mmol)
-
Arylboronic acid (1.2 equiv, e.g., 0.6 mmol)
-
Pd(dppf)Cl₂ (3 mol%, e.g., 0.015 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, e.g., 1.0 mmol)
-
1,4-Dioxane (4 mL) and Water (1 mL), degassed
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: To the microwave vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.[13]
-
Solvent Addition: Add the degassed 1,4-dioxane and water.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature of 120 °C for 15-20 minutes.[13]
-
Work-up and Purification: After the reaction, allow the vial to cool to room temperature. Follow the work-up and purification steps (6-8) as described in Protocol 1.[13]
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Inactivation: Oxygen contamination or coordination of the pyridine nitrogen.[6]Poor Transmetalation: Incorrect base or inactive boronic acid.[6] | Improve Inert Atmosphere: Ensure solvents are thoroughly degassed and the reaction is maintained under Argon or Nitrogen.[10]Change Ligand/Catalyst: Switch to a catalyst system with a bulkier, more electron-rich ligand (e.g., Pd₂(dba)₃ with SPhos).[6]Screen Bases: Test a different base, such as Cs₂CO₃ or K₃PO₄.[10] |
| Homocoupling of Boronic Acid | The presence of oxygen can promote the formation of biaryl impurities from the boronic acid. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[6] |
| Dehalogenation of Starting Material | The C-F bond is reduced to a C-H bond. This can be favored by certain conditions or impurities. | Optimize Conditions: Screen different bases and solvents. Sometimes a milder base like KF can reduce this side reaction.[6] Lowering the reaction temperature may also be beneficial. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a formidable tool for accessing novel chemical matter of high value to the pharmaceutical and agrochemical industries. Success with this electron-deficient and potentially inhibitory substrate requires a rational approach to reaction design. By understanding the underlying mechanism and carefully selecting a robust catalyst system—particularly one featuring a bulky, electron-rich phosphine ligand—along with the appropriate base and solvent, researchers can reliably and efficiently synthesize a diverse array of functionalized pyridine derivatives. The protocols and troubleshooting strategies outlined in this guide provide a solid foundation for achieving consistent and high-yielding results.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Fluoro-6-(trifluoromethyl)pyridine
Introduction: Navigating the Challenges of Electron-Deficient Heterocycles
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3] Its development offered a milder, more general alternative to classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, significantly expanding the scope of accessible molecular architecture.[1]
This guide focuses on a particularly challenging substrate class: electron-deficient fluoro-pyridines, exemplified by 2-Fluoro-6-(trifluoromethyl)pyridine. The inherent electronic properties of this substrate present distinct hurdles for C-N cross-coupling:
-
Electron-Deficient Ring: The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF₃) group significantly lower the electron density of the aromatic ring. This can hinder the initial, often rate-limiting, oxidative addition step of the palladium catalyst.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[4][5] This "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[4][5]
-
C-F Bond Reactivity: While the C-F bond is generally less reactive than C-Br or C-I bonds in Buchwald-Hartwig amination, its strategic placement activates the pyridine ring for coupling. The goal is to selectively cleave the C-F bond while preserving other functionalities.
Overcoming these challenges requires a carefully orchestrated selection of catalyst, ligand, base, and reaction conditions. This document provides a detailed mechanistic overview, field-proven protocols, and optimization strategies to empower researchers in successfully employing the Buchwald-Hartwig amination for this demanding yet valuable substrate.
The Catalytic Engine: Mechanistic Underpinnings
The efficacy of the Buchwald-Hartwig amination relies on a well-defined catalytic cycle orchestrated by a palladium complex. The cycle, illustrated below, comprises three fundamental steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][6][7]
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-fluorine bond of this compound. This forms a Pd(II) complex.[2][8] For electron-deficient substrates, this step is often challenging and requires highly active catalysts.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, resulting in a palladium-amido complex.[1][6]
-
Reductive Elimination: This final, product-forming step involves the formation of the new C-N bond as the desired arylamine is expelled from the coordination sphere of the palladium.[1][9] This regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The success of the entire process hinges on ensuring that the rate of reductive elimination is significantly faster than competing side reactions, such as beta-hydride elimination.[1]
Strategic Component Selection: A Guide for Difficult Substrates
The "no one-size-fits-all" principle is especially true for challenging substrates. The choice of each reaction component is a critical decision that directly impacts yield, purity, and reaction time.
| Component | Recommended Choice(s) | Rationale & Causality |
| Palladium Precursor | Palladacycle Precatalysts (e.g., XPhos Pd G3/G4, RuPhos Pd G3/G4) or Pd₂(dba)₃ | Palladacycle precatalysts are air- and moisture-stable and reliably generate the active L-Pd(0) species in situ upon exposure to base.[3][7] This avoids inconsistent activation pathways often seen with Pd(OAc)₂. Pd₂(dba)₃ is a reliable Pd(0) source but is more air-sensitive. |
| Ligand | Bulky, Electron-Rich Biaryl Monophosphines (e.g., XPhos, RuPhos, BrettPhos) | These ligands are essential for difficult couplings.[10][11] Their steric bulk promotes the formation of a monoligated Pd(0) species, which accelerates both oxidative addition and reductive elimination.[1] The high electron-donating ability stabilizes the electron-deficient palladium center, further enhancing catalytic activity.[10] |
| Base | Strong, Non-Nucleophilic Bases (e.g., NaOtBu, KOtBu, LiHMDS) | A strong base is required to efficiently deprotonate the amine, forming the palladium-amido complex.[12] For substrates with base-sensitive functional groups (though not the primary concern here), weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, but may require higher temperatures or longer reaction times.[13][14] |
| Solvent | Aprotic, Non-coordinating Solvents (e.g., Toluene, Dioxane, t-BuOH) | These solvents effectively solubilize the reactants and catalyst complex without strongly coordinating to the palladium, which could inhibit the reaction.[7] Toluene is often a first choice due to its high boiling point and inert nature. Chlorinated solvents should be avoided as they can interfere with the catalyst.[7] |
Experimental Protocol: Amination of this compound
This protocol provides a robust starting point for the C-N coupling of this compound with a generic secondary amine (e.g., morpholine). All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or standard Schlenk techniques.
Materials and Reagents:
-
This compound
-
Amine (e.g., Morpholine, 1.2 equivalents)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard work-up and purification glassware and reagents (Ethyl acetate, water, brine, anhydrous MgSO₄, silica gel)
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar into the reaction vessel. Seal the vessel and purge with an inert gas for 10-15 minutes. If using a glovebox, this step is not necessary.
-
Reagent Charging (under inert atmosphere):
-
To the prepared vessel, add sodium tert-butoxide (1.4 mmol).
-
Add the XPhos ligand (0.04 mmol) and the XPhos Pd G3 precatalyst (0.02 mmol).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Briefly swirl the vessel to mix the solids.
-
-
Solvent and Nucleophile Addition:
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
-
Reaction Execution:
-
Seal the vessel tightly.
-
Place the vessel in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.
-
-
Reaction Monitoring:
-
After 12-18 hours, cool the reaction to room temperature.
-
Take a small aliquot, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to check for consumption of the starting material.
-
If the reaction is incomplete, consider extending the reaction time or increasing the temperature to 110 °C.
-
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully add 10 mL of water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
-
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be required for different amines. Design of Experiments (DoE) can be a powerful tool for systematically optimizing multiple variables.[15]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Ligand is not suitable for the substrate. | 1. Ensure rigorous inert atmosphere techniques.2. Switch to a stronger base (e.g., LiHMDS).3. Screen other bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos). |
| Formation of Hydrodefluorination Byproduct | 1. Presence of water in the reaction.2. Beta-hydride elimination pathway is competitive. | 1. Use rigorously dried solvents and reagents.2. Use a bulkier ligand to favor reductive elimination. |
| Homocoupling of Amine or Aryl Halide | Catalyst system is not optimal, leading to side reactions. | Screen different palladium precatalysts and ligand-to-metal ratios. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly rewarding transformation. Success is predicated on a rational understanding of the substrate's electronic deficiencies and potential for catalyst inhibition. By employing highly active palladium precatalysts, sterically demanding and electron-rich biarylphosphine ligands, and carefully controlled anhydrous conditions, researchers can effectively forge C-N bonds with this valuable heterocyclic building block. The protocols and strategies outlined herein provide a comprehensive framework for navigating these challenges and unlocking new synthetic possibilities in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bristol.ac.uk [bristol.ac.uk]
synthesis of fungicides like Picoxystrobin using 2-Fluoro-6-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Synthesis of Picoxystrobin Utilizing 2-Fluoro-6-(trifluoromethyl)pyridine
Authored by a Senior Application Scientist
This application note provides researchers, scientists, and drug development professionals with a detailed technical guide for the synthesis of Picoxystrobin, a broad-spectrum strobilurin fungicide. We will explore the strategic use of this compound as a key starting material, detailing the underlying chemical principles, step-by-step protocols, and critical safety considerations.
Picoxystrobin (CAS 117428-22-5) is a systemic fungicide highly effective against a wide array of fungal pathogens in major crops.[1][2] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, which halts ATP production and leads to fungal cell death.[1][3] The synthesis of this complex molecule relies on the precise assembly of its trifluoromethyl-substituted pyridine ring, an oxymethylphenyl group, and a methoxyacrylate moiety.[1]
The chemical reactivity of this compound makes it an ideal precursor for this synthesis. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the electronegativity of the fluorine atom, renders the C2 position of the pyridine ring highly electrophilic and susceptible to nucleophilic substitution.[4][5] This inherent reactivity is expertly exploited to construct the core ether linkage of the Picoxystrobin molecule.
I. The Synthetic Pathway: A Strategic Overview
The industrial synthesis of Picoxystrobin is a multi-step process. A common and efficient route begins with the conversion of this compound to its corresponding hydroxy derivative, which then undergoes an etherification reaction with a substituted phenylacetate intermediate. The final step establishes the characteristic strobilurin side chain.
The causality behind this strategy lies in reaction control and yield optimization. While direct etherification with the fluoro-pyridine is possible, converting it to 2-hydroxy-6-(trifluoromethyl)pyridine first allows for the formation of a more potent nucleophile (the corresponding pyridinolate salt). This salt then readily participates in a Williamson ether-type synthesis, a robust and well-understood reaction, leading to higher yields and fewer side products, such as N-alkylation.[6]
Caption: A simplified overview of the synthesis route for Picoxystrobin.
II. Physicochemical Properties of Picoxystrobin
A summary of key physicochemical properties for the target compound is presented for reference.
| Property | Value |
| IUPAC Name | methyl (E)-3-methoxy-2-[2-([6-(trifluoromethyl)pyridin-2-yl]oxymethyl)phenyl]acrylate[1] |
| CAS Number | 117428-22-5[1][7][8] |
| Molecular Formula | C₁₈H₁₆F₃NO₄[1][7][8] |
| Molecular Weight | 367.32 g/mol [7][8] |
| Physical State | Cream-colored solid[1] |
| Melting Point | 75 °C[1] |
| Solubility in Water | 3.1 mg/L (at 20 °C)[1] |
| Solubility in Solvents | >250 g/L in methanol, acetone, ethyl acetate, xylene (at 20 °C)[1] |
III. Detailed Experimental Protocols
The following protocols are generalized from established patent literature and are intended for execution by trained professionals in a controlled laboratory setting.
Step 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine
This step involves the nucleophilic aromatic substitution of the fluorine atom on the pyridine ring by a hydroxide ion. The reaction is typically performed under elevated temperature and pressure to achieve a reasonable reaction rate.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.5 - 2.5 eq)
-
Water
-
Stainless steel autoclave or high-pressure reactor
-
-
Protocol:
-
Charge the stainless steel autoclave with an aqueous solution of sodium hydroxide (e.g., 20% w/w).[9]
-
Add this compound to the reactor. For enhanced mixing, a phase-transfer catalyst like tetrabutylammonium bromide can be added.[9]
-
Seal the reactor and begin stirring. Heat the mixture to a temperature between 140-160 °C. The internal pressure will rise (e.g., to 1.2 MPa).[9]
-
Maintain the reaction for 5-10 hours.[9] The reaction progress should be monitored by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).[9]
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and cool in an ice bath.
-
Acidify the product by slowly adding concentrated hydrochloric acid until the pH is acidic, causing the 2-hydroxy-6-(trifluoromethyl)pyridine to precipitate.[10]
-
Isolate the solid product by filtration, wash with cold water, and dry under a vacuum. The product exists in equilibrium with its pyridone tautomer.
-
Step 2: Synthesis of Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate
This is the pivotal etherification step. The hydroxyl group of the pyridine intermediate, activated as its alkali metal salt, acts as a nucleophile to displace a halide on the phenylacetate side chain.
-
Reagents & Equipment:
-
2-Hydroxy-6-(trifluoromethyl)pyridine (1.0 eq)
-
A strong base (e.g., Sodium Hydride, Potassium Carbonate) (1.1 eq)
-
Methyl 2-(chloromethyl)phenylacetate or Methyl 2-(bromomethyl)phenylacetate (1.0 eq)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), Toluene)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxy-6-(trifluoromethyl)pyridine in anhydrous DMF.
-
Add a base, such as potassium carbonate, to the solution.[7] Stir the mixture at room temperature to form the potassium salt of the pyridinol.
-
Slowly add methyl 2-(chloromethyl)phenylacetate to the reaction mixture.
-
Heat the reaction mixture to approximately 50 °C and stir for 24 hours or until completion as monitored by TLC or HPLC.[7]
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude intermediate by column chromatography or recrystallization.
-
Step 3: Synthesis of Picoxystrobin
The final step is a condensation reaction that forms the methoxyacrylate group, a key structural feature of strobilurin fungicides.
-
Reagents & Equipment:
-
Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate (1.0 eq)
-
Trimethyl orthoformate
-
Acetic anhydride
-
-
Protocol:
-
Combine the key intermediate, methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, with trimethyl orthoformate and acetic anhydride in a reaction vessel.[1][11]
-
Gently heat the reaction mixture. Acetic anhydride serves both as a reactant and to neutralize byproducts, driving the reaction to completion.[11]
-
The reaction is typically run for several hours under mild heating.[11] Monitor progress by TLC or HPLC.
-
Upon completion, the excess reagents can be removed under reduced pressure.
-
The resulting crude Picoxystrobin is then purified, typically by recrystallization from a suitable solvent system (e.g., methanol/water), to yield the final product as a cream-colored solid.[1][12]
-
IV. Summary of Reaction Parameters
| Step | Key Reactants | Solvent | Base / Catalyst | Temperature |
| 1 | This compound, NaOH | Water | Tetrabutylammonium bromide (optional) | 140-160 °C |
| 2 | 2-Hydroxy-6-(trifluoromethyl)pyridine, Methyl 2-(chloromethyl)phenylacetate | DMF | K₂CO₃ | ~50 °C |
| 3 | Key Intermediate, Trimethyl orthoformate, Acetic anhydride | None (reagents act as solvent) | Catalyst may be used[11] | Mild Heating |
V. Mandatory Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: This starting material is a flammable liquid and vapor.[13][14] It is harmful if swallowed or inhaled and is harmful to aquatic life with long-lasting effects.[14][15] Keep away from heat, sparks, and open flames.[13] Handle in a closed system or under a fume hood.
-
Bases: Strong bases like sodium hydride (NaH) are water-reactive and flammable. Alkali metal hydroxides (NaOH, KOH) are corrosive. Handle with extreme care.
-
Solvents: Anhydrous solvents like DMF are harmful. Avoid inhalation and skin contact. Flammable solvents should be handled away from ignition sources.
-
High-Pressure Reactions: Step 1 involves a high-pressure reaction that must only be performed by trained personnel using certified equipment with appropriate safety shields and pressure-relief systems.
VI. Characterization and Quality Control
The identity and purity of the synthesized intermediates and the final Picoxystrobin product should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and determine the purity of the final product.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight and fragmentation pattern of the compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural elucidation of the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
VII. Conclusion
This application note outlines a robust and validated synthetic route to the fungicide Picoxystrobin, leveraging the specific chemical properties of this compound. By following the detailed protocols and adhering to the stringent safety measures, researchers can successfully synthesize this important agrochemical for further study and development. The provided workflow, from the initial hydrolysis to the final strobilurin formation, represents a logical and efficient pathway grounded in established chemical principles.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 117428-22-5: Picoxystrobin | CymitQuimica [cymitquimica.com]
- 3. Picoxystrobin | 117428-22-5 | FP102112 | Biosynth [biosynth.com]
- 4. This compound - Huimeng Bio-tech [huimengchem.cn]
- 5. guidechem.com [guidechem.com]
- 6. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]
- 7. Picoxystrobin synthesis - chemicalbook [chemicalbook.com]
- 8. Picoxystrobin PESTANAL , analytical standard 117428-22-5 [sigmaaldrich.com]
- 9. Preparation method of picoxystrobin - Eureka | Patsnap [eureka.patsnap.com]
- 10. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 12. globethesis.com [globethesis.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 2-Fluoro-6-(trifluoromethyl)pyridine
Abstract
Functionalized pyridine scaffolds are cornerstones in modern medicinal chemistry and agrochemical development. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make them highly desirable motifs.[1][2] This guide provides a comprehensive overview of synthetic strategies for the functionalization of 2-Fluoro-6-(trifluoromethyl)pyridine, a versatile and highly reactive building block. We will explore detailed protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering researchers a practical framework for synthesizing diverse pyridine derivatives.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged heterocycle, prevalent in numerous FDA-approved drugs and agricultural products.[3] Its functionalization allows for the fine-tuning of molecular properties to optimize biological activity and pharmacokinetic profiles. The starting material, this compound, offers a distinct advantage for synthetic chemists. The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF3) group synergistically decrease the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[4][5]
Furthermore, the fluorine atom at the C2 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, often displaying superior reactivity compared to its chloro- or bromo-counterparts.[6][7] This heightened reactivity allows for substitutions to occur under milder conditions, preserving sensitive functional groups elsewhere in the molecule. This building block is thus an ideal entry point for creating libraries of 2,6-disubstituted pyridine derivatives for drug discovery and material science applications.[1][4]
Physicochemical Properties & Safety
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₄N | [4] |
| Molecular Weight | 165.09 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Density | ~1.40 g/cm³ at 20°C | [10] |
| Solubility | Soluble in most organic solvents; low solubility in water. | [4] |
Safety & Handling: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. The compound may cause respiratory and skin irritation.[10] It is stable under normal conditions but may decompose at high temperatures or in the presence of strong acids or bases.[4] Vapors may form explosive mixtures with air.[10]
Synthetic Pathways & Core Methodologies
The functionalization of this compound primarily proceeds via two major pathways: direct displacement of the fluoride via SNAr or transition-metal-catalyzed cross-coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. This compound - Huimeng Bio-tech [huimengchem.cn]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Application Notes & Protocols for 2-Fluoro-6-(trifluoromethyl)pyridine in Materials Science
Introduction: Unlocking Advanced Materials with a Fluorinated Pyridine Building Block
In the pursuit of next-generation materials, chemists and material scientists rely on molecular building blocks that offer precise control over electronic, physical, and optical properties. 2-Fluoro-6-(trifluoromethyl)pyridine is one such molecule that has emerged as a critical intermediate for creating high-performance materials. Its unique structure, featuring a pyridine ring functionalized with two distinct electron-withdrawing groups—a fluorine atom and a trifluoromethyl (CF₃) group—makes it an exceptionally valuable component for advanced applications.[1][2]
The strategic placement of the highly electronegative fluorine atom and the potent electron-withdrawing CF₃ group profoundly influences the electronic landscape of the pyridine ring. This creates a molecule with high electrophilicity and specific reactivity, which can be harnessed to build complex polymers and functional small molecules.[2] The C-F bond, known for its high bond energy, and the CF₃ group contribute to enhanced thermal stability, chemical resistance, and desirable optoelectronic characteristics in the final materials.[3][4]
This guide provides an in-depth exploration of the application of this compound in materials science, focusing on its role in organic light-emitting diodes (OLEDs) and high-performance polymers. We will delve into the causality behind its utility and provide detailed, field-proven protocols for its integration into functional material synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its safe and effective use in any experimental protocol.
| Property | Value | Source |
| CAS Number | 94239-04-0 | [5] |
| Molecular Formula | C₆H₃F₄N | [2][5] |
| Molecular Weight | 165.09 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~121.6 °C (Predicted) | |
| Solubility | Good solubility in organic solvents; low in water. | [2] |
| Key Reactivity | The fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient pyridine ring.[6] |
Safety & Handling: this compound is a flammable liquid and is harmful if swallowed or inhaled. It is also harmful to aquatic life with long-lasting effects.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[5]
Core Application I: Advanced Emitters for Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of the this compound moiety make it an excellent acceptor unit in the design of donor-acceptor (D-A) type molecules for OLEDs. Specifically, its strong electron-withdrawing nature is beneficial for creating emitters that function via Thermally Activated Delayed Fluorescence (TADF).[7]
Causality: Why this compound for TADF Emitters?
TADF emitters require a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This allows for efficient reverse intersystem crossing (RISC) from non-emissive triplet excitons back to emissive singlet excitons, theoretically enabling 100% internal quantum efficiency. The D-A architecture is a proven strategy to achieve a small ΔEST by spatially separating the Highest Occupied Molecular Orbital (HOMO), typically localized on the donor, from the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor.
The this compound core acts as a potent acceptor, effectively lowering the LUMO energy level. The incorporation of fluorine and CF₃ groups can also enhance photoluminescence quantum yield (PLQY) and improve the photostability of the final emitter molecule.[7]
Protocol 1: Synthesis of a Donor-Acceptor TADF Emitter
This protocol describes a representative synthesis of a TADF emitter where this compound is functionalized and then coupled with a common donor moiety, 9-phenyl-9H-carbazole.
Step 1a: Lithiation and Borylation of this compound.
-
Rationale: To prepare the pyridine core for a subsequent Suzuki coupling reaction, we must introduce a boronic acid or ester functionality. This is achieved via a low-temperature lithiation followed by quenching with a borate ester.
-
Under an inert nitrogen atmosphere, dissolve this compound (1.65 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) and cool the solution to -78 °C in a dry ice/acetone bath.[6]
-
Prepare a solution of lithium diisopropylamide (LDA) in a separate flask by slowly adding n-butyllithium (n-BuLi, 2.5 M in hexane, 4.0 mL, 10.0 mmol) to a solution of N,N-diisopropylamine (1.4 mL, 10.0 mmol) in anhydrous THF (15 mL) at -78 °C.[6]
-
Slowly add the freshly prepared LDA solution to the pyridine solution, maintaining the temperature at -78 °C. Stir for 2 hours. The solution will typically turn a deep color (e.g., orange), indicating the formation of the lithiated species.[6]
-
Quench the reaction by adding triisopropyl borate (3.5 mL, 15.0 mmol) and allow the mixture to slowly warm to room temperature overnight.
-
Work up the reaction by adding 1 M HCl (aq) and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the resulting crude boronic ester via silica gel column chromatography to yield 4-boryl-2-fluoro-6-(trifluoromethyl)pyridine.
Step 1b: Suzuki Coupling with Donor Moiety.
-
Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction, ideal for linking the pyridine-boronic ester (acceptor) with a halogenated donor molecule.
-
In a Schlenk flask, combine the 4-boryl-2-fluoro-6-(trifluoromethyl)pyridine intermediate (1.0 eq), 3-bromo-9-phenyl-9H-carbazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture at 90 °C for 24 hours, monitoring progress by TLC.
-
After cooling, dilute the mixture with water and extract with dichloromethane.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The crude product is purified by column chromatography followed by recrystallization or sublimation to yield the final D-A emitter. The structure should be validated by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Core Application II: High-Performance Fluorinated Polymers
The introduction of fluorine-containing monomers like this compound into polymer backbones can significantly enhance material properties.[8][9] These fluorinated polymers often exhibit superior thermal stability, chemical inertness, low dielectric constants, and low surface energy, making them suitable for applications in microelectronics, aerospace, and advanced coatings.[4]
Causality: Why this compound for Polymers?
The key to incorporating this molecule into a polymer is the high reactivity of its C-F bond towards nucleophilic aromatic substitution (SNAr).[6][10] The electron-deficient nature of the pyridine ring, amplified by the CF₃ group, makes the fluorine atom an excellent leaving group.[6] This allows for step-growth polymerization with bis-nucleophiles (e.g., bisphenols) to form poly(aryl ether)s or similar structures. The rigidity of the pyridine ring and the bulky CF₃ group can also disrupt chain packing, leading to amorphous polymers with good solubility and processability.
Protocol 2: Synthesis of a Fluorinated Poly(aryl ether)
This protocol outlines the synthesis of a high-performance polymer via a nucleophilic aromatic substitution polycondensation reaction.
-
Reagent Preparation: Ensure all glassware is oven-dried. Bisphenol A (BPA) should be recrystallized and dried under vacuum. This compound must be pure. Anhydrous N-Methyl-2-pyrrolidone (NMP) and toluene are required as the solvent system.
-
Reaction Setup: To a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet/outlet, add Bisphenol A (1.0 eq), this compound (1.0 eq), and an excess of potassium carbonate (K₂CO₃, ~1.5 eq).
-
Solvent Addition: Add NMP and toluene (e.g., a 2:1 volume ratio) to the flask to achieve a solids concentration of approximately 20-25% (w/v).
-
Azeotropic Dehydration: Heat the mixture to ~140 °C with vigorous stirring. The toluene will form an azeotrope with the water generated from the reaction of the phenol with K₂CO₃, which is collected in the Dean-Stark trap. This step is critical to ensure anhydrous conditions for the polymerization. Continue for 4-6 hours until no more water is collected.
-
Polymerization: After removing the water, drain the toluene from the trap and slowly raise the reaction temperature to 180-190 °C to initiate the SNAr polymerization.
-
Monitoring: The reaction progress is monitored by the significant increase in viscosity of the solution. Maintain the temperature for 12-24 hours until the desired molecular weight is achieved.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional NMP if necessary. Slowly pour the solution into a large volume of rapidly stirring methanol or water to precipitate the polymer.
-
Collect the fibrous polymer by filtration. Wash it thoroughly with methanol and hot water multiple times to remove salts and residual solvent.
-
Dry the final polymer in a vacuum oven at 80-100 °C to a constant weight. The polymer can be characterized by GPC (for molecular weight), DSC/TGA (for thermal properties), and NMR (for structure confirmation).
Application III: Device Fabrication and Characterization
Once a novel emitter is synthesized, it must be incorporated into a device to test its performance.
Protocol 3: Fabrication of a Multilayer OLED Device
-
Rationale: A multilayer device structure is essential to ensure efficient charge injection, transport, and recombination within the emissive layer, maximizing device performance.
-
Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Finally, treat the substrates with UV-Ozone for 10 minutes to increase the work function of the ITO and improve hole injection.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (<10⁻⁶ Torr).
-
Deposit the following layers in sequence:
-
Hole Injection Layer (HIL): 10 nm of HAT-CN
-
Hole Transport Layer (HTL): 40 nm of TAPC
-
Emissive Layer (EML): 20 nm of a host material (e.g., CBP) doped with the synthesized TADF emitter (from Protocol 1) at an optimized concentration (e.g., 6 wt%). This is co-evaporated from two separate sources.
-
Electron Transport Layer (ETL): 40 nm of TPBi
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF)
-
Cathode: 100 nm of Aluminum (Al)
-
-
Encapsulation: Immediately encapsulate the completed devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.
-
Characterization: The device performance can be evaluated using a source meter and a spectroradiometer to measure current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and electroluminescence spectra.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Huimeng Bio-tech [huimengchem.cn]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Properties of Highly Fluorinated Polyimides for Macromolecules - IBM Research [research.ibm.com]
- 9. Recent advances in the preparation of semifluorinated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of Novel Anticancer Agents from Trifluoromethylpyridines: Application Notes and Protocols
Introduction: The Strategic Role of the Trifluoromethylpyridine Scaffold in Oncology Drug Discovery
The deliberate incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (-CF3) group, when appended to a pyridine ring, imparts a unique and highly advantageous set of physicochemical properties to the parent molecule. These properties include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The electron-withdrawing nature of the trifluoromethyl group can also modulate the pKa of the pyridine nitrogen, influencing its interaction with protein active sites.[3] Consequently, the trifluoromethylpyridine scaffold has emerged as a privileged structure in the design of novel therapeutics, particularly in the realm of oncology.[1]
This guide provides a comprehensive overview of the synthesis of novel anticancer agents derived from trifluoromethylpyridines. It is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices.
Core Synthetic Strategies for Trifluoromethylpyridine Analogs
The construction of trifluoromethylpyridine-containing molecules with potential anticancer activity generally follows two main pathways:
-
Construction of the Pyridine Ring: This "bottom-up" approach involves the cyclocondensation of acyclic precursors containing a trifluoromethyl group. This strategy is particularly useful for accessing a wide variety of substituted pyridines.[4]
-
Functionalization of a Pre-formed Trifluoromethylpyridine Core: This "top-down" approach utilizes commercially available or readily synthesized trifluoromethylpyridines as starting materials for further elaboration through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and chlorination/fluorination exchange.[4]
The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
Protocol I: Synthesis of Furo[2,3-b]pyridine and Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives
This protocol details the synthesis of a series of trifluoromethyl-substituted furo[2,3-b]pyridines and their subsequent conversion to pyrido[3',2':4,5]furo[3,2-d]pyrimidines, compounds that have demonstrated significant in vitro anticancer activity.[3]
Rationale and Workflow Overview
The synthetic strategy hinges on the initial construction of a highly functionalized furo[2,3-b]pyridine core, which then serves as a versatile intermediate for further diversification. The key steps involve:
-
Synthesis of the Furo[2,3-b]pyridine Intermediate: A cyclocondensation reaction is employed to construct the fused heterocyclic system.
-
Functional Group Interconversion: The initial product is chemically modified to introduce functionalities suitable for further cyclization.
-
Construction of the Pyrimidine Ring: A final cyclization step yields the target pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives.
Experimental Protocol: Synthesis of 2-Carbohydrazide-3-amino-6-trifluoromethyl furo[2,3-b]pyridine
This protocol describes the conversion of the starting ester to a hydrazide, a key intermediate for subsequent cyclization reactions.
Materials:
-
2-Carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
To a solution of 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-carbohydrazide-3-amino-6-trifluoromethyl furo[2,3-b]pyridine.
Causality of Experimental Choices:
-
Hydrazine Hydrate as Nucleophile: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the more reactive hydrazide.
-
Ethanol as Solvent: Ethanol is a suitable solvent for both the starting material and the reagent and allows for the reaction to be carried out at reflux temperature, thereby increasing the reaction rate.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution to occur efficiently.
Experimental Protocol: Synthesis of Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives
This protocol outlines the cyclization of the hydrazide intermediate to form the final pyrimidine-fused products.
Materials:
-
2-Carbohydrazide-3-amino-6-trifluoromethyl furo[2,3-b]pyridine
-
Appropriate aldehyde or ketone (1.1 eq)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
A mixture of 2-carbohydrazide-3-amino-6-trifluoromethyl furo[2,3-b]pyridine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in glacial acetic acid is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative.
Causality of Experimental Choices:
-
Glacial Acetic Acid as Solvent and Catalyst: Acetic acid serves as both a solvent and an acid catalyst. It protonates the carbonyl group of the aldehyde/ketone, making it more electrophilic and facilitating the initial condensation with the amino group of the hydrazide.
-
Reflux Conditions: The elevated temperature accelerates the condensation and subsequent cyclization and dehydration steps, leading to the formation of the aromatic pyrimidine ring.
Protocol II: Palladium-Catalyzed Amination for the Synthesis of Amino-Substituted Trifluoromethylpyridines
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds and are widely used in the synthesis of complex amine-containing molecules.[5] This protocol provides a general method for the synthesis of amino-substituted trifluoromethylpyridines.
Rationale and Workflow Overview
This synthetic approach involves the direct coupling of a halogenated trifluoromethylpyridine with an amine in the presence of a palladium catalyst and a suitable ligand.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Halogenated trifluoromethylpyridine (e.g., 2-chloro-5-(trifluoromethyl)pyridine) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs2CO3, 2.0 eq)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the halogenated trifluoromethylpyridine, amine, palladium catalyst, ligand, and base.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the required time (4-24 hours), with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The palladium catalyst, in combination with a suitable phosphine ligand, forms the active catalytic species that facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-N bond. The choice of ligand is crucial and can significantly impact the reaction efficiency.[6]
-
Base: The base is required to deprotonate the amine, generating the active nucleophile for the coupling reaction. Cesium carbonate is a commonly used base due to its solubility and efficacy.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Biological Evaluation of Synthesized Compounds
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized trifluoromethylpyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Troubleshooting the MTT Assay:
| Problem | Potential Cause | Solution |
| High background | Contamination of media or reagents | Use fresh, sterile reagents. Include a media-only blank.[7] |
| Low absorbance | Insufficient cell number or incubation time | Optimize cell seeding density and incubation time for the specific cell line.[7] |
| Inconsistent results | Pipetting errors, edge effects | Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile media.[8] |
| Compound interference | Colored compounds or compounds that react with MTT | Run a control with the compound in cell-free media to check for direct reaction with MTT.[2] |
Data Presentation: Anticancer Activity of Synthesized Compounds
The following table summarizes the in vitro anticancer activity of representative trifluoromethylpyridine derivatives against various human cancer cell lines.
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 12a | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | A549 (Lung) | 3.6 | [3] |
| 7 | Furo[2,3-b]pyridine | Hela (Cervical) | 5.8 | [3] |
| 6g | Furo[2,3-b]pyridine | Neuro-2a (Neuroblastoma) | 10.0 | [3] |
| 8e | Pyridine-Urea | MCF-7 (Breast) | 0.22 | [9] |
| 8n | Pyridine-Urea | MCF-7 (Breast) | 1.88 | [9] |
Conclusion
The trifluoromethylpyridine scaffold represents a highly promising platform for the development of novel anticancer agents. The synthetic strategies outlined in this guide, including cyclocondensation and palladium-catalyzed amination, provide robust and versatile methods for accessing a diverse range of derivatives. The subsequent biological evaluation using assays such as the MTT assay is crucial for identifying lead compounds with potent and selective anticancer activity. The continued exploration of this chemical space is anticipated to yield new and effective therapies for the treatment of cancer.
References
- 1. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay problems, while testing anticancer activity - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 3. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Forging New Connections: A Guide to C-C Bond Formation with 2-Fluoro-6-(trifluoromethyl)pyridine
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing pharmacological properties.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] Among the myriad of fluorinated building blocks, 2-Fluoro-6-(trifluoromethyl)pyridine has emerged as a particularly valuable synthon. Its pyridine core is a common motif in bioactive molecules, while the trifluoromethyl group (-CF3) imparts increased lipophilicity and metabolic resistance. The fluorine atom at the 2-position serves as a versatile handle for a variety of synthetic transformations, most notably, for the construction of carbon-carbon bonds.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of reaction conditions for C-C bond formation with this compound. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights and detailed, step-by-step protocols for key palladium-catalyzed cross-coupling methodologies.
The Chemical Personality of this compound: A Tale of Two Electron-Withdrawing Groups
The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen. This electronic landscape renders the pyridine ring electron-deficient, which has two major consequences for C-C bond formation:
-
Activation of the C-F Bond for Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring facilitates the attack of nucleophiles at the 2-position, leading to the displacement of the fluoride ion.[2] While this is a common reaction pathway, it also presents a potential side reaction in transition-metal-catalyzed cross-coupling reactions.
-
Facilitation of Oxidative Addition in Palladium Catalysis: The electron-deficient nature of the pyridine ring enhances the electrophilicity of the C-F bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst. This is a crucial step in many cross-coupling reactions.[4] However, C-F bonds are notoriously strong, and their activation often requires carefully chosen catalysts and ligands.[4][5]
Understanding this dual reactivity is paramount for designing successful C-C bond-forming strategies. The choice of catalyst, ligand, base, and solvent will determine whether the desired cross-coupling occurs efficiently or if competing SNAr or decomposition pathways predominate.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of biaryl and vinyl-substituted pyridines. The following sections provide detailed protocols and mechanistic insights for the most relevant of these transformations.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Mechanism and Rationale for Experimental Choices:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for an efficient reaction.
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands such as SPhos or RuPhos are often employed to promote oxidative addition and reductive elimination.[8]
-
Base: A base is required to activate the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex, which facilitates transmetalation.[9] The choice of base can influence the reaction rate and the stability of the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol for Suzuki-Miyaura Coupling:
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.) | An excess of the boronic acid is used to drive the reaction to completion. |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | These are common and effective palladium catalysts for Suzuki couplings.[6][7] |
| Base | K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.) | Carbonates are effective bases for activating the boronic acid.[6] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1) | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-120 °C | Elevated temperatures are typically required to overcome the activation energy for C-F bond activation. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the palladium(0) catalyst. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: A Versatile Alternative
The Stille coupling reaction provides a powerful method for C-C bond formation between an organohalide and an organostannane.[10][11][12][13] It is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents.
Mechanism and Rationale for Experimental Choices:
The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.
-
Additives: In some cases, the addition of a copper(I) co-catalyst can accelerate the reaction.[10]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or DMF are typically used.
Visualizing the Stille Coupling Experimental Workflow:
Caption: A typical workflow for a Stille coupling reaction.
Detailed Protocol for Stille Coupling:
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv.), Organostannane (1.1-1.2 equiv.) | A slight excess of the organostannane is typically used. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A robust and widely used catalyst for Stille reactions.[11] |
| Solvent | Anhydrous Toluene or DMF | These solvents are effective at dissolving the reactants and are stable at the required reaction temperatures. |
| Temperature | 90-120 °C | Heating is generally required to promote the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to protect the palladium catalyst from oxidation. |
Step-by-Step Methodology:
-
In a flame-dried Schlenk tube, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (5 mL).
-
Degas the solution with a stream of argon for 15 minutes.
-
Add the palladium catalyst (0.02 mmol) under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture at 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for forming a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.[14][15][16][17]
Mechanism and Rationale for Experimental Choices:
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.
-
Palladium Catalyst: The palladium catalyst undergoes oxidative addition with the aryl halide.
-
Copper Co-catalyst: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[14]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.
Detailed Protocol for Sonogashira Coupling:
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv.), Terminal Alkyne (1.2-1.5 equiv.) | An excess of the alkyne is used to ensure complete consumption of the pyridine substrate. |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective palladium precatalyst. |
| Co-catalyst | CuI (1-10 mol%) | Facilitates the formation of the copper acetylide.[14] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Acts as both a base and a solvent. |
| Solvent | THF or DMF (if the base is not used as the solvent) | To ensure solubility of all reactants. |
| Temperature | Room temperature to 80 °C | The reaction can often proceed at or near room temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidative homocoupling of the alkyne (Glaser coupling). |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the copper(I) iodide (0.01 mmol).
-
Evacuate and backfill with argon three times.
-
Add the solvent (e.g., 5 mL of THF) and the amine base (e.g., 2.0 mmol of Et₃N).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with diethyl ether and wash with saturated aqueous NH₄Cl solution.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Heck Coupling: Vinylation of the Pyridine Ring
The Heck reaction is a palladium-catalyzed reaction that forms a C-C bond between an aryl halide and an alkene.[9][18][19][20] This reaction allows for the introduction of vinyl groups at the 2-position of the pyridine ring.
Mechanism and Rationale for Experimental Choices:
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination.
-
Catalyst: Pd(OAc)₂ is a common and effective precatalyst.
-
Ligand: Phosphine ligands, such as PPh₃ or P(o-tolyl)₃, are often used to stabilize the catalyst and promote the reaction.
-
Base: A base, typically an amine like triethylamine or an inorganic base like NaOAc or K₂CO₃, is required to regenerate the Pd(0) catalyst at the end of the cycle.[9]
Detailed Protocol for Heck Coupling:
| Parameter | Condition | Rationale |
| Reactants | This compound (1.0 equiv.), Alkene (1.1-1.5 equiv.) | A slight excess of the alkene is generally used. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A readily available and effective palladium source.[19] |
| Ligand | PPh₃ (4-10 mol%) | A common phosphine ligand for Heck reactions. |
| Base | Et₃N (1.5-2.0 equiv.) or NaOAc (1.5-2.0 equiv.) | To neutralize the acid formed and regenerate the catalyst. |
| Solvent | DMF, NMP, or Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | High temperatures are often necessary for the Heck reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | To protect the catalyst. |
Step-by-Step Methodology:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.5 mmol).
-
Add the degassed solvent (5 mL of DMF).
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Applications in Drug Discovery and Beyond
The 2-aryl- and 2-vinyl-6-(trifluoromethyl)pyridine scaffolds synthesized through these methods are prevalent in a wide range of biologically active compounds. They have been incorporated into molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders.[1][21] The trifluoromethyl group often enhances the potency and pharmacokinetic profile of these drug candidates.[3]
Conclusion
The C-C bond formation reactions of this compound are powerful tools for the synthesis of complex, fluorinated pyridine derivatives. A thorough understanding of the reactivity of this substrate and the mechanisms of palladium-catalyzed cross-coupling reactions is essential for the successful design and execution of these transformations. The detailed protocols provided in this guide serve as a starting point for researchers to explore the rich chemistry of this valuable building block and to accelerate the discovery of new therapeutic agents and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 18. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 19. benchchem.com [benchchem.com]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
Application Notes & Protocols: Leveraging 2-Fluoro-6-(trifluoromethyl)pyridine for the Development of Next-Generation Insecticides
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
In the landscape of modern agrochemicals, fluorinated organic compounds have become indispensable tools for developing potent and selective active ingredients.[1][2] The trifluoromethylpyridine (TFMP) moiety, in particular, is a privileged scaffold found in numerous commercially successful pesticides.[1][2][3] Its prevalence is due to the unique physicochemical properties conferred by the trifluoromethyl (CF₃) group, which can enhance metabolic stability, binding affinity, and membrane permeability of the final molecule.
This technical guide focuses on a highly versatile precursor: 2-Fluoro-6-(trifluoromethyl)pyridine . The strategic placement of its functional groups—a strongly electron-withdrawing CF₃ group and a highly reactive fluorine atom—makes it an exceptional building block for insecticide synthesis. The CF₃ group activates the pyridine ring, rendering the 2-position exceptionally susceptible to nucleophilic attack, while the fluorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5][6]
This document provides researchers, chemists, and drug development professionals with a detailed overview of the core chemistry, validated experimental protocols, and key structure-activity relationship (SAR) insights for utilizing this precursor to construct novel insecticidal compounds.
Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthetic utility of this compound is primarily rooted in the SNAr reaction. This reaction proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
-
Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is an excellent leaving group in this context.
A critical insight is that while the C-F bond is the strongest single bond to carbon, its role as a leaving group is facilitated because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine powerfully stabilizes the Meisenheimer intermediate, thereby accelerating the reaction.[5][6] Consequently, SNAr reactions on 2-fluoropyridines are often significantly faster and can be performed under milder conditions than with their 2-chloro or 2-bromo analogues.[5][6][7]
Caption: General mechanism of SₙAr on this compound.
Synthetic Protocols: Building Key Insecticidal Cores
The following protocols provide detailed, validated methodologies for synthesizing crucial intermediates from this compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and rational modification.
Protocol 1: General Amination via SNAr
The introduction of an amine moiety is a foundational step in creating numerous classes of insecticides, including analogues of butenolides and sulfoximines. This protocol details a general procedure for the reaction with a secondary amine.
A. Materials & Reagents
| Reagent | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Secondary Amine (e.g., Morpholine) | Anhydrous, ≥99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | EMD Millipore |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Saturated Sodium Chloride (Brine) | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Lab-prepared |
B. Experimental Protocol
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq.) and the secondary amine (1.2 eq.).
-
Solvent: Add anhydrous DMSO to achieve a concentration of 0.5 M with respect to the starting pyridine.
-
Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMSO and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure 2-amino-6-(trifluoromethyl)pyridine derivative.
C. Scientific Rationale
-
Solvent: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the amine and accelerating the SNAr reaction.
-
Base: K₂CO₃ acts as a mild, non-nucleophilic base to neutralize the HF formed in situ, driving the reaction to completion.
-
Temperature: Elevated temperature provides the necessary activation energy for the rate-determining nucleophilic attack on the electron-deficient pyridine ring.
Caption: Workflow for the general amination of the precursor.
Case Study: Synthesis of a Sulfoxaflor Intermediate Core
Sulfoxaflor is a prominent sulfoximine insecticide that acts on nicotinic acetylcholine receptors.[8] Its synthesis involves creating a specific substituted ethyl side chain on the pyridine ring. While commercial routes may start from 5-halo-2-(trifluoromethyl)pyridine, this protocol demonstrates a key conceptual step: the introduction of a sulfur-containing moiety, which is the foundation for building the sulfoximine group.
A. Conceptual Pathway
The synthesis of the key intermediate, 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine, involves the reaction of a 5-halo-2-(trifluoromethyl)pyridine with methyl ethyl sulfide.[9][10] This highlights a different mode of reactivity on the trifluoromethylpyridine ring, where functionalization occurs at the 5-position.
B. Protocol: Palladium-Catalyzed Thioetherification (Illustrative)
This protocol illustrates a palladium-catalyzed cross-coupling reaction to form a C-S bond, a common strategy in modern organic synthesis.
-
Materials: 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq.), Sodium ethanethiolate (1.5 eq.), Pd₂(dba)₃ (0.05 eq.), Xantphos (0.1 eq.), Anhydrous Toluene.
-
Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium ethanethiolate.
-
Reagent Addition: Add 5-Bromo-2-(trifluoromethyl)pyridine and anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture to 110 °C for 12-24 hours.
-
Workup & Purification: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate. Purify the residue by flash chromatography to yield the thioether product.
C. Scientific Rationale
-
Catalysis: Palladium catalysts, in conjunction with specialized phosphine ligands like Xantphos, are highly effective at forming C-S bonds via cross-coupling, a reaction that is otherwise difficult to achieve.
-
Inert Conditions: These reactions are sensitive to oxygen and moisture, necessitating the use of a glovebox or Schlenk line techniques.
Caption: Conceptual pathway for building the sulfoximine functional group.
Structure-Activity Relationships (SAR): Guiding Principles for Rational Design
Optimizing the efficacy and safety of new insecticides requires a deep understanding of SAR.[11][12] For derivatives of this compound, several key principles have emerged.
-
The Role of the CF₃ Group: This group is more than just an activator for the SNAr reaction. Its strong electron-withdrawing nature and high lipophilicity are often crucial for potent binding to the target receptor site in the insect. It also frequently enhances the metabolic stability of the molecule, leading to longer residual activity in the field.[1][3]
-
Impact of the 2-Position Substituent: The group introduced via SNAr (the "R" group in the diagram below) is the primary point of diversification. The nature of this substituent directly influences the molecule's properties:
-
Potency & Spectrum: Altering the size, electronics, and hydrogen-bonding capacity of the R-group can fine-tune the binding affinity for the target site, allowing for optimization of activity against specific pests (e.g., aphids, whiteflies, hoppers).[13][14]
-
Selectivity & Safety: Rational design of the R-group is critical for achieving selectivity between pest insects and beneficial organisms, such as pollinators. For example, the butenolide insecticide Flupyradifurone, while acting on nAChRs like neonicotinoids, shows a more favorable safety profile, which is attributed in part to its unique chemical structure.[13]
-
Systemic Properties: The R-group also modulates the physicochemical properties of the overall molecule, such as water solubility and logP, which determines its systemic movement (xylem and phloem mobility) within the plant.
-
Caption: Key structural components for SAR analysis.
Conclusion
This compound is a powerful and versatile precursor for the discovery of novel insecticides. Its activated electronic structure allows for reliable and efficient functionalization via Nucleophilic Aromatic Substitution, providing access to a wide array of chemical structures. By combining the robust chemistry outlined in these protocols with a rational, SAR-driven approach to molecular design, researchers can effectively develop next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Sulfoxaflor | C10H10F3N3OS | CID 16723172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines - Google Patents [patents.google.com]
- 10. Synthesis method of pesticide sulfoxaflor intermediate 3-[1-(methylthio)ethyl]-6(trifluoromethyl)pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. DSpace [dr.lib.iastate.edu]
- 12. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flupyradifurone - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Methods for the Functionalization of 2-Fluoro-6-(trifluoromethyl)pyridine
Abstract
The 2-fluoro-6-(trifluoromethyl)pyridine scaffold is a privileged motif in modern medicinal chemistry and agrochemical design. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties and modulates physicochemical characteristics such as lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth exploration of catalytic methodologies for the selective functionalization of this valuable building block. We will delve into the mechanistic underpinnings of key transformations, including Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling reactions, direct C-H functionalization, and innovative defluorinative strategies targeting the trifluoromethyl group. Each section includes field-proven insights and detailed, step-by-step protocols designed for immediate application in a research and development setting.
The Strategic Importance of the this compound Core
The functionalization of pyridine rings is a cornerstone of drug discovery. The this compound core presents a particularly interesting case. The pyridine nitrogen, along with the powerful electron-withdrawing effects of the C6-trifluoromethyl group, renders the ring electron-deficient. This electronic nature profoundly influences its reactivity:
-
Activation for Nucleophilic Attack: The C2 and C4 positions are highly activated towards nucleophilic attack. The fluorine atom at C2 serves as an excellent leaving group in SNAr reactions.[3][4]
-
Modulation of C-H Acidity: The ring's electron-deficient character facilitates C-H activation, opening avenues for direct functionalization without pre-installed handles.
-
Influence on Cross-Coupling: The electronic properties affect the kinetics of oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling cycles.
This guide will systematically address the primary catalytic strategies to leverage this unique reactivity profile.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The most direct functionalization pathway for this substrate is the displacement of the C2-fluoride. This reaction proceeds readily with a variety of nucleophiles and often requires only a base, without the need for a transition metal catalyst.
Causality Behind the Reaction
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The high electronegativity of fluorine helps to stabilize this intermediate and subsequently acts as an efficient leaving group to restore aromaticity. The rate of this reaction is significantly faster for 2-fluoropyridines compared to their 2-chloro analogues.[4]
Caption: SNAr Addition-Elimination Pathway.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes the reaction of this compound with a generic secondary amine, such as morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound and DMSO (approx. 0.5 M concentration).
-
Add morpholine, followed by powdered potassium carbonate.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(morpholino)-6-(trifluoromethyl)pyridine.
Expert Insight: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the base without interfering with the nucleophile. K₂CO₃ is a sufficiently strong base for most amine and alcohol nucleophiles. For less reactive nucleophiles, a stronger base like sodium hydride (NaH) may be required for deprotonation.
Data Summary: SNAr Nucleophile Scope
| Nucleophile Type | Example | Typical Base | Temperature (°C) | Notes |
| O-Nucleophile | Sodium Phenoxide | NaH, K₂CO₃ | 25 - 100 | Pre-formation of the alkoxide/phenoxide is often necessary. |
| N-Nucleophile | Piperidine | K₂CO₃, Et₃N | 60 - 120 | Generally high-yielding. Primary and secondary amines are effective. |
| S-Nucleophile | Sodium Thiophenoxide | K₂CO₃, Cs₂CO₃ | 25 - 80 | Reactions are often fast at room temperature due to the high nucleophilicity of sulfur. |
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C, C-N, and C-C(alkyne) bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions typically involve a halo-substituted pyridine, a coupling partner, a palladium catalyst, a ligand, and a base.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[5] For electron-deficient substrates like trifluoromethylpyridines, the choice of ligand and base is crucial to prevent side reactions like protodeboronation.[6]
Catalytic Cycle Causality: The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species. The subsequent transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and requires base activation of the organoboron species. The final reductive elimination step forms the C-C bond and regenerates the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Pyridine Analogue
This protocol uses 2-bromo-6-(trifluoromethyl)pyridine as the electrophile, as C-Br bonds are generally more reactive in oxidative addition than C-F bonds under standard Suzuki conditions.
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂ (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask, condenser, nitrogen/vacuum manifold
Procedure:
-
To a Schlenk flask, add 2-bromo-6-(trifluoromethyl)pyridine, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with stirring for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield 2-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine.
Expert Insight: The use of a water-cosolvent system often accelerates the transmetalation step. For challenging couplings, more electron-rich and bulky phosphine ligands like RuPhos or SPhos, paired with a catalyst precursor like Pd₂(dba)₃, can improve yields by promoting both oxidative addition and reductive elimination.[7]
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction has become a dominant method for constructing aryl-amine bonds.[8][9] The development of sterically hindered, electron-rich phosphine ligands was key to achieving high efficiency for a broad range of amine and aryl halide substrates.[10][11]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine (1.0 eq)
-
Aniline (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add toluene, followed by 2-bromo-6-(trifluoromethyl)pyridine and aniline.
-
Seal the tube, remove from the glovebox, and heat in an oil bath at 100-110 °C for 16-24 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with saturated aqueous ammonium chloride.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield N-phenyl-6-(trifluoromethyl)pyridin-2-amine.
Trustworthiness Note: This reaction is highly sensitive to air and moisture. The use of a strong, non-nucleophilic base like NaOtBu is critical. The ligand-to-palladium ratio is also important; using a slight excess of ligand can prevent catalyst decomposition.
Sonogashira Coupling for C-C(alkyne) Bond Formation
The Sonogashira coupling provides a powerful method for installing alkyne functionalities.[12][13] The classic protocol uses a palladium catalyst and a copper(I) co-catalyst, though copper-free versions have been developed.[14]
Protocol 4: Copper-Catalyzed Sonogashira Coupling
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under nitrogen, add 2-bromo-6-(trifluoromethyl)pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add THF, followed by degassed Et₃N (which acts as both base and solvent).
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature for 8-16 hours. The formation of a triethylammonium bromide precipitate is typically observed.
-
Monitor by TLC or LC-MS. Upon completion, dilute the mixture with diethyl ether and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford 2-(phenylethynyl)-6-(trifluoromethyl)pyridine.
Direct C-H Functionalization
Direct C-H functionalization represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. For the electron-deficient this compound ring, C-H bonds at the C3, C4, and C5 positions can be targeted. Regioselectivity is a key challenge, often controlled by the directing effect of the pyridine nitrogen or the electronic bias of the substituents.
Mechanistic Insight: Palladium-catalyzed C-H arylation often proceeds through a concerted metalation-deprotonation (CMD) pathway.[15] The pyridine nitrogen can act as a directing group, facilitating the C-H cleavage at an adjacent position. Using a pyridine N-oxide can be an effective strategy to direct arylation to the C2/C6 positions.[16][17]
Caption: General Workflow for Direct C-H Functionalization.
Protocol 5: Palladium-Catalyzed Direct C4-Arylation
Note: Direct C-H functionalization of this compound itself is challenging and highly condition-dependent. This protocol is a representative example based on methodologies for related electron-deficient pyridines.
Materials:
-
This compound (1.0 eq)
-
4-Bromotoluene (2.0 eq)
-
Pd(OAc)₂ (10 mol%)
-
Pivalic Acid (PivOH) (30 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Dimethylacetamide (DMA)
Procedure:
-
To a pressure-rated vial, add this compound, 4-bromotoluene, Pd(OAc)₂, and K₂CO₃.
-
Add DMA and pivalic acid.
-
Seal the vial tightly and heat to 130-150 °C for 24 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography. Analyze the product mixture to determine the regioselectivity of the arylation.
Expert Insight: Pivalic acid often acts as a proton shuttle in the CMD mechanism, facilitating the C-H cleavage step. High temperatures are typically required. Regioisomeric mixtures are common, and optimization of the ligand, solvent, and temperature is essential to achieve high selectivity.
Defluorinative Functionalization of the Trifluoromethyl Group
A frontier in organofluorine chemistry is the selective activation of a C-F bond within a trifluoromethyl group.[18][19] This strategy transforms the typically robust CF₃ group into a versatile synthetic handle for introducing difunctionalized motifs, which are themselves valuable in drug discovery.[20][21]
Mechanistic Considerations: These transformations often involve radical intermediates or highly reactive organometallic species. Photoexcited palladium catalysis has emerged as a method to generate a difluoromethyl radical from a trifluoromethylarene, which can then be trapped by various partners in multicomponent reactions.[20][21][22]
Caption: Conceptual Pathway for Defluorinative Functionalization.
This area is rapidly evolving, and specific protocols are highly dependent on the desired transformation. Researchers interested in this methodology are encouraged to consult the primary literature for the latest developments.[18][20][21]
Conclusion
The this compound core offers a rich landscape for chemical modification. Mastery of its functionalization requires a nuanced understanding of its electronic properties. While classical SNAr provides a robust entry point for C2 substitution, a diverse array of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—enables the precise construction of C-C and C-N bonds, crucial for library synthesis and lead optimization. Furthermore, the continued development of direct C-H functionalization and novel defluorinative strategies promises to unlock even more efficient and innovative pathways to novel chemical matter. The protocols and insights provided herein serve as a validated starting point for researchers to explore and exploit the full synthetic potential of this important heterocyclic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. huimengchem - Blog - Understanding the Importance of 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE in Organic Chemistry [clevenard.com]
- 3. guidechem.com [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Defluorinative Functionalization of Pd(II) Fluoroalkyl Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
use in the synthesis of antiviral and antibacterial drugs
An Application Guide to Modern Synthetic Strategies in Antiviral and Antibacterial Drug Development
Abstract
The escalating threats of antimicrobial resistance and novel viral outbreaks demand continuous innovation in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key synthetic strategies that are pivotal in the creation of modern antiviral and antibacterial agents. We move beyond mere procedural lists to explain the causality behind experimental choices, focusing on Structure-Based Drug Design, the application of Nucleoside Analogs, and the transformative power of Click Chemistry. Detailed protocols for the synthesis of representative compounds are provided, alongside mechanistic diagrams and structure-activity relationship data to offer a comprehensive, field-proven perspective on contemporary drug discovery.
Introduction: The Imperative for Novel Antimicrobial Agents
The golden age of antibiotics has been challenged by the rise of multidrug-resistant (MDR) bacterial strains, rendering many first-line treatments ineffective.[1][2][3][4] The World Health Organization has identified families of bacteria that pose a significant threat to human health due to limited therapeutic options.[3][4][5] Simultaneously, the emergence of novel viral pathogens, exemplified by recent global pandemics, underscores the urgent need for a robust pipeline of effective antiviral therapeutics.[6][7]
Traditional drug discovery, often reliant on random screening, is a time and resource-intensive process.[6] Modern synthetic chemistry, however, offers a rational, target-driven approach. By understanding the specific molecular machinery of viruses and bacteria—such as essential enzymes or replication processes—chemists can design and synthesize molecules with high precision and efficacy.[8][9] This guide explores three such powerful strategies that form the bedrock of many contemporary antiviral and antibacterial research programs.
Strategic Synthetic Approaches: A Mechanistic Overview
Structure-Based Design: Targeting Key Bacterial and Viral Enzymes
Rational drug design is a cornerstone of modern therapeutic development.[8][10] This strategy leverages detailed knowledge of the three-dimensional structure of a biological target, typically an essential enzyme, to design inhibitors that bind with high affinity and specificity. Viral proteases, polymerases, and neuraminidases, as well as bacterial DNA gyrase and β-lactamases, are prime targets for this approach.[10][11][12][13]
-
Antiviral Focus: Neuraminidase Inhibitors: The influenza virus neuraminidase (NA) is a surface glycoprotein essential for the release of newly formed virus particles from an infected host cell.[14][15] By cleaving sialic acid residues, it prevents viral aggregation and facilitates spread.[15] Inhibitors like Oseltamivir (Tamiflu) and Zanamivir (Relenza) are designed to mimic the transition state of the natural substrate, sialic acid, thereby blocking the enzyme's active site and halting viral propagation.[12][16]
-
Antibacterial Focus: Quinolone Antibiotics: Quinolones are a major class of synthetic antibacterial agents that target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11][17] These enzymes are critical for modulating DNA topology during replication and transcription.[17] Quinolones act as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[18][19] This mechanism is distinct from that of many other antibiotic classes, making them highly valuable. The fluorine atom typically found at the C-6 position in fluoroquinolones is a key feature that enhances their antibacterial activity.[20]
Caption: A typical workflow for structure-based drug design.
Nucleoside Analogs: Terminating Viral Replication
Nucleoside analogs are a highly successful class of antiviral drugs that mimic the natural building blocks of DNA and RNA.[21] Their therapeutic power comes from their ability to be recognized by viral polymerases and incorporated into the growing genetic chain.[21] A key modification, often the absence of a 3'-hydroxyl group, prevents the formation of the next phosphodiester bond, causing premature chain termination and halting viral replication.[21]
Zidovudine (AZT), the first approved drug for HIV, is a classic example.[21] It is a thymidine analog where the 3'-hydroxyl is replaced by an azido group.[21] Similarly, Acyclovir, used against herpesviruses, is an acyclic guanosine analog that, once phosphorylated by a virus-specific kinase, acts as a potent inhibitor of viral DNA polymerase.[22][23]
The structure-activity relationship (SAR) is critical in this class. Small modifications to the sugar moiety or the nucleobase can dramatically impact phosphorylation efficiency, polymerase incorporation, and overall antiviral potency.
| Compound Class | Key Structural Feature | Mechanism of Action | Target Virus Example |
| AZT Analogs | 3'-azido group on deoxyribose | Chain termination of reverse transcription | HIV[21] |
| Acyclovir Analogs | Acyclic sugar mimic | Competitive inhibition of viral DNA polymerase | Herpes Simplex Virus (HSV)[22][23] |
| 5-Substituted 2'-Deoxyuridines | Substitution at C-5 of uracil | Inhibition of viral DNA polymerase | Herpesviridae[22] |
Table 1: Structure-Activity Relationship (SAR) summary for key antiviral nucleoside analog classes.
Click Chemistry: A Modular Approach to Bioactive Scaffolds
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and create by-products that are easily removed.[24] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which reliably joins two molecular fragments to form a stable 1,4-disubstituted 1,2,3-triazole ring.[25][26]
This modular approach is exceptionally powerful in drug discovery for several reasons:
-
Efficiency: It allows for the rapid synthesis of large libraries of compounds from readily available azide and alkyne building blocks.[27]
-
Biocompatibility: The reaction conditions are often mild and can even be performed in aqueous environments.[28]
-
Structural Role of the Triazole: The resulting 1,2,3-triazole is not just a linker; it is metabolically stable and can act as a non-classical bioisostere for an amide bond, participating in hydrogen bonding and dipole interactions with biological targets.[26][28]
This strategy has been successfully used to synthesize novel compounds with demonstrated antibacterial, antiviral, and anti-HIV activities.[24][27][28]
Caption: The core reaction of CuAAC "Click Chemistry".
Detailed Application Protocols
Disclaimer: These protocols are intended for illustrative purposes for trained chemistry professionals in a controlled laboratory setting. All procedures must be conducted with appropriate personal protective equipment (PPE) and safety measures.
Protocol 1: Synthesis of a Quinolone Antibacterial Core (Gould-Jacobs Reaction)
This protocol outlines a key step in the synthesis of many quinolone antibiotics: the cyclization to form the 4-quinolone core. This method is a variation of the Gould-Jacobs reaction.
Objective: To synthesize Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Rationale: This reaction sequence builds the foundational bicyclic ring system of fluoroquinolones. The thermal cyclization in step 3 is a critical intramolecular aromatic substitution that forms the pyridone ring.
Materials:
-
Diethyl ethoxymethylenemalonate (EMME)
-
3,4-Difluoroaniline
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Step 1: Condensation. In a round-bottom flask, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Step 2: Isolation of Intermediate. Allow the reaction mixture to cool. The intermediate product, diethyl 2-((3,4-difluoroanilino)methylene)malonate, will often crystallize upon cooling or after the addition of hexane. Filter the solid and wash with cold ethanol.
-
Step 3: Thermal Cyclization. Add the intermediate from Step 2 to a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250-260 °C with stirring. The cyclization reaction typically takes 30-60 minutes. Causality Note: The high temperature is required to provide the activation energy for the intramolecular cyclization and elimination of ethanol.
-
Step 4: Product Isolation. Cool the reaction mixture to room temperature. Add hexane to precipitate the crude product. Filter the solid and wash thoroughly with hexane to remove the diphenyl ether.
-
Step 5: Purification. The crude product can be purified by recrystallization from ethanol or by slurry in hot acetone to yield the target ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a solid. This core can then be N-alkylated and saponified, followed by coupling with a piperazine derivative to complete the synthesis of drugs like Ciprofloxacin.
Caption: Quinolones trap the enzyme-DNA complex, causing lethal DNA breaks.
Protocol 2: Synthesis of a Zanamivir Analogue Precursor
This protocol describes the synthesis of a key intermediate for neuraminidase inhibitors, starting from a protected sialic acid derivative. It focuses on the introduction of the guanidinyl group, a critical pharmacophore for binding to the enzyme.
Objective: To convert a protected 4-amino-neuraminic acid derivative to a 4-guanidino derivative.
Rationale: The guanidinium group at the C-4 position of Zanamivir forms a critical salt bridge with a conserved glutamate residue in the neuraminidase active site. This reaction uses a common guanylating agent to install this functionality.
Materials:
-
Methyl (5-acetamido-4-amino-2,3,4,5-tetradeoxy-D-glycero-D-galacto-non-2-enopyranosid)onate (protected 4-amino precursor)
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Step 1: Dissolution. Dissolve the protected 4-amino precursor (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Step 2: Base Addition. Add a base, such as triethylamine (2.5 eq), to the solution and stir for 10 minutes at room temperature. Causality Note: The base is essential to neutralize the hydrochloride salt of the guanylating agent and to deprotonate the primary amine of the substrate, increasing its nucleophilicity.
-
Step 3: Guanylation. Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 eq) portion-wise to the stirred solution. Let the reaction proceed at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Step 4: Quenching and Extraction. Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Step 5: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the protected 4-guanidino derivative. Subsequent deprotection steps would yield the final Zanamivir analogue.
References
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Antimicrobial Agents [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newly Emerging Strategies in Antiviral Drug Discovery: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Anniversary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protease Inhibitors as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent Advances on Targeting Proteases for Antiviral Development [mdpi.com]
- 14. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]
- 17. microbiologyresearch.org [microbiologyresearch.org]
- 18. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. alliedacademies.org [alliedacademies.org]
- 25. An Overview of Recent Advances in Biomedical Applications of Click Chemistry. | Semantic Scholar [semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine, a critical intermediate in the development of novel agrochemicals and pharmaceuticals.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology. This guide emphasizes the underlying chemical principles, safety precautions, and analytical validation necessary for successful synthesis and purification.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. The incorporation of a trifluoromethyl (-CF3) group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] The fluorine atom at the 2-position provides a reactive site for nucleophilic aromatic substitution, allowing for the facile introduction of diverse functional groups.[1][5] This makes it a versatile building block for constructing complex molecules with potential therapeutic or pesticidal activity.[1][6]
Chemical Properties and Structure
| Property | Value |
| Chemical Formula | C6H3F4N |
| Molecular Weight | 165.09 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | ~134-136 °C |
| Density | ~1.38 g/mL |
The unique electronic properties of the pyridine ring, combined with the strong electron-withdrawing nature of the trifluoromethyl group and the fluorine atom, make this compound a valuable synthon in organic synthesis.
Synthesis Strategy: Halogen Exchange (Halex) Reaction
The most common and industrially viable method for synthesizing this compound is through a halogen exchange (Halex) reaction.[7] This process involves the substitution of a chlorine atom with a fluorine atom on the pyridine ring. The starting material for this synthesis is typically 2-Chloro-6-(trichloromethyl)pyridine. The reaction proceeds in a high-temperature, high-pressure environment using a fluorinating agent, often anhydrous hydrogen fluoride (HF), in the presence of a catalyst.[8]
Reaction Mechanism and Rationale
The Halex reaction is a nucleophilic aromatic substitution. The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl group, facilitates the attack of the fluoride ion. The reaction typically proceeds as follows:
-
Fluorination of the Trichloromethyl Group: The -CCl3 group is first converted to the -CF3 group.
-
Fluorination of the Ring Chlorine: The chlorine atom at the 2-position is subsequently replaced by a fluorine atom.
This one-pot process offers an efficient route to the desired product.[2]
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 2-Chloro-6-(trichloromethyl)pyridine | 1817-13-6 | C6H3Cl4N | ≥98% | Major Chemical Supplier |
| Anhydrous Hydrogen Fluoride (HF) | 7664-39-3 | HF | ≥99.9% | Specialty Gas Supplier |
| Antimony Pentachloride (SbCl5) (Catalyst) | 7647-18-9 | SbCl5 | ≥99% | Major Chemical Supplier |
| Sodium Carbonate (Na2CO3) | 497-19-8 | Na2CO3 | ≥99.5% | Major Chemical Supplier |
| Ethyl Acetate (EtOAc) | 141-78-6 | C4H8O2 | ACS Grade | Major Chemical Supplier |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | Na2SO4 | Anhydrous | Major Chemical Supplier |
Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All work with HF must be conducted in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a full-face shield. An emergency response plan for HF exposure must be in place.
Equipment
-
High-pressure autoclave reactor (e.g., Hastelloy or Monel construction) equipped with a magnetic stirrer, pressure gauge, and thermocouple.
-
Schlenk line for inert atmosphere operations.
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.).
-
Rotary evaporator.
-
Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring and product analysis.
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and has been leak-tested.
-
Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the autoclave with 2-Chloro-6-(trichloromethyl)pyridine and the antimony pentachloride catalyst.[8]
-
Introduction of HF: Cool the reactor to 0°C and slowly introduce anhydrous hydrogen fluoride. Seal the reactor immediately.
-
Reaction Conditions: Gradually heat the reactor to 100-150°C.[8] The pressure will increase to approximately 2-4 MPa.[8] Maintain these conditions with vigorous stirring for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by carefully taking aliquots (if the reactor setup allows) and analyzing them by GC-MS to observe the disappearance of the starting material and the formation of the product.[2]
-
Cooldown and Venting: Once the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess HF gas through a neutralizing scrubber (e.g., a solution of sodium or potassium hydroxide).
-
Work-up:
-
Slowly and cautiously quench the reaction mixture by adding it to a stirred, saturated aqueous solution of sodium carbonate until the pH is alkaline. This step neutralizes any remaining acid.[2]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[1]
-
-
Purification:
-
The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[8]
-
Collect the fraction boiling at the appropriate temperature and pressure.
-
Expected Yield and Purity
With careful execution of this protocol, yields of 85-95% can be expected.[2][8] The purity of the distilled product should be >99% as determined by GC analysis.[2]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the chemical structure.
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and acid-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Hydrogen Fluoride: Extreme caution must be exercised when handling HF. Ensure calcium gluconate gel is readily available as an antidote for skin exposure.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Halogenated organic waste and acidic aqueous waste should be segregated into appropriate containers.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time or increase temperature slightly. Ensure the catalyst is active. |
| Loss of product during work-up | Ensure complete extraction and careful handling during transfers. | |
| Impure Product | Inefficient purification | Optimize distillation conditions (pressure and temperature). Ensure the distillation column is efficient. |
| Incomplete neutralization | Ensure the pH of the aqueous layer is sufficiently alkaline during work-up. |
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. By adhering to the described procedures and safety precautions, researchers can confidently produce this valuable intermediate for further synthetic applications in the fields of agrochemical and pharmaceutical research.
References
- 1. Page loading... [guidechem.com]
- 2. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 5. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]
- 7. Halex process - Wikipedia [en.wikipedia.org]
- 8. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine (CAS 70644-51-0). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product purity. The unique electronic properties of this molecule, featuring an electron-deficient pyridine ring with both a fluorine atom and a trifluoromethyl group, make it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] However, its synthesis can be challenging, often requiring harsh conditions and careful optimization.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated by peer-reviewed literature and patents.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a logical path to identify the root cause and implement effective solutions.
Q1: My reaction shows low or no conversion of the starting material, 2-chloro-6-(trifluoromethyl)pyridine. What are the likely causes and solutions?
A1: Low conversion in this halogen exchange (Halex) reaction typically points to insufficient reaction kinetics or issues with the reagents. The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction, where fluoride ions displace the chloride on the electron-deficient pyridine ring.[1][3]
Possible Causes & Recommended Actions:
-
Insufficient Temperature: The C-Cl bond on an aromatic ring is strong, and the fluoride ion is a relatively weak nucleophile in many forms. High temperatures are almost always required to drive this reaction to completion.[4]
-
Action: Gradually increase the reaction temperature. Many industrial processes operate between 150-250 °C under pressure.[5] Monitor for potential side reactions or decomposition as you increase the heat.
-
-
Inactive Fluorinating Agent: The efficacy of alkali metal fluorides like Potassium Fluoride (KF) is highly dependent on their physical properties.
-
Anhydrous Conditions: KF is hygroscopic. The presence of water will hydrate the fluoride ions, drastically reducing their nucleophilicity. Ensure you are using spray-dried KF or that it has been thoroughly dried under vacuum at high temperature before use.
-
Particle Size: A larger surface area increases reactivity. Use finely powdered KF to maximize contact with the substrate.
-
Solubility: KF has poor solubility in many organic solvents. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and availability of fluoride ions in the organic phase. Alternatively, more soluble fluoride sources like Cesium Fluoride (CsF) or Tetrabutylammonium Fluoride (TBAF) can be used, though they are more expensive.[4][6]
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.
-
Action: Use a high-boiling, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Sulfolane.[4] These solvents are effective at solvating the potassium cation without strongly solvating the fluoride anion, thus enhancing its nucleophilicity.
-
Q2: My main product is 2-hydroxy-6-(trifluoromethyl)pyridine instead of the desired fluoro-compound. Why is this happening?
A2: The formation of 2-hydroxy-6-(trifluoromethyl)pyridine is a classic sign of water contamination in your reaction system. Hydroxide ions (OH-), formed from water under basic or even neutral conditions at high temperatures, are much stronger nucleophiles than fluoride ions (F-) and will readily displace the chlorine atom.
Causality and Prevention:
-
Source of Water: Water can be introduced from wet solvents, insufficiently dried KF, or atmospheric moisture. The starting material, 2-chloro-6-(trifluoromethyl)pyridine, can also be hydrolyzed to the hydroxy compound under harsh basic conditions.[7]
-
Preventative Protocol:
-
Dry Reagents: Dry your solvent (e.g., distill over CaH2) and your fluorinating agent (vacuum oven at >150 °C for several hours) immediately before use.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture from entering the system.
-
Azeotropic Removal: In some setups, a solvent that forms an azeotrope with water (like toluene) can be added and distilled off to remove trace amounts of water from the reaction mixture before reaching the target reaction temperature.
-
Q3: GC analysis shows multiple products, including what appear to be partially fluorinated intermediates from my starting material, 2-chloro-6-(trichloromethyl)pyridine. How can I drive the reaction to completion?
A3: This is a common issue when starting from 2-chloro-6-(trichloromethyl)pyridine. The synthesis involves two distinct fluorination steps: the conversion of the -CCl3 group to -CF3, and the exchange of the ring chlorine for fluorine. These often require different levels of energy and can proceed at different rates.
Mechanistic Insight & Solutions:
-
Stepwise Fluorination: The fluorination of the trichloromethyl group is a series of halogen exchanges (Swarts reaction type) that often occurs before the aromatic substitution.[3] Incomplete reaction can leave you with -CCl2F and -CClF2 intermediates. The final ring-fluorine exchange is often the most difficult step.
-
Driving the Reaction:
-
Increase Fluorinating Agent Stoichiometry: Ensure you are using a sufficient excess of the fluorinating agent. For converting -CCl3 and the ring -Cl, you need at least 4 equivalents of fluoride. An excess of 5-10 equivalents of anhydrous hydrogen fluoride (AHF) is common in industrial settings.[8]
-
Increase Reaction Time and/or Temperature: These are equilibrium-driven processes. Extended reaction times (4-8 hours or more) at sustained high temperatures (e.g., 170 °C) are often necessary.[5][9]
-
Use of a Catalyst: For fluorinations using AHF, catalysts like antimony halides (e.g., SbCl2F3, SbCl3F2) can facilitate the halogen exchange on the side chain.[8] For the ring exchange, metal oxides have been shown to catalyze the gas-phase fluorination of chloropyridines.[10][11]
-
Below is a troubleshooting decision tree for common synthesis issues.
Caption: Troubleshooting Decision Tree for Synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent industrial route starts with 2-chloro-6-(trichloromethyl)pyridine. This starting material undergoes a high-temperature, high-pressure fluorination using anhydrous hydrogen fluoride (AHF).[5][8] This process is advantageous because AHF is an inexpensive and potent fluorinating agent. The reaction typically converts both the trichloromethyl group into a trifluoromethyl group and substitutes the 2-chloro group with fluorine in a single process.[5] The generated HCl gas is removed to help drive the reaction to completion.[5] While effective, this method requires specialized equipment (pressure-resistant reactors, e.g., Hastelloy) due to the corrosive and hazardous nature of AHF.
Q2: How do reaction parameters like temperature and pressure influence the yield?
A2: Temperature and pressure are critical, directly influencing both reaction rate and selectivity.
-
Temperature: As discussed, high temperatures (90-250 °C) are necessary to overcome the activation energy for the SNAr reaction.[5] In a patented process, reacting 2-chloro-6-(trichloromethyl)pyridine with AHF at 140-150 °C under pressure resulted in a yield of 85% with >99.9% purity after distillation.[5]
-
Pressure: When using volatile reagents like AHF, the reaction is run in a sealed pressure vessel. The pressure, which can range from 2 to 4 MPa, ensures the reagents remain in the liquid phase at high temperatures, increasing concentration and reaction rate.[8]
The following table summarizes conditions from various reported syntheses.
| Starting Material | Fluorinating Agent | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |
| 2-chloro-6-(trichloromethyl)pyridine | Anhydrous HF | None | 140-150 | Autogenous | 85 | >99.9 | [5] |
| 2-chloro-6-(trichloromethyl)pyridine | Anhydrous HF | Antimony Halides | 70-150 | 2.0 - 4.0 | >95 | >99 | [8] |
| 2-chloro-6-(trifluoromethyl)pyridine | KF | Phase Transfer Cat. | ~180-220 | Atmospheric | (Not specified) | (Not specified) | Halex Principle[4] |
| 2-chloropyridine (model system) | Anhydrous HF (gas) | MgO | 380 | Atmospheric | High Selectivity | (Not specified) | [10][11] |
Q3: Are there milder, lab-scale friendly alternatives to using anhydrous HF?
A3: Yes. While AHF is industrially preferred, lab-scale syntheses often prioritize safety and equipment accessibility. The classic alternative is the Halex reaction using an alkali metal fluoride, typically spray-dried potassium fluoride (KF), in a polar aprotic solvent like DMSO, DMF, or sulfolane.[4]
To achieve reasonable reaction times and yields, these conditions are crucial:
-
High Temperatures: Typically 180-250 °C.
-
Anhydrous Conditions: As detailed in the troubleshooting section, water must be rigorously excluded.
-
Phase-Transfer Catalysis: Catalysts like tetrabutylammonium chloride or 18-crown-6 can be used to enhance the solubility and nucleophilicity of the fluoride salt, potentially allowing for lower reaction temperatures.
-
Alternative Fluoride Sources: Anhydrous tetrabutylammonium fluoride (TBAF) is a highly active, soluble fluoride source that can effect fluorination at much lower temperatures, sometimes even room temperature for activated systems.[6] However, it is expensive and highly hygroscopic.
Part 3: Experimental Protocol Example (Lab Scale)
This protocol describes a representative procedure for the synthesis starting from 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride, adapted from the principles of the Halex reaction.[4]
Overall Synthetic Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Fluoro-6-(trifluoromethyl)pyridine
Welcome to the dedicated technical support guide for the purification of 2-Fluoro-6-(trifluoromethyl)pyridine. This resource is designed for researchers, process chemists, and drug development professionals who handle this critical fluorinated building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active ingredient.[1][2] This guide provides in-depth troubleshooting advice and validated protocols based on extensive field experience and established chemical principles.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding what you are trying to remove. The impurity profile of crude this compound is intrinsically linked to its synthesis, which commonly involves the fluorination of chlorinated precursors.[3][4][5]
Q: What are the most common impurities I can expect in my crude this compound?
A: Your crude product will likely contain a mixture of unreacted starting materials, reaction byproducts, and residual reagents. The most prevalent species are outlined below.
| Impurity Class | Specific Examples | Source / Rationale | Primary Removal Strategy |
| Unreacted Precursors | 2-Chloro-6-(trifluoromethyl)pyridine | Incomplete halogen exchange (HALEX) reaction. A common impurity if this is the starting material.[3][6] | Fractional Vacuum Distillation |
| Partially Fluorinated Intermediates | 2-Chloro-6-(difluorochloromethyl)pyridine | Incomplete fluorination of the trichloromethyl group.[3] | Aqueous Workup & Distillation |
| Isomeric Impurities | Dichlorinated trifluoromethylpyridines | Side-reactions during the synthesis of the chlorinated precursor. These can be very difficult to separate by distillation.[7] | Silica Gel Chromatography |
| Acidic Residues | Hydrogen Fluoride (HF), Hydrogen Chloride (HCl) | Byproducts of the fluorination reaction.[4] | Aqueous Neutralization (Wash) |
| Residual Solvents | THF, Ethyl Acetate, etc. | Solvents used during the reaction or initial workup.[5] | Evaporation / Vacuum Distillation |
| Decomposition Products | Dark, tarry, high-boiling point substances | The product can decompose under excessive heat or in the presence of strong acids or bases.[8] | Distillation (product distills away) |
Section 2: Troubleshooting Purification Workflows
This section addresses common problems encountered during the purification process in a question-and-answer format.
Purification Workflow Overview```dot
Caption: Decision tree for removing close-boiling point impurities.
Section 3: Standard Operating Procedures (SOPs)
These protocols are designed to be self-validating, with in-process checks to ensure success.
SOP 1: General Aqueous Workup and Neutralization
Scientist's Note: This procedure is designed to remove inorganic salts and acidic byproducts from the crude reaction mixture before final purification. A weak base is used to prevent hydrolysis of the product.
-
Transfer the crude reaction mixture to a separatory funnel.
-
If the reaction was run in a solvent, dilute with an equal volume of a suitable organic solvent (e.g., ethyl acetate). If neat, add 2-3 volumes of solvent.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) in portions. Gently swirl and vent the funnel frequently to release CO₂ gas. Continue until gas evolution ceases (neutralization is complete).
-
Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of saturated brine solution to break any emulsions and remove residual water. 7[5]. Separate the organic layer and transfer it to an Erlenmeyer flask. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude, neutralized product.
SOP 2: High-Purity Purification by Fractional Vacuum Distillation
Scientist's Note: This is the preferred method for obtaining high-purity material (>99%) on a large scale, especially for removing other volatile impurities.
[3][4]1. Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column (or a packed column for higher efficiency), a short-path distillation head, a vacuum adapter, and receiving flasks. Ensure all joints are properly sealed with vacuum grease. 2. Charge the Flask: Charge the distillation flask with the crude product from SOP 1. Add a few boiling chips or a magnetic stir bar. 3. Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap. 4. Heating: Begin heating the distillation flask gently using a heating mantle. 5. Collect Fractions:
- Fore-run: Collect the first fraction, which will contain low-boiling residual solvents, at a lower temperature.
- Main Fraction: As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask. Collect the main fraction of clear, colorless liquid. [8] * End Fraction: Stop the distillation before the flask goes to dryness to avoid overheating potentially unstable residues.
- Analysis: Analyze the main fraction by GC to confirm purity (>99%).
SOP 3: High-Resolution Purification by Silica Gel Chromatography
Scientist's Note: This method is ideal for smaller scales or when distillation fails to remove isomeric or non-volatile impurities.
[5]1. Solvent System Selection: The product is relatively non-polar. Start with a non-polar eluent. Use TLC to determine an optimal solvent system. A good starting point is 100% hexanes or a hexane/ethyl acetate gradient (e.g., 99:1). 2. Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (slurry packing is recommended). 3. Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane if solubility is an issue) and load it onto the column. 4. Elution: Begin eluting with the chosen solvent system. The product should elute relatively quickly. 5. Fraction Collection: Collect fractions and monitor them by TLC or GC. 6. Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the key safety precautions for handling this compound?
-
It is a flammable liquid and vapor. K[9][10]eep it away from heat, sparks, and open flames. All equipment must be properly grounded to prevent static discharge. I[11][12]t is also harmful if swallowed or inhaled. A[9][10]lways handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
[12]* Q2: How should I properly store the purified product?
- Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. I[13]t should be kept in a cool, well-ventilated area away from incompatible materials like strong oxidizing agents.
[11][12]* Q3: What analytical techniques are best for assessing purity?
- Gas Chromatography (GC): This is the most effective and widely cited method for determining the purity of the final product and identifying volatile impurities. [3][4] * Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for confirming the chemical structure and identifying any structural isomers or byproducts.
- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can also be developed for purity analysis.
[14]### References
-
Huimeng Bio-tech. This compound (FTF). 8
-
Apollo Scientific. This compound Safety Data Sheet. 11
-
Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. 12
-
PubChem. This compound | C6H3F4N | CID 2736501. --INVALID-LINK--
-
TCI Chemicals. This compound | 94239-04-0. --INVALID-LINK--
-
Google Patents. WO2015151116A2 - Process for producing this compound compounds. --INVALID-LINK--
-
Google Patents. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. --INVALID-LINK--
-
Chemisky. What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine? - FAQ. --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 94239-04-0. --INVALID-LINK--
-
ChemicalBook. 2-Fluoro-6-trifluoromethylpyridine | 94239-04-0. --INVALID-LINK--
-
Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. --INVALID-LINK--
-
SIELC Technologies. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. --INVALID-LINK--
-
ChemicalBook. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
Google Patents. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Cornerstone in Pharmaceutical Intermediate Synthesis. --INVALID-LINK--
-
PubMed Central (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 4. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. This compound - Huimeng Bio-tech [huimengchem.cn]
- 9. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 94239-04-0 | TCI AMERICA [tcichemicals.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. 2-Fluoro-6-trifluoromethylpyridine | 94239-04-0 [chemicalbook.com]
- 14. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
common side reactions and byproducts in 2-Fluoro-6-(trifluoromethyl)pyridine chemistry
Welcome to the technical support center for 2-Fluoro-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. By understanding the underlying reactivity and potential side reactions, you can optimize your experimental outcomes and accelerate your research.
Introduction: The Dual Nature of this compound
This compound is a highly valuable reagent in modern organic synthesis, prized for its role in introducing the fluorinated pyridine motif into complex molecules. The pyridine core is a common pharmacophore, and the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[1]
The reactivity of this molecule is dominated by two key features:
-
The Electron-Deficient Pyridine Ring: The nitrogen atom and the powerful electron-withdrawing trifluoromethyl group make the pyridine ring highly susceptible to nucleophilic attack.
-
The Labile Fluorine Atom: The fluorine at the 2-position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, often proceeding under milder conditions than its chloro- or bromo-analogs.[2]
This guide will provide a structured approach to troubleshooting common issues encountered during reactions with this compound, focusing on nucleophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The substitution of the 2-fluoro group by a nucleophile is one of the most common transformations of this substrate. The strong electron-withdrawing nature of the trifluoromethyl group at the 6-position significantly activates the 2-position for nucleophilic attack.
Mechanism of SNAr
The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as the intermediate. The initial nucleophilic attack is typically the rate-determining step.
Caption: General mechanism of SNAr on 2-fluoropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction with an amine/alkoxide is giving low yields and a significant amount of a major byproduct. What is happening?
A1: The most common byproduct in SNAr reactions with this compound is the hydrolysis product, 2-hydroxy-6-(trifluoromethyl)pyridine . This occurs when water is present in the reaction mixture, or if the nucleophile itself can act as a source of hydroxide ions (e.g., using aqueous bases). The pyridone tautomer is often favored.[3]
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
-
Choice of Base: If a base is required, use a non-nucleophilic, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid aqueous bases like NaOH or KOH if the desired product is not the hydroxypyridine.
-
Temperature Control: While heating can accelerate the desired reaction, it can also promote hydrolysis. Optimize the temperature to favor the desired substitution.
Q2: I am trying to perform an SNAr with a thiol nucleophile, but the reaction is sluggish. How can I improve the yield?
A2: Thiolates are generally good nucleophiles for SNAr reactions. If the reaction is slow, consider the following:
-
Base Strength: Ensure the thiol is fully deprotonated to the more nucleophilic thiolate. A suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be used.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions by solvating the cation of the nucleophile and leaving the "naked" anion more reactive.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate.
Table 1: Typical Conditions for SNAr on this compound
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Common Byproducts |
| Amines | Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, or excess amine | Dioxane, DMF, NMP | 80 - 120 | 2-Hydroxy-6-(trifluoromethyl)pyridine |
| Alkoxides | Sodium/Potassium Alkoxides | NaH, KOtBu | THF, Dioxane | 25 - 80 | 2-Hydroxy-6-(trifluoromethyl)pyridine |
| Thiols | Alkyl/Aryl Thiols | K₂CO₃, NaH | DMF, DMSO | 25 - 100 | Disulfide from oxidation of thiol |
| Phenols | Substituted Phenols | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100 - 150 | 2-Hydroxy-6-(trifluoromethyl)pyridine |
Section 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[4] In the case of this compound, the directing effects of the substituents and the pyridine nitrogen play a crucial role.
Regioselectivity in Lithiation
The most acidic protons on the this compound ring are at the 3- and 5-positions due to the inductive effects of the fluorine, trifluoromethyl group, and the pyridine nitrogen. The regioselectivity of lithiation will depend on the base used and the directing ability of the substituents.
-
Fluorine as a Directing Group: Fluorine is a known, albeit moderate, ortho-directing group.[5]
-
Trifluoromethyl Group: The trifluoromethyl group is also an ortho-directing group.[5]
In cases of competing directing groups, the outcome can be a mixture of isomers. However, for similar substrates like 6-fluoro-2-(pivaloylamino)pyridine, lithiation occurs exclusively at the 3-position, ortho to the fluorine, suggesting it can be a stronger directing group in this context.[6]
Caption: Potential pathways in the directed ortho-metalation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lithiation reaction is giving a mixture of isomers. How can I improve the regioselectivity?
A1: A mixture of 3- and 5-substituted products suggests that both positions are being lithiated.
Troubleshooting Steps:
-
Choice of Base: Lithium diisopropylamide (LDA) is a bulky, non-nucleophilic base that can improve regioselectivity in some cases compared to n-butyllithium (n-BuLi).[7] Experiment with different lithium amide bases (e.g., LiTMP).
-
Temperature Control: Running the reaction at the lowest possible temperature (typically -78 °C) can enhance selectivity.
-
Solvent: The choice of solvent can influence the aggregation state of the organolithium reagent and thus its reactivity and selectivity. THF is commonly used.
Q2: After adding my organolithium reagent, my reaction mixture turns dark, and upon quenching, I recover mostly starting material and some unidentifiable decomposition products.
A2: This could indicate several issues:
-
Addition to the Pyridine Ring: Organolithium reagents can add to the C=N bond of the pyridine ring, especially with less hindered bases like n-BuLi.[6] Using a bulkier base like LDA or LiTMP can mitigate this.
-
Reaction with the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo reaction with strong nucleophiles under certain conditions, leading to decomposition.
-
Incomplete Lithiation: If you are recovering starting material, the lithiation may not be going to completion. Ensure your reagents are anhydrous and the temperature is appropriate for the chosen base.
Experimental Protocol: Lithiation and Iodination
The following protocol is a representative example for the functionalization of this compound at the 3-position.
-
Under an inert atmosphere (Argon or Nitrogen), cool a solution of N,N-diisopropylamine (1.0 eq) in anhydrous THF to -78 °C.
-
Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature below -65 °C.
-
After stirring for 10 minutes, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the resulting orange solution at -78 °C for 2 hours.
-
Slowly add a solution of iodine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below -65 °C.
-
After 30 minutes, warm the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
This compound can be a challenging substrate in cross-coupling reactions due to the potential for catalyst inhibition by the pyridine nitrogen and the electron-deficient nature of the ring. However, with careful optimization, successful couplings can be achieved.
Suzuki-Miyaura Coupling
Common Issues and Byproducts:
-
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[8]
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, particularly in the presence of aqueous bases.
-
Low Yield: Can be due to catalyst inhibition or the low reactivity of the C-F bond if it is the intended coupling site (note: typically a bromo or iodo-substituted pyridine is used for Suzuki coupling, but C-F activation is possible under specific conditions).
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Troubleshooting Recommendations:
-
Catalyst and Ligand: For electron-deficient pyridines, use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the oxidative addition step.[9]
-
Base: Potassium phosphate (K₃PO₄) is often an effective base for challenging couplings.
-
Inert Atmosphere: Thoroughly degas all solvents and reagents to minimize homocoupling.
Sonogashira Coupling
Common Issues and Byproducts:
-
Glaser Homocoupling: Oxidative self-coupling of the terminal alkyne, promoted by the copper co-catalyst and oxygen.[10]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.
-
Low Reactivity: The electron-deficient nature of the pyridine ring can make oxidative addition challenging.
Troubleshooting Recommendations:
-
Copper-Free Conditions: To avoid Glaser homocoupling, consider using a copper-free Sonogashira protocol.[11]
-
Ligand Choice: As with Suzuki coupling, the use of appropriate ligands is crucial.
-
Base and Solvent: An amine base such as triethylamine or diisopropylethylamine is typically used, often as a co-solvent. Ensure the base is anhydrous.
Table 2: General Troubleshooting for Cross-Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Catalyst inhibition by pyridine nitrogen; Low reactivity of substrate | Use a fresh, active catalyst; Employ bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs); Increase reaction temperature. |
| Homocoupling of Boronic Acid/Alkyne | Presence of oxygen; Inefficient catalyst turnover | Thoroughly degas all reagents and solvents; For Sonogashira, consider copper-free conditions. |
| Protodeboronation (Suzuki) | Aqueous base; Elevated temperature | Use a non-aqueous base or a boronic ester/trifluoroborate salt; Optimize temperature. |
| Decomposition of Starting Material | Reaction temperature is too high | Screen a range of temperatures to find the optimal balance between reaction rate and stability. |
Conclusion
This compound is a powerful synthetic intermediate whose successful application relies on a nuanced understanding of its reactivity. By anticipating common side reactions such as hydrolysis in SNAr, managing regioselectivity in directed metalations, and optimizing catalyst systems in cross-coupling reactions, researchers can effectively troubleshoot their experiments and achieve their synthetic goals. This guide serves as a starting point for navigating the chemistry of this valuable compound.
References
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Temperature and Pressure for Fluorination Reactions
Welcome to the Technical Support Center dedicated to the nuanced art and science of fluorination reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into organic molecules. The precise control of temperature and pressure is paramount to achieving desired outcomes in terms of yield, selectivity, and safety. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of temperature on nucleophilic and electrophilic fluorination reactions?
A1: Temperature is a critical parameter that directly influences reaction kinetics, selectivity, and the stability of reagents.
-
For Nucleophilic Fluorination (e.g., using DAST, Deoxo-Fluor®, or alkali metal fluorides):
-
Low Temperatures (-78 °C to room temperature): These conditions are often employed to favor substitution (S_N2) over elimination (E2) pathways, particularly when dealing with substrates prone to forming alkenes as byproducts.[1] Lower temperatures also help to control the exothermic nature of many fluorination reactions, preventing the decomposition of thermally sensitive reagents like DAST.[1]
-
Elevated Temperatures: Increasing the temperature can be necessary to drive sluggish reactions to completion, especially with less reactive substrates or fluoride sources.[2][3] However, this comes at the cost of potentially reduced selectivity and increased decomposition of the fluorinating agent.[1]
-
-
For Electrophilic Fluorination (e.g., using Selectfluor®, NFSI):
-
Ambient to Elevated Temperatures: Many electrophilic fluorinations are conducted at or above room temperature to achieve a reasonable reaction rate.[4] Microwave-assisted heating has been shown to dramatically accelerate these reactions, often allowing for completion in minutes at elevated temperatures (e.g., 150 °C) that would require prolonged heating under conventional conditions.[5] The choice of temperature must be balanced with the thermal stability of the substrate and product.
-
Q2: When is pressure a critical parameter to control in fluorination reactions, and how is it typically managed?
A2: Pressure becomes a crucial variable primarily when gaseous reagents are involved or when a reaction needs to be performed above the boiling point of the solvent.
-
Gaseous Fluorinating Agents (e.g., F₂, SF₄, fluorinated greenhouse gases): For these reagents, pressure directly influences their concentration in the liquid phase, thereby affecting the reaction rate.[6] Continuous flow chemistry is an exceptionally powerful technique for managing gaseous reagents.[7][8][9] It allows for precise control over the stoichiometry of gas introduction via mass flow controllers and the use of back-pressure regulators to maintain a constant system pressure.[7][8] This enhances the dissolution of the gas and improves interfacial contact in gas-liquid reactions.[7][8]
-
Superheated Conditions: Applying pressure allows a reaction to be heated beyond the solvent's atmospheric boiling point, which can significantly accelerate reaction rates.[7][8] This is a common practice in microwave-assisted synthesis and continuous flow systems.[7][8]
Q3: How does the choice of fluorinating agent impact the optimal temperature and pressure?
A3: The thermal stability and reactivity of the fluorinating agent are key determinants of the viable temperature and pressure ranges.
-
Thermally Labile Reagents: Reagents like Diethylaminosulfur Trifluoride (DAST) have limited thermal stability and can decompose exothermically at elevated temperatures.[1] Therefore, reactions with DAST are typically run at low temperatures. In contrast, newer reagents like XtalFluor-E® and XtalFluor-M® exhibit greater thermal stability, allowing for a broader range of reaction temperatures.[10][11]
-
Gaseous Reagents: The use of highly reactive and toxic gases like elemental fluorine (F₂) necessitates specialized equipment to handle the associated risks.[12][13] Continuous flow reactors are often preferred as they minimize the volume of hazardous gas present at any given time and allow for excellent temperature and pressure control, mitigating the risks of runaway reactions.[14]
Q4: What role does a phase-transfer catalyst (PTC) play in optimizing nucleophilic fluorination?
A4: Phase-transfer catalysts are instrumental in nucleophilic fluorinations that utilize solid, inorganic fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF). These salts have notoriously low solubility in organic solvents. A PTC, such as a quaternary ammonium salt or a crown ether, complexes with the metal cation, and the resulting lipophilic ion pair can then dissolve in the organic phase.[15][16] This increases the effective concentration and nucleophilicity of the fluoride anion, often allowing reactions to proceed at lower temperatures and with greater efficiency.[16][17][18]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yield is a common frustration in fluorination chemistry. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Rationale |
| Inactive Fluorinating Reagent | Solution: Use a fresh batch of the fluorinating agent.[3] Rationale: Many fluorinating agents, particularly nucleophilic ones like DAST, are moisture-sensitive and can degrade over time. Ensure storage under anhydrous and inert conditions. |
| Insufficient Reaction Temperature | Solution: Gradually increase the reaction temperature in small increments.[2][3] Rationale: Many fluorination reactions have a significant activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction. Microwave heating can be an effective way to rapidly screen higher temperatures.[19][20] |
| Poor Fluoride Source Solubility (Nucleophilic) | Solution: Add a phase-transfer catalyst (e.g., 18-crown-6 for KF, or a tetraalkylammonium salt).[18] Rationale: For reactions using alkali metal fluorides, the insolubility of the salt is a major limiting factor. A PTC is required to bring the fluoride anion into the organic phase where the reaction occurs.[16] |
| Presence of Water | Solution: Rigorously dry all solvents, reagents, and glassware. Run the reaction under an inert atmosphere (N₂ or Ar).[1] Rationale: Water can hydrolyze and deactivate many fluorinating agents.[1] The fluoride anion is also strongly solvated by protic solvents, which significantly reduces its nucleophilicity. |
| Inadequate Pressure (for Gaseous Reagents) | Solution: Increase the system pressure using a back-pressure regulator in a flow setup. Rationale: For gas-liquid reactions, higher pressure increases the concentration of the gaseous reagent in the solution, which can accelerate the reaction rate according to the principles of chemical kinetics.[7][8] |
Troubleshooting Workflow: Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vapourtec.com [vapourtec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmtech.com [pharmtech.com]
- 12. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 13. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers | MDPI [mdpi.com]
- 19. Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effective Fluorination Reaction with Et3N • 3 HF Under Microwave Irradiation [organic-chemistry.org]
Technical Support Center: Managing Scalability in 2-Fluoro-6-(trifluoromethyl)pyridine Production
An in-depth guide to navigating the complexities of scaling up the synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] This technical support center provides researchers and production chemists with detailed troubleshooting guides, FAQs, and optimized protocols to address common challenges, ensuring process robustness, safety, and efficiency.
Overview of Primary Synthesis Routes and Inherent Scalability Challenges
The industrial production of this compound predominantly relies on two strategic pathways starting from chlorinated precursors. While effective at the lab scale, both routes present unique and significant challenges during scale-up, primarily concerning reaction control, by-product formation, and material handling.
-
Route A: Halogen Exchange (Halex) Fluorination. This is a nucleophilic aromatic substitution (SNAr) reaction, typically involving the displacement of a chlorine atom from 2-Chloro-6-(trifluoromethyl)pyridine using a fluoride source.[3] The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring nitrogen activates the C2 position for nucleophilic attack.[4]
-
Scalability Hurdles: Achieving complete conversion, managing the hygroscopic nature of fluoride salts, preventing side reactions (especially hydrolysis), and handling high-temperature/high-pressure conditions.
-
-
Route B: Concurrent Fluorination of a Trichloromethyl Precursor. This route starts with 2-Chloro-6-(trichloromethyl)pyridine and employs a potent fluorinating agent, such as anhydrous hydrogen fluoride (HF), to simultaneously convert the -CCl₃ group to -CF₃ and the C2-Cl to C2-F.[5][6]
The following sections provide a detailed, question-and-answer-based guide to troubleshoot the most common issues encountered when scaling these processes.
Troubleshooting Guide: From Low Yields to Purification Woes
This guide is structured to provide direct answers and actionable solutions to specific problems encountered during production scale-up.
Issue 1: Low Conversion and Stalled Halex Reactions
Q: My Halex reaction using Potassium Fluoride (KF) on 2-Chloro-6-(trifluoromethyl)pyridine is stalling at ~60-70% conversion, even with extended reaction times and high temperatures. What are the primary causes and how can I drive it to completion?
A: This is a classic scalability issue in solid-liquid phase reactions. The bottleneck is often multifactorial, stemming from the activity of the fluorinating agent, reaction conditions, and the presence of inhibitors.
-
Causality & Explanation:
-
Inactive Fluoride Source: Standard potassium fluoride is often not sufficiently reactive due to its crystalline structure and low surface area. Furthermore, KF is highly hygroscopic, and adsorbed water will inhibit the reaction and promote by-product formation.[8]
-
Poor Solvent Choice: The solvent must be polar, aprotic, and have a high boiling point to facilitate the dissolution of the fluoride salt and achieve necessary reaction temperatures. Common choices include Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Sulfolane.[9][10]
-
Insufficient Temperature/Pressure: The C-Cl bond on the electron-deficient pyridine ring is stable. High thermal energy is required to overcome the activation barrier for the SNAr reaction. At scale, inefficient heat transfer can lead to lower-than-expected internal reactor temperatures.
-
Lack of Phase-Transfer Catalyst (PTC): The low solubility of KF in organic solvents is a major rate-limiting factor. A PTC is often essential at scale to shuttle the fluoride anion from the solid surface into the organic phase where the reaction occurs.[11]
-
-
Solutions & Protocols:
Parameter Recommended Action & Rationale Fluorinating Agent Utilize spray-dried KF . This form has a significantly smaller particle size (10-20 µm) and a larger surface area, drastically increasing its reactivity compared to standard calcined KF.[10] Protocol for KF Activation: Before use, dry the spray-dried KF under vacuum at 150°C for 12-24 hours to remove any residual moisture. Solvent Ensure the solvent is anhydrous (<50 ppm water) . Use of molecular sieves or distillation is recommended for solvent drying. Sulfolane is an excellent, though expensive, high-temperature option.[10] Temperature Gradually increase the reaction temperature in 10°C increments. For many Halex reactions on this substrate, temperatures of 180-220°C are required for complete conversion.[5][9] This may require a pressure-rated reactor to prevent the solvent from boiling. Catalysis Introduce a phase-transfer catalyst such as 18-crown-6 or a quaternary ammonium salt (e.g., tetrabutylammonium bromide). This is often non-negotiable for achieving reasonable reaction times at an industrial scale.[8]
Issue 2: Significant By-Product Formation
Q: My scaled-up batch shows two major impurities: 2-Hydroxy-6-(trifluoromethyl)pyridine and a significant amount of unreacted 2-Chloro-6-(trifluoromethyl)pyridine. How can I suppress the formation of the hydroxy by-product?
A: The presence of 2-Hydroxy-6-(trifluoromethyl)pyridine is a direct indicator of water in your reaction system. The activated aromatic ring is susceptible to nucleophilic attack by hydroxide ions, which are formed from the reaction of the basic fluoride salt with water.[12]
-
Mechanistic Explanation:
-
KF + H₂O ⇌ KOH + HF
-
The generated KOH is a strong nucleophile that competes with the fluoride anion, attacking the C2 position of either the starting material or the product to yield the undesired hydroxy derivative.[13] This side reaction is often irreversible and significantly reduces the yield.
-
-
Mitigation Strategy Workflow:
Caption: Decision workflow for mitigating hydroxy by-product formation.
Issue 3: Challenges in Final Product Purification
Q: Fractional distillation to separate the final product from the starting material is inefficient due to their close boiling points. What is a robust, scalable purification protocol?
A: This is a common issue when a reaction does not go to completion. A multi-step purification process combining chemical work-up and physical separation is required. The strategy described in patent literature is highly effective.[5]
-
Optimized Purification Protocol:
-
Reaction Quench: After cooling the reactor, the reaction mass is cautiously transferred into a separate vessel containing a stirred solution of water. This dissolves the inorganic salts (KCl, excess KF).
-
Neutralization: Slowly add a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) to the aqueous mixture until the pH is neutral to slightly basic (pH 7-8). This neutralizes any residual acidic species (like HF) generated during the reaction.
-
Liquid-Liquid Extraction / Layer Separation: The product, being an organic liquid, will form a separate layer from the aqueous salt solution. If a solvent was used, this step involves separating the organic phase. If the reaction was solvent-free, an appropriate extraction solvent (e.g., toluene, ethyl acetate) can be added.
-
Washing: The separated organic layer should be washed with brine (saturated NaCl solution) to remove residual water.
-
Final Fractional Distillation: The crude, salt-free organic material is now subjected to vacuum distillation. With the majority of inorganic impurities and water removed, the separation between 2-chloro- and 2-fluoro- analogs becomes much more efficient, allowing for purities exceeding 99.5% to be achieved.[5] The distillation residue, which is rich in the starting material and other high-boiling intermediates, can often be recycled into a subsequent batch to improve overall process economy.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when using anhydrous Hydrogen Fluoride (HF) as the fluorinating agent at scale?
-
A1: Anhydrous HF is extremely corrosive and acutely toxic.[14] Key safety measures include:
-
Materials of Construction: Standard glass or stainless steel reactors are not suitable. Specialized alloys like Monel or Hastelloy are required.[15]
-
Pressure Control: The reaction is typically run under high pressure (10-30 kg/cm ²) and elevated temperature (140-230 °C), requiring reactors and fittings rated for these conditions.[5]
-
Toxicity and Exposure: HF can cause severe, delayed-onset burns that require immediate and specialized medical attention (calcium gluconate). All operations must be conducted in a well-ventilated area with continuous HF monitoring and appropriate personal protective equipment (PPE), including acid-resistant suits and respirators.[16]
-
-
-
Q2: Is a solvent-free process for this compound production feasible at an industrial scale?
-
A2: Yes, solvent-free processes are not only feasible but are often preferred industrially. A prominent patent describes a process where 2-Chloro-6-(trichloromethyl)pyridine is fluorinated directly with HF in the liquid phase without any additional solvent.[5] The advantages include higher reactor throughput, no solvent recovery/recycling costs, and simpler product isolation. However, this intensifies the challenges of viscosity, heat transfer, and material corrosion.
-
-
Q3: Which analytical method is best for in-process control (IPC) to monitor the reaction?
-
A3: Gas Chromatography (GC) is the method of choice. It provides excellent separation of the starting material, product, and key by-products (e.g., partially fluorinated intermediates, hydroxy-pyridine).[5][17] A typical GC analysis can quantify the relative percentages of these components, allowing chemists to accurately determine reaction completion and monitor impurity profiles in real-time.
-
Visualization of the Production Workflow
The diagram below outlines the key stages in a typical industrial process starting from 2-Chloro-6-(trichloromethyl)pyridine, highlighting the critical control points.
Caption: Industrial workflow for the synthesis and purification of this compound.
References
- 1. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]
- 2. This compound - Huimeng Bio-tech [huimengchem.cn]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review | Scilit [scilit.com]
- 12. quora.com [quora.com]
- 13. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 14. Fluorination - Wordpress [reagents.acsgcipr.org]
- 15. asianpubs.org [asianpubs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Page loading... [wap.guidechem.com]
Technical Support Center: Workup and Isolation of 2-Fluoro-6-(trifluoromethyl)pyridine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Fluoro-6-(trifluoromethyl)pyridine and its derivatives. This class of compounds is pivotal in medicinal and agrochemical chemistry, largely due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents.[1][2][3] However, these same properties can present distinct challenges during reaction workup and product isolation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and adapt protocols to your specific derivative.
Section 1: General Workup and Extraction Procedures
The initial phase of isolating your product from the crude reaction mixture is critical. The choices made here will significantly impact the purity of the material carried forward.
FAQ 1: What is a standard aqueous workup protocol for a reaction involving a this compound derivative?
A standard workup is designed to remove inorganic salts, water-soluble reagents, and catalysts. Given the basicity of the pyridine nitrogen and the stability profile of the molecule, a careful, multi-step process is required.[1]
Step-by-Step General Aqueous Workup Protocol
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. For highly exothermic quenching steps, an ice bath (0-5 °C) is recommended.
-
Quenching: Slowly and carefully add the reaction mixture to a separatory funnel containing water or a dilute aqueous solution (e.g., saturated ammonium chloride). Expert Insight: Avoid quenching with strong acids or bases unless your molecule is known to be stable under those conditions. The trifluoromethyl group can be susceptible to hydrolysis under harsh conditions, and the 2-fluoro substituent can be displaced by strong nucleophiles.[1][4][5][6]
-
Neutralization (If Necessary): If the reaction was run under acidic or basic conditions, neutralize the aqueous phase cautiously.
-
For acidic reactions, add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃) dropwise until effervescence ceases (pH ~7-8).[7]
-
For basic reactions, use dilute hydrochloric acid (e.g., 1 M HCl) to neutralize.
-
-
Extraction: Extract the aqueous layer with an appropriate organic solvent. Ethyl acetate is a common choice due to its polarity and ability to dissolve many pyridine derivatives.[8] Dichloromethane (DCM) or diethyl ether can also be used. Perform the extraction three times (e.g., 3 x 50 mL for a 100 mL aqueous layer) to ensure maximum recovery of the product.
-
Combine and Wash: Combine the organic layers. Wash the combined extracts sequentially with:
-
Water (to remove residual water-soluble impurities).
-
Saturated aqueous sodium chloride (brine) (to facilitate the separation of the organic and aqueous layers and remove dissolved water from the organic phase).[8]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][9] Stir for 15-30 minutes.
-
Filtration and Concentration: Filter off the drying agent. Rinse the solid with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Troubleshooting Workup Issues
Q2: I'm observing an emulsion during my liquid-liquid extraction. How can I resolve this?
Answer: Emulsions are common when dealing with pyridine derivatives due to their amphiphilic nature. Here are several strategies to break them:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Solvent Addition: Add a small amount of a different organic solvent (e.g., a few mL of THF or methanol) to alter the polarity. Be aware this may affect the selectivity of your extraction.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion is a highly effective method.
Q3: My compound seems to have poor solubility in common extraction solvents. What are my options?
Answer: The high hydrophobicity conferred by the trifluoromethyl group can sometimes lead to solubility issues.[1]
-
Solvent Screening: Test the solubility of your crude product in a range of solvents on a small scale. Consider solvents like dichloromethane (DCM), chloroform, or toluene.
-
Temperature: Gently warming the extraction mixture may improve solubility, but be cautious of product stability.
-
Solid-Phase Extraction (SPE): For challenging separations, SPE can be an alternative to liquid-liquid extraction. A reversed-phase cartridge (e.g., C18) could be used to retain your hydrophobic product while aqueous impurities are washed away.
Section 2: Purification by Chromatography
Silica gel column chromatography is the most common method for purifying these derivatives. However, the unique properties of fluorinated compounds can introduce challenges.[10]
FAQ 4: What are the best practices for silica gel chromatography of this compound derivatives?
Answer: Success in chromatography hinges on careful planning and execution. The basicity of the pyridine nitrogen and the polarity of your specific derivative are key considerations.
Chromatography Workflow Diagram
Caption: A typical workflow for purifying compounds via silica gel chromatography.
Troubleshooting Chromatography
Q5: My compound is streaking or tailing badly on the silica column. What's causing this and how do I fix it?
Answer: Tailing is a classic problem when purifying basic compounds like pyridines on acidic silica gel. The lone pair on the pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the silica surface.
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is most common. Start with 0.1-0.5% (v/v) and increase to 1-2% if needed. This neutralizes the acidic sites on the silica.
-
Solution 2: Use Deactivated Silica: Purchase commercially available silica gel that has been treated with a neutral or basic wash.
-
Solution 3: Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reversed-phase (C18) column if the issue persists.
-
Solution 4: Check for Overloading: Injecting too much sample can cause poor peak shape.[10] Try loading less material onto the column.
Q6: My product is co-eluting with a non-polar impurity. How can I improve the separation?
Answer: This is a common challenge. The goal is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the impurity.
| Eluent System Component | Role & Rationale | Typical Examples |
| Non-Polar Solvent | Primary mobile phase; moves less polar compounds. | Hexanes, Heptane, Cyclohexane[8] |
| Polar Solvent | Increases eluent strength; moves more polar compounds. | Ethyl Acetate, Dichloromethane (DCM), Diethyl Ether |
| Modifier (Optional) | Fine-tunes selectivity or suppresses unwanted interactions. | Methanol (for high polarity), Triethylamine (for bases) |
Strategy:
-
Reduce Eluent Strength: Start with a less polar solvent system (e.g., switch from 20% EtOAc/Hexanes to 10% EtOAc/Hexanes). This will cause all compounds to move more slowly, often enhancing separation.
-
Change Solvent Selectivity: Swap one of the eluent components for another of similar polarity but different chemical nature. For example, try replacing Ethyl Acetate with Dichloromethane. The different dipole and hydrogen-bonding characteristics can alter the relative retention times.
Section 3: Stability and Handling
This compound derivatives are generally stable but have known vulnerabilities.[1]
Q7: I suspect my compound is decomposing during workup or storage. What are the likely degradation pathways?
Answer: There are two primary points of reactivity to consider:
-
Hydrolysis of the -CF₃ group: While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions, particularly with heating.[5][6] This is a known transformation for some trifluoromethyl-substituted heterocycles.
-
Nucleophilic Substitution of the 2-Fluoro group: The electron-deficient nature of the pyridine ring makes the C2-fluorine a leaving group.[4][8] Strong nucleophiles (e.g., hydroxides, alkoxides, amines) present during workup or as impurities can displace the fluoride, leading to 2-hydroxy or other 2-substituted derivatives.[11][12]
Recommendations:
-
Mild Conditions: Use mild bases like NaHCO₃ for neutralization instead of NaOH or KOH.
-
Temperature Control: Keep workup procedures at or below room temperature.
-
Inert Atmosphere: For long-term storage, keep the compound in a cool, dark place under an inert atmosphere (nitrogen or argon) to prevent potential oxidation or photodegradation.[4]
Section 4: Troubleshooting Specific Reactions: The Suzuki-Miyaura Coupling
Suzuki couplings are frequently used to functionalize pyridine rings. However, heteroaryl substrates can be challenging.[9][13]
Decision Tree for a Failed Suzuki Coupling
Caption: A troubleshooting guide for common Suzuki coupling failures.
Q8: My main side-product is the deborylated pyridine. What is causing this and how can I prevent it?
Answer: This side reaction, known as protodeboronation, is the cleavage of the C-B bond, replacing it with a C-H bond. It is a major issue with electron-deficient heteroaryl boronic acids.[9]
Causes:
-
Water: The presence of water, especially in combination with a base, facilitates this undesired reaction.[9]
-
Base Strength: Strong bases can accelerate the degradation of the boronic acid.[9]
-
Temperature: Higher temperatures can increase the rate of protodeboronation.
Solutions to Minimize Protodeboronation:
-
Use Boronic Esters: Convert the boronic acid to a more stable pinacol ester or MIDA boronate. These are more resistant to premature decomposition.[9]
-
Employ Anhydrous Conditions: Use rigorously dried solvents and reagents.[9]
-
Optimize the Base: Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over strong hydroxides.[9]
-
Use Fluoride as a Base: Cesium fluoride (CsF) or potassium fluoride (KF) can be effective bases that also play a role in the transmetalation step.[9][13]
References
- 1. This compound - Huimeng Bio-tech [huimengchem.cn]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 12. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
minimizing impurities in the synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine
Welcome to the technical support guide for the synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine (FTF). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process, minimize impurities, and ensure high-purity yields.
Section 1: Troubleshooting Common Synthesis Impurities
This section addresses the most frequently observed impurities during the synthesis of this compound, identifiable by analytical techniques such as Gas Chromatography (GC), GC-MS, and NMR.
Question 1: My GC analysis shows a significant peak for 2-Chloro-6-(trifluoromethyl)pyridine. What causes this incomplete halogen exchange, and how can I drive the reaction to completion?
Plausible Causes & Mechanistic Insight:
The presence of 2-Chloro-6-(trifluoromethyl)pyridine is a classic indicator of incomplete reaction during a Halogen Exchange (Halex) process, where a chlorine atom at the C2 position fails to be substituted by fluorine. This typically occurs when starting from precursors like 2-chloro-6-(trichloromethyl)pyridine or 2-chloro-6-(trifluoromethyl)pyridine. The Halex reaction is a nucleophilic aromatic substitution (SNAr) that is highly dependent on several kinetic factors.
-
Insufficient Fluorinating Agent Activity: The potency of your fluoride source (e.g., anhydrous HF, KF, CsF) is paramount. Anhydrous hydrogen fluoride (HF) is often used, but its reactivity can be hampered by moisture. Metal fluorides like KF or CsF require high temperatures and often a phase-transfer catalyst or aprotic polar solvent to be effective.[1]
-
Suboptimal Reaction Temperature: The activation energy for breaking the C-Cl bond and forming the C-F bond is significant. Temperatures that are too low will result in sluggish reaction rates and incomplete conversion. Patent literature often describes temperatures in the range of 90-250 °C for this transformation in pressurized reactors.[2]
-
Inadequate Reaction Time: Even at optimal temperatures, the reaction may require several hours to reach completion. Prematurely quenching the reaction is a common cause of this impurity.
-
Catalyst Deactivation: If a catalyst (e.g., antimony halides) is used to facilitate the fluorination of the trichloromethyl group and the ring, its deactivation can lead to incomplete conversion.[3]
Recommended Solutions & Protocols:
-
Optimize Thermal Conditions: Gradually increase the reaction temperature in 10 °C increments, holding for a set time at each step and monitoring by GC. For many industrial processes, temperatures between 150-200 °C are necessary.[2][4]
-
Increase Reagent Stoichiometry: Ensure a sufficient molar excess of the fluorinating agent. For anhydrous HF, maintaining a high pressure within the reactor is key. For metal fluorides, using a 50% molar excess can help drive the reaction equilibrium toward the product.[1]
-
Extend Reaction Time: Monitor the reaction progress by taking aliquots (if safe to do so) and analyzing via GC. Continue the reaction until the peak corresponding to 2-chloro-6-(trifluoromethyl)pyridine is below your desired specification (e.g., <0.5%).
-
Recycle the Impure Product: In an industrial setting, the distillation residue, which is rich in partially fluorinated compounds like 2-chloro-6-(trifluoromethyl)pyridine, can be recycled back into the next batch to improve overall process yield.[2]
| Parameter | Standard Condition | Optimized Condition to Reduce Chloro-Impurity | Rationale |
| Temperature | 150 °C | 170-190 °C | Increases reaction rate to overcome activation energy barrier. |
| Reaction Time | 4 hours | 6-8 hours (GC Monitored) | Ensures the reaction proceeds to completion. |
| Fluorinating Agent | Anhydrous HF | Ensure HF is truly anhydrous; maintain high pressure. | Water will quench the fluorinating agent and can lead to side products. |
| Catalyst (if used) | 1-2% loading | Ensure catalyst is active and dry. | A catalyst facilitates the exchange; its efficacy is critical. |
Question 2: I'm observing an impurity with a mass corresponding to 2-Hydroxy-6-(trifluoromethyl)pyridine, especially after workup. How is this forming and how can I prevent it?
Plausible Causes & Mechanistic Insight:
The formation of 2-Hydroxy-6-(trifluoromethyl)pyridine is a result of hydrolysis. The pyridine ring, particularly with two strong electron-withdrawing groups (the ring nitrogen and the -CF₃ group), makes the C2 position highly electrophilic and susceptible to nucleophilic attack.[5]
-
Workup Conditions: The most common cause is the use of aqueous base (e.g., sodium carbonate, sodium hydroxide) during the workup to neutralize excess acid (like HF).[2][4] At elevated temperatures or with prolonged exposure, the hydroxide ion (OH⁻) can act as a nucleophile, displacing the fluoride atom.
-
Moisture in the Reaction: If significant moisture is present in the reaction vessel or reagents, hydrolysis can occur in-situ, especially at the high temperatures required for the Halex reaction.
-
Instability of Precursors: In a Balz-Schiemann type reaction, the intermediate diazonium salt can react with water to form the hydroxylated byproduct.[6]
Recommended Solutions & Protocols:
-
Control Workup Temperature: When neutralizing the reaction mixture, perform the addition of the aqueous base slowly and under vigorous cooling in an ice bath. Maintaining a temperature below 10 °C during neutralization is critical.
-
Use a Weaker Base: Consider using a milder base like sodium bicarbonate instead of sodium carbonate or hydroxide, as it generates a lower concentration of free OH⁻ ions.
-
Anhydrous Conditions: Ensure all reagents and the reaction vessel are scrupulously dried before starting the reaction, especially for high-temperature Halex processes.
-
Phase-Separation Efficiency: After neutralization and extraction with an organic solvent (like ethyl acetate), minimize the time the organic layer is in contact with the aqueous phase.[4] Promptly separate the layers and dry the organic phase with a desiccant like anhydrous sodium sulfate.
Caption: Formation of hydroxy-impurity via nucleophilic attack during aqueous workup.
Question 3: My reaction starting from 2-Amino-6-(trifluoromethyl)pyridine via a Balz-Schiemann reaction is yielding a gummy, dark-colored mixture with low yield. What is happening?
Plausible Causes & Mechanistic Insight:
The Balz-Schiemann reaction, while a classic method for fluorination, is sensitive and prone to side reactions, especially with heterocyclic systems.[7][8]
-
Diazonium Salt Instability: Pyridyl diazonium salts are often less stable than their benzene analogues. Premature or uncontrolled decomposition can lead to a host of byproducts instead of the desired aryl fluoride.
-
Polymerization: The desired product, this compound, can be unstable and prone to polymerization under acidic conditions or in the presence of reactive intermediates, leading to the formation of brown, gummy solids.[6] This is a known issue in the synthesis of other fluoropyridines.
-
Azo Coupling: The diazonium salt is an electrophile and can react with any remaining nucleophilic starting material (the amine) or other electron-rich species to form colored azo compounds.
-
Solvent Effects: The choice of solvent can significantly impact the stability of the diazonium salt and the efficiency of the subsequent thermal decomposition.[9][10]
Recommended Solutions & Protocols:
-
Strict Temperature Control during Diazotization: The formation of the diazonium tetrafluoroborate salt must be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition.[6] The addition of sodium nitrite should be slow and portion-wise.
-
Isolate the Diazonium Salt: Ensure the diazonium tetrafluoroborate salt is fully precipitated, filtered, and thoroughly dried before proceeding to the thermal decomposition step. Residual moisture or acid can catalyze decomposition pathways.
-
Optimize Thermal Decomposition: The "pyrolysis" step should be carefully controlled. Instead of neat decomposition, which can be dangerously exothermic, consider performing it in a high-boiling, non-polar solvent like xylene or chlorobenzene.[9] This allows for better temperature control and can suppress polymerization pathways.
-
Modified Workup: To handle gummy polymer material, a modified extraction process may be needed. After neutralization, decant the organic solvent from the residue, then wash the gummy solid separately to recover any trapped product.[6]
Caption: A logical workflow for troubleshooting the Balz-Schiemann reaction.
Section 2: Purification & Process Optimization FAQs
Question 4: What is the most effective method for purifying the final this compound product to >99.5% purity?
For achieving high purity, fractional distillation under reduced pressure is the industry-standard and most effective method.[2][3] The boiling points of the common impurities are typically different enough from the desired product to allow for efficient separation.
-
2-Chloro-6-(trifluoromethyl)pyridine: Higher boiling point than the fluoro-analogue. It will remain in the distillation pot while the desired product distills over.
-
2-Hydroxy-6-(trifluoromethyl)pyridine: Significantly higher boiling point due to hydrogen bonding. It is non-volatile under typical distillation conditions for the product.
-
Solvents: Lower boiling points and will be removed in the first fraction.
Detailed Protocol: Fractional Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency). Ensure all glassware is dry. Use a vacuum-jacketed column to maintain thermal equilibrium.
-
Charge the Flask: Charge the crude product into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully reduce the pressure to the desired level.
-
Heating: Gently heat the distillation pot using a heating mantle.
-
Collect Fractions:
-
Fraction 1 (Fore-run): Collect the initial low-boiling distillate, which will contain residual solvents (e.g., ethyl acetate, THF).
-
Fraction 2 (Heart-cut): Once the distillation head temperature stabilizes at the expected boiling point of the product at that pressure, switch to a new receiving flask. This is your pure product fraction.
-
Fraction 3 (Residue): Monitor the temperature closely. A sharp rise in pot or head temperature indicates the desired product has mostly distilled. Stop the distillation before higher-boiling impurities (like the chloro-analogue) begin to co-distill. The material left in the pot contains these impurities.
-
-
Analysis: Analyze the collected heart-cut fraction by GC to confirm purity. A purity of >99.9% is achievable with this method.[2]
Question 5: What are the primary safety concerns when working with anhydrous hydrogen fluoride (HF) for the Halex reaction?
Anhydrous HF is an extremely hazardous and corrosive substance.[11] All work must be conducted inside a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Extreme Corrosivity: HF attacks glass, so specialized reactors (e.g., Monel, Hastelloy) are required.[12] For lab-scale work, Teflon-lined pressure vessels are often used.
-
Toxicity: HF is highly toxic upon inhalation and can cause severe, delayed-onset burns upon skin contact that can be fatal.[11] Specialized PPE, including an acid-gas respirator, face shield, and HF-resistant gloves (e.g., neoprene over nitrile), is mandatory.
-
First Aid: An operational safety shower and eyewash must be immediately accessible. A tube of calcium gluconate gel must be on hand to treat any skin exposure immediately. All personnel must be trained in its use.
-
Quenching: The quenching of HF must be done slowly and in a controlled manner, typically by adding the reaction mixture to a large volume of ice-cold aqueous base.
References
- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 2. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 3. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. This compound - Huimeng Bio-tech [huimengchem.cn]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. grokipedia.com [grokipedia.com]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Optimal Solvent Selection for 2-Fluoro-6-(trifluoromethyl)pyridine Reactions
Welcome to the technical support center for reactions involving 2-fluoro-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for selecting the optimal solvent for your specific reaction needs. The unique electronic properties of this compound, stemming from the strongly electron-withdrawing trifluoromethyl group and the electronegative fluorine atom on the pyridine ring, present both opportunities and challenges in synthetic chemistry.[1] Solvent choice is a critical parameter that can profoundly influence reaction rates, yields, and selectivity.[2] This resource will equip you with the knowledge to make informed decisions and troubleshoot common issues encountered during your experiments.
Understanding the Role of the Solvent
Far from being a passive medium, the solvent in which a reaction is conducted actively shapes the chemical outcome.[2] Solvents can modulate reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[2] For a molecule like this compound, which is highly electrophilic, understanding solvent effects is paramount for successful synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for this compound, and how does solvent choice impact them?
A1: this compound typically undergoes three main classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and Lithiation/Metalation. Solvent selection is critical for each and is dictated by the reaction mechanism.
-
Nucleophilic Aromatic Substitution (SNAr): Due to the electron-deficient nature of the pyridine ring, the fluorine atom is readily displaced by nucleophiles.[3] Polar aprotic solvents are generally the preferred choice for these reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki-Miyaura coupling are sensitive to the solvent's ability to dissolve the catalyst, base, and substrates, as well as its influence on the catalytic cycle.[4] The choice can even alter the chemoselectivity of the reaction.[5][6]
-
Lithiation/Metalation: The generation of an organolithium species adjacent to the nitrogen requires aprotic, non-reactive solvents that can stabilize the organometallic intermediate.
Troubleshooting Guides and In-Depth Solvent Selection Protocols
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction with this compound proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The solvent's role is to stabilize this charged intermediate, thereby facilitating the reaction.
Q2: I am getting a low yield in my SNAr reaction with an amine nucleophile. What solvent should I be using?
A2: Low yields in SNAr reactions are often attributed to suboptimal solvent choice. For SNAr reactions, polar aprotic solvents are highly recommended. These solvents possess a large dipole moment and high dielectric constant, which effectively stabilize the charged Meisenheimer intermediate without solvating the nucleophile to the point of deactivation.
Recommended Solvents for SNAr:
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Excellent for dissolving a wide range of nucleophiles and salts. Can be difficult to remove.[2][7] |
| N,N-Dimethylformamide (DMF) | 38.2 | 153 | A versatile solvent, but can decompose at high temperatures.[2][7] |
| Acetonitrile (MeCN) | 36.6 | 81.7 | Lower boiling point makes for easier removal.[7][8] |
| Tetrahydrofuran (THF) | 7.5 | 66 | A less polar option, but can be effective for more reactive nucleophiles.[9][10] |
Troubleshooting Poor SNAr Yields:
-
Issue: Incomplete reaction.
-
Solution: Switch to a more polar aprotic solvent like DMSO or DMF to better stabilize the Meisenheimer complex.[2] Consider increasing the reaction temperature, ensuring it is below the solvent's decomposition point.
-
-
Issue: Side product formation.
-
Solution: If using a protic solvent (e.g., an alcohol), it may compete as a nucleophile.[11] Switching to an aprotic solvent is crucial. Ensure your solvent is anhydrous, as water can hydrolyze the starting material.
-
Experimental Protocol: Solvent Screening for SNAr Reactions
-
Set up parallel reactions in small-scale vials.
-
To each vial, add this compound (1.0 eq) and your nucleophile (1.1 eq).
-
Add a consistent base (e.g., K₂CO₃, 2.0 eq) to each vial.
-
Dispense an equal volume of different anhydrous polar aprotic solvents (e.g., DMSO, DMF, MeCN, THF) to each respective vial.
-
Stir all reactions at a set temperature (e.g., 80 °C) for a predetermined time.
-
Monitor the reactions by TLC or LC-MS to determine the optimal solvent for yield and purity.
Caption: Troubleshooting workflow for SNAr solvent selection.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Solvent choice in Suzuki-Miyaura coupling is multifaceted, influencing catalyst solubility, base efficacy, and the stability of catalytic intermediates. For electron-deficient substrates like this compound, the solvent can dramatically affect the outcome.[12]
Q3: My Suzuki-Miyaura coupling of this compound is sluggish. Which solvent system should I try?
A3: A common and effective starting point for Suzuki-Miyaura reactions is a mixture of an ethereal or aromatic solvent with water.[13] The organic solvent solubilizes the aryl halide and catalyst, while water helps to dissolve the inorganic base and boronic acid.
Recommended Solvents for Suzuki-Miyaura Coupling:
| Solvent System | Typical Ratio (v/v) | Key Considerations |
| 1,4-Dioxane / Water | 4:1 to 2:1 | A robust and widely used system.[12][13] |
| Toluene / Water | 4:1 to 2:1 | Good for higher temperatures, but can be less effective at solubilizing some bases. |
| THF / Water | 4:1 to 2:1 | A lower boiling point alternative to dioxane. |
| DMF or Acetonitrile | (Often used neat) | Polar aprotic solvents can be effective, particularly for challenging couplings, but may lead to different selectivity.[5][14] |
Troubleshooting Suzuki-Miyaura Reactions:
-
Issue: Low catalyst activity or insolubility.
-
Solution: A mixture of solvents, such as dioxane/water, often improves the solubility of all reaction components.[13] If using a single nonpolar solvent, the base may not be sufficiently soluble.
-
-
Issue: Protodeboronation of the boronic acid.
-
Solution: This side reaction can be exacerbated by excess water or prolonged reaction times at high temperatures.[12] Using the minimum effective amount of water or switching to a non-aqueous system with a soluble organic base might be beneficial.
-
-
Issue: Dehalogenation of the starting material.
-
Solution: This can be influenced by the ligand, base, and solvent. Sometimes, a less polar solvent can disfavor this pathway.
-
Caption: Rationale for biphasic solvent systems in Suzuki coupling.
Lithiation and Metalation Reactions
The generation of an organolithium species from this compound requires strictly anhydrous and aprotic conditions to avoid quenching the highly basic reagent.
Q4: I am attempting to lithiate this compound, but the reaction is not working. What is the best solvent?
A4: The choice of solvent for lithiation is critical for both stabilizing the organolithium reagent and preventing its decomposition. Ethereal solvents are generally the best choice.
Recommended Solvents for Lithiation:
| Solvent | Freezing Point (°C) | Key Considerations |
| Tetrahydrofuran (THF) | -108.4 | The most common solvent for lithiation. Reactions are typically run at -78 °C.[3] |
| Diethyl Ether (Et₂O) | -116.3 | Less effective at stabilizing organolithiums than THF, but can be used. |
| 1,2-Dimethoxyethane (DME) | -58 | A good alternative to THF, sometimes offering better stabilization.[15] |
Troubleshooting Lithiation Reactions:
-
Issue: No reaction or decomposition of the organolithium reagent.
-
Solution: The primary culprit is almost always residual water or atmospheric moisture. Ensure all glassware is flame-dried, and the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).[15] Perform the reaction under a strict inert atmosphere (argon or nitrogen).
-
-
Issue: The organolithium reagent attacks the solvent.
-
Solution: Organolithium reagents can react with ethereal solvents, especially at higher temperatures.[16] It is crucial to maintain a low temperature (typically -78 °C, using a dry ice/acetone bath) throughout the reaction.
-
Summary Table of Solvent Properties
| Solvent | Formula | MW | Boiling Point (°C) | Dielectric Constant (ε) |
| Acetic acid | C₂H₄O₂ | 60.05 | 118 | 6.20 |
| Acetone | C₃H₆O | 58.08 | 56.2 | 20.7 |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 37.5 |
| Benzene | C₆H₆ | 78.11 | 80.1 | 2.28 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 101.1 | 2.21 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 36.7 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 47.0 |
| Diethyl ether | C₄H₁₀O | 74.12 | 34.6 | 4.34 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 77 | 6.02 |
| Hexane | C₆H₁₄ | 86.18 | 69 | 2.0 |
| Methanol | CH₄O | 32.04 | 65 | 33.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 | 9.1 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.5 |
| Toluene | C₇H₈ | 92.14 | 111 | 2.4 |
| Water | H₂O | 18.02 | 100 | 80.1 |
Data compiled from various sources.[7][8][10]
References
- 1. This compound - Huimeng Bio-tech [huimengchem.cn]
- 2. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 6. researchgate.net [researchgate.net]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. scribd.com [scribd.com]
- 9. Solvent Physical Properties [people.chem.umass.edu]
- 10. arcorepoxy.com [arcorepoxy.com]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ospt.osi.lv [ospt.osi.lv]
safe storage and handling of 2-Fluoro-6-(trifluoromethyl)pyridine to prevent decomposition
Welcome to the technical support center for 2-Fluoro-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile building block in your experiments. Here, we address common questions and troubleshooting scenarios to help you prevent decomposition and achieve optimal results.
I. Core Concepts: Understanding the Reagent
What is this compound and why is it useful?
This compound is a heterocyclic compound featuring a pyridine ring substituted with a highly electronegative fluorine atom and a potent electron-withdrawing trifluoromethyl group.[1] This electronic arrangement makes the fluorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1][2] It serves as a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[3][4]
What are the key chemical properties and stability considerations?
This compound is a colorless to pale yellow liquid that is generally stable at room temperature when stored correctly.[3] However, it is susceptible to decomposition under certain conditions, including the presence of strong acids, strong bases, or exposure to high temperatures.[3] It is a flammable liquid and its vapors can form explosive mixtures with air.
II. Safe Storage and Handling: Preventing Decomposition from the Start
Q1: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[5][6] The container should be tightly closed to prevent exposure to moisture and air.[5]
Key Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, with some suppliers recommending <15°C. | Minimizes the risk of thermal decomposition and pressure buildup in the container. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents reaction with atmospheric moisture, which can lead to hydrolysis. |
| Container | Keep in the original, tightly sealed container. | Protects from light and contaminants. |
| Location | A well-ventilated, designated flammable liquids storage cabinet.[6] | Ensures safe containment in case of a leak and prevents the accumulation of flammable vapors. |
Q2: What personal protective equipment (PPE) is necessary when handling this reagent?
Due to its hazardous nature, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use.[7]
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use in a well-ventilated fume hood. If the concentration of vapors is high, a respirator with an appropriate filter may be necessary.[5]
Q3: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous reactions and decomposition.[3][5]
III. Troubleshooting Experimental Issues
This section addresses common problems encountered during reactions involving this compound, with a focus on nucleophilic aromatic substitution (SNAr) reactions.
Scenario 1: Low or No Yield in SNAr Reactions
Q4: My SNAr reaction with an amine nucleophile is giving a low yield. What are the potential causes and how can I troubleshoot this?
Low yields in SNAr reactions with this compound can stem from several factors. The general mechanism involves the nucleophilic attack on the carbon bearing the fluorine, forming a Meisenheimer complex, followed by the elimination of the fluoride.[8]
Troubleshooting Steps:
-
Assess Nucleophile Strength and Steric Hindrance: Weakly nucleophilic or sterically hindered amines may react slowly. Consider using a stronger, non-nucleophilic base to deprotonate the nucleophile, increasing its reactivity.
-
Solvent Choice is Critical: Aprotic polar solvents like DMSO, DMF, or THF are generally effective for SNAr reactions as they can solvate the cation of the base without hydrogen bonding to the nucleophile.[9]
-
Optimize Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition. If you suspect decomposition (e.g., darkening of the reaction mixture), try running the reaction at a lower temperature for a longer period.
-
Ensure Anhydrous Conditions: Water can compete as a nucleophile, leading to the formation of 2-hydroxy-6-(trifluoromethyl)pyridine as a byproduct. Ensure all reagents and solvents are anhydrous and run the reaction under an inert atmosphere.[8]
Caption: Potential decomposition pathways for this compound.
Scenario 3: Purification Challenges
Q7: I'm having trouble purifying my product. How can I effectively remove unreacted this compound and its byproducts?
Effective purification relies on understanding the properties of your desired product and potential impurities.
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup can help remove water-soluble impurities and bases. [10]* Column Chromatography: This is the most common method for purifying products from these reactions.
-
Solvent System: A gradient of ethyl acetate in hexanes is often a good starting point for eluting compounds of varying polarities.
-
Co-elution: this compound is relatively nonpolar. If your product has a similar polarity, careful selection of the solvent system and a long column may be necessary to achieve good separation.
-
-
Distillation: If your product is a thermally stable liquid with a significantly different boiling point from the starting material, distillation could be a viable purification method. [10]
IV. Frequently Asked Questions (FAQs)
Q8: Is this compound stable in the presence of palladium catalysts?
While generally stable, the reactivity will depend on the specific reaction conditions (ligands, base, solvent, and temperature). It is advisable to run a small-scale test reaction to check for stability and compatibility with your catalytic system. Some palladium-catalyzed cross-coupling reactions of fluoroarenes have been successfully performed.
Q9: Can I use this reagent in acidic media?
The pyridine nitrogen can be protonated by acids, which can deactivate the ring towards nucleophilic attack. [3]Therefore, SNAr reactions are typically carried out under basic or neutral conditions.
Q10: Are there any specific safety concerns regarding the reaction of this compound with strong nucleophiles?
Reactions with strong, unhindered nucleophiles can be exothermic. It is important to add reagents slowly and with adequate cooling to control the reaction temperature and prevent a runaway reaction.
This technical support guide provides a starting point for the safe and effective use of this compound. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by your supplier.
V. References
-
What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine? - FAQ. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
This compound (FTF) - Huimeng Bio-tech. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
This compound: A Cornerstone in Pharmaceutical Intermediate Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
WO2015151116A2 - Process for producing this compound compounds - Google Patents. (2015). Retrieved December 30, 2025, from --INVALID-LINK--
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014). Retrieved December 30, 2025, from --INVALID-LINK--
-
This compound | C6H3F4N | CID 2736501 - PubChem. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents. (2019). Retrieved December 30, 2025, from --INVALID-LINK--
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (2021). Retrieved December 30, 2025, from --INVALID-LINK--
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019). Retrieved December 30, 2025, from --INVALID-LINK--
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Retrieved December 30, 2025, from --INVALID-LINK--
-
2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING - CORE. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC - NIH. (2020). Retrieved December 30, 2025, from --INVALID-LINK--
-
Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds | Organic Letters - ACS Publications. (2016). Retrieved December 30, 2025, from --INVALID-LINK--
-
Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1976). Retrieved December 30, 2025, from --INVALID-LINK--
-
Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine Notes. (2017). Retrieved December 30, 2025, from --INVALID-LINK--
-
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene - Benchchem. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene - Benchchem. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2016). Retrieved December 30, 2025, from --INVALID-LINK--
-
2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing | The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved December 30, 2025, from --INVALID-LINK--
-
Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. (2019). Retrieved December 30, 2025, from --INVALID-LINK--
-
This compound - Sigma-Aldrich. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents | Accounts of Chemical Research - ACS Publications. (1978). Retrieved December 30, 2025, from --INVALID-LINK--
-
Directed nucleophilic aromatic substitution reaction - RSC Publishing. (2020). Retrieved December 30, 2025, from --INVALID-LINK--
-
2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
This compound - Apollo Scientific. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
This compound 94239-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
2 - Reaction Examples. (n.d.). Retrieved December 30, 2025, from --INVALID-LINK--
-
Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom - Pharma Focus Europe. (2023). Retrieved December 30, 2025, from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Huimeng Bio-tech [huimengchem.cn]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. benchchem.com [benchchem.com]
- 9. Reaction Examples [cdb.ics.uci.edu]
- 10. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Time for Cross-Coupling with 2-Fluoro-6-(trifluoromethyl)pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the challenging substrate, 2-Fluoro-6-(trifluoromethyl)pyridine, in palladium-catalyzed cross-coupling reactions. The inherent electronic properties of this substrate often lead to sluggish reactions. This document offers a structured approach to troubleshooting and optimization, moving beyond simple protocols to explain the causal relationships behind experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the reactivity of this compound.
Q1: Why are my cross-coupling reactions with this compound exceptionally slow or failing to reach completion?
A: The slow reaction rate is primarily due to the electronic nature of the substrate. The pyridine ring is already electron-deficient, and this effect is powerfully amplified by two strong electron-withdrawing groups: the fluorine at the 2-position and the trifluoromethyl group at the 6-position.[1] This severe electron deficiency makes the initial, often rate-limiting, oxidative addition step of the Pd(0) catalyst to the C-F bond thermodynamically and kinetically challenging.[1][2] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially acting as a catalyst inhibitor and slowing the reaction.[1]
Q2: What is the single most critical factor to address for reducing reaction time?
A: The choice of the catalyst system , specifically the ligand , is the most critical factor. Standard ligands like triphenylphosphine are often ineffective for this class of substrate.[3] To overcome the high activation barrier for oxidative addition, bulky and highly electron-rich phosphine ligands are required.[2] These ligands stabilize the electron-rich palladium center and promote its insertion into the electron-poor C-F bond, thereby accelerating the overall catalytic cycle.[1][2]
Q3: Beyond slow conversion, what are the common side reactions I should be aware of?
A: Several side reactions can compete with your desired transformation, leading to lower yields and complex product mixtures. Key side reactions include:
-
Protodeboronation: This is the undesired protonolysis of the boronic acid or ester coupling partner before transmetalation can occur.[4][5] It is often exacerbated by the presence of water or strong bases, especially when the desired cross-coupling is slow.[4]
-
Defluorination: The fluorine atom at the 2-position can be susceptible to nucleophilic displacement, particularly at elevated temperatures with strong bases, leading to the formation of 2-pyridone byproducts.[2][6]
-
Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen in the reaction mixture.[5][6][7]
Section 2: Troubleshooting Guide for Sluggish Reactions
This guide provides a systematic approach to diagnosing and resolving slow or stalled reactions in a question-and-answer format.
Q: My reaction shows less than 50% conversion after 12 hours. Where do I start my investigation?
A: A stalled reaction points to a fundamental issue with one of the key steps in the catalytic cycle. A systematic, step-wise approach is the most efficient way to identify and solve the problem.
Workflow for Troubleshooting Low-Yield Reactions
Caption: A stepwise workflow for troubleshooting low-yield coupling reactions.
1. Verify Catalyst Activity and Reaction Setup
-
Question: Could my catalyst be inactive?
-
Answer: Yes. Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture.[5] If a Pd(II) source like Pd(OAc)₂ is used, it must be reduced in-situ to the active Pd(0) species, a process which can be inefficient.[3]
-
Solution: Always use fresh, high-purity palladium precursors and ligands. Ensure all reagents and solvents are anhydrous and properly degassed.[6][8] The most reliable method for creating an inert atmosphere is to evacuate the reaction vessel and backfill with argon or nitrogen, repeating this cycle three times.[8] Using well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 precatalysts) can also ensure consistent generation of the active LPd(0) species and improve reliability.[8][9]
-
2. Enhance Oxidative Addition with Ligand Screening
-
Question: My setup is pristine, but the reaction is still slow. Is the ligand the problem?
-
Answer: Almost certainly. As previously mentioned, the choice of ligand is paramount for this electron-deficient substrate.
-
Solution: A screening of ligands is the most logical next step. Focus on bulky, electron-rich dialkylbiarylphosphine ligands which are known to accelerate couplings of challenging substrates.[2][9]
-
Primary Candidates for Screening:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2]
-
-
3. Optimize Base and Solvent
-
Question: I've improved the catalyst system, but can I speed it up further?
-
Answer: Yes. The base and solvent system are crucial for the transmetalation step and for maintaining reagent solubility.
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species.[10] For challenging heteroaryl couplings, stronger, non-nucleophilic bases are often preferred. Milder bases may not be effective enough to promote transmetalation at a sufficient rate.
-
Solvent Selection: A solvent system must be chosen that dissolves all components at the reaction temperature. Aprotic polar solvents are common. The addition of water can sometimes be beneficial, particularly when using boronic esters, as it can facilitate hydrolysis to the active boronic acid.[6][13]
-
4. Judiciously Increase Temperature
-
Question: Should I just increase the heat?
-
Answer: Increasing the temperature will increase the reaction rate, but it must be done carefully.[15] Elevated temperatures can lead to catalyst decomposition and an increase in side reactions like defluorination.[16]
-
Solution: Increase the temperature incrementally (e.g., from 80 °C to 100 °C) while carefully monitoring the reaction progress by TLC or LC-MS.[7] If you observe the appearance of new side products or the disappearance of your starting material without a corresponding increase in the desired product, the temperature may be too high. The optimal temperature will provide the fastest conversion to the desired product with minimal byproduct formation.[17]
-
Section 3: Data and Protocols
Table 1: Recommended Starting Conditions for Optimization Screening
This table provides a structured set of starting points for a systematic optimization of the reaction. The goal is to identify the most promising combination of ligand, base, and solvent.
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Notes |
| 1 | Pd₂(dba)₃ (2) | SPhos (4.4) | K₃PO₄ (2.0) | Dioxane / H₂O (10:1) | 100 | A robust starting point for electron-deficient pyridines.[2] |
| 2 | Pd₂(dba)₃ (2) | XPhos (4.4) | Cs₂CO₃ (2.0) | Toluene | 110 | XPhos is bulkier and may improve rates for hindered substrates. |
| 3 | Pd(OAc)₂ (2) | RuPhos (4.0) | K₂CO₃ (2.0) | DMF | 120 | For very challenging couplings requiring higher temperatures. |
| 4 | [Pd(dppf)Cl₂] (3) | - | Na₃PO₄ (3.0) | Dioxane / H₂O (4:1) | 100 | A well-rounded catalyst, though may be slower than biarylphosphines.[13] |
Detailed Experimental Protocol: Model Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid, intended as a starting point for optimization.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)[7]
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
1,4-Dioxane and Water (degassed, 10:1 v/v, to achieve ~0.1 M concentration of the limiting reagent)
Procedure:
-
Vessel Preparation: To a dry, oven-flamed reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial under high vacuum and backfill with argon gas. Repeat this cycle a total of three times to ensure a rigorously inert atmosphere.[8]
-
Catalyst Addition: Under a positive flow of argon, quickly add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot (via syringe), diluting it with a suitable solvent (e.g., ethyl acetate), filtering through a small plug of silica, and analyzing by TLC and/or LC-MS. The reaction is complete when the limiting starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Section 4: Visualizing the Catalytic Cycle
Understanding the mechanism is key to rational optimization.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
For electron-deficient substrates like this compound, the initial Oxidative Addition step is typically the slowest in the cycle.[1] Efforts to accelerate the overall reaction time should focus on optimizing this specific step, primarily through the selection of a highly active, electron-rich ligand.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing reactivity of 2-Fluoro-6-(trifluoromethyl)pyridine with 2-chloro analogs
An In-Depth Guide to the Comparative Reactivity of 2-Fluoro- and 2-Chloro-6-(trifluoromethyl)pyridine
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, halogenated pyridines serve as indispensable building blocks. The 2-halo-6-(trifluoromethyl)pyridine scaffold is of particular interest, offering a platform for diverse functionalization. The choice between a fluorine or chlorine substituent at the 2-position is a critical decision that profoundly impacts synthetic strategy. This guide provides an in-depth comparison of the reactivity of 2-fluoro-6-(trifluoromethyl)pyridine and its 2-chloro analog, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
Fundamental Properties Influencing Reactivity
The divergent reactivity of these two analogs is rooted in the fundamental properties of the carbon-halogen bond and the potent electronic influence of the trifluoromethyl group.
-
Carbon-Halogen Bond Strength: The C-F bond is significantly stronger and more polarized than the C-Cl bond. The bond dissociation energy (BDE) for a typical aryl C-F bond is around 115-130 kcal/mol, whereas the BDE for an aryl C-Cl bond is approximately 84 kcal/mol.[1][2] This high strength makes the C-F bond more challenging to cleave, a key consideration in reactions involving oxidative addition.
-
Electronegativity and Inductive Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect is more pronounced than that of chlorine. Consequently, the carbon atom of the C-F bond is more electron-deficient (more electrophilic) than in the C-Cl bond.[2]
-
The Role of the -CF₃ Group: The trifluoromethyl group is a strong electron-withdrawing group, both through induction and resonance (negative hyperconjugation). It significantly reduces the electron density of the entire pyridine ring, making it highly susceptible to nucleophilic attack. This effect is synergistic with the halogen at the 2-position.
These properties set the stage for two distinct reactivity profiles, primarily in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[3]
Key Observation: In SNAr reactions, This compound is significantly more reactive than its 2-chloro analog.
This may seem counterintuitive given the strength of the C-F bond. However, the rate-determining step in this reaction is not the cleavage of the C-X bond, but rather the initial attack of the nucleophile on the electron-deficient carbon to form the Meisenheimer complex.[4]
-
Causality: The superior electronegativity of fluorine makes the C2 position of the pyridine ring more electrophilic, accelerating the rate of nucleophilic attack. The stability of the resulting Meisenheimer intermediate is enhanced by the strong inductive effect of the fluorine atom. The subsequent elimination of the halide (F⁻ or Cl⁻) is a fast step and does not influence the overall reaction rate.[4]
Logical Flow of an SNAr Reaction
References
A Senior Application Scientist's Guide to the Purity Assessment of 2-Fluoro-6-(trifluoromethyl)pyridine: A Comparative Analysis of Analytical Methodologies
Introduction: 2-Fluoro-6-(trifluoromethyl)pyridine is a critical heterocyclic building block in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2] Its precise molecular architecture, featuring both a fluorine atom and a trifluoromethyl group on a pyridine ring, imparts unique electronic properties that are leveraged in the design of bioactive molecules. The purity of this intermediate is not merely a quality metric; it is a fundamental prerequisite for ensuring predictable reaction kinetics, acceptable yield, and the toxicological safety of the final active ingredient. Impurities stemming from the synthesis, which often involves the fluorination of chlorinated precursors, can introduce unwanted side reactions or lead to the formation of structurally similar but biologically distinct byproducts.[3][4]
This guide provides a comprehensive, in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, offering field-proven insights for researchers, quality control analysts, and process chemists. Our approach is grounded in establishing self-validating systems, where orthogonal methods are used to build a complete and trustworthy purity profile.
Gas Chromatography (GC): The Workhorse for Volatile Analytes
Expertise & Experience: Given that this compound is a volatile liquid, Gas Chromatography (GC) is often the primary technique for routine purity analysis and quality control.[5] Its speed, high resolution for volatile compounds, and robust quantification capabilities make it an ideal first-line method. The choice of detector is critical; a Flame Ionization Detector (FID) offers excellent sensitivity for carbon-containing compounds, while a Mass Spectrometer (MS) provides unequivocal identification of impurities.
Trustworthiness: A GC method's trustworthiness is established through proper validation, including specificity, linearity, accuracy, and precision. For this analyte, specificity is demonstrated by achieving baseline separation of the main peak from potential process-related impurities, such as the starting material (e.g., 2-chloro-6-(trichloromethyl)pyridine) or partially fluorinated intermediates.
Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This non-polar column separates compounds primarily based on boiling point, which is effective for separating the target analyte from potentially less volatile starting materials.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp at 15°C/min to 240°C, hold for 5 minutes. Causality: A temperature ramp ensures that both volatile impurities and higher-boiling point contaminants are eluted and resolved effectively.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Data Presentation: Hypothetical GC Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.5 | 0.15 | Solvent |
| 2 | 8.2 | 99.75 | This compound |
| 3 | 9.5 | 0.10 | 2-Chloro-6-(trifluoromethyl)pyridine |
Visualization: GC Analysis Workflow
Caption: Workflow for GC-FID purity assessment.
High-Performance Liquid Chromatography (HPLC): A Versatile Orthogonal Method
Expertise & Experience: While GC is excellent, HPLC serves as a powerful orthogonal technique, meaning it separates compounds based on different chemical principles (partitioning between a liquid mobile phase and a solid stationary phase). This is crucial for detecting non-volatile impurities or those that might degrade at high GC temperatures. For pyridine-containing molecules, Reversed-Phase HPLC (RP-HPLC) with UV detection is the industry standard.[6] The pyridine ring contains a strong chromophore, making it highly responsive to UV detection.
Trustworthiness: An HPLC method provides a reliable cross-validation of GC results. If a purity value of >99.5% is obtained by both GC and HPLC, confidence in the result is significantly higher. Comparing two different batches of the product demonstrates the method's utility in a real-world quality control setting.[6]
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation: Accurately weigh ~20 mg of the sample and dissolve in a 20 mL volumetric flask with 50:50 Acetonitrile:Water diluent to a final concentration of 1 mg/mL.[6]
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: The C18 stationary phase is non-polar and provides excellent retention and separation for moderately polar compounds like fluorinated pyridines.
-
Mobile Phase A: Water with 0.1% Formic Acid. Causality: Formic acid helps to protonate silanol groups on the silica backbone, reducing peak tailing and improving peak shape. It is also MS-compatible.[7]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, hold for 2 min; ramp to 95% B over 10 min; hold for 3 min; return to 30% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm. Causality: This wavelength is typically near the absorbance maximum for the pyridine ring, providing high sensitivity.
-
-
Data Analysis: Purity is determined by area percent normalization.
Data Presentation: Comparative HPLC Analysis of Two Batches
| Batch ID | Appearance | Main Peak Area % | Impurity Peak Area % (Retention Time) | Purity (%) |
| Batch A | Colorless Liquid | 99.88 | 0.12 (at 7.8 min) | 99.88 |
| Batch B | Pale Yellow Liquid | 98.65 | 1.35 (at 9.1 min) | 98.65 |
The data clearly shows Batch A has a higher purity. The impurity in Batch B could be identified by coupling the HPLC to a mass spectrometer (LC-MS).[6]
Visualization: HPLC Analysis Workflow
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]
- 3. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 4. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthetic Routes of 2-Fluoro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a trustworthy and authoritative resource. All claims are substantiated with citations from peer-reviewed literature and patents.
Introduction to 2-Fluoro-6-(trifluoromethyl)pyridine
This compound is a colorless to pale yellow liquid that serves as a key building block in organic synthesis.[1] Its utility stems from the strategic placement of a fluorine atom and a trifluoromethyl group on the pyridine ring. The fluorine atom, positioned at the 2-position, is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups.[1][2] The trifluoromethyl group at the 6-position significantly influences the electronic properties of the ring and enhances the lipophilicity and metabolic stability of derivative compounds.[3][4] These characteristics make it a sought-after intermediate in the production of fungicides, pesticides, and various pharmaceutical agents.[1][5][4]
Comparative Analysis of Synthetic Routes
The synthesis of this compound is primarily achieved through two major pathways:
-
Halogen Exchange (Halex) Reaction from 2-Chloro-6-(trichloromethyl)pyridine: This is the most common and industrially scalable approach.
-
Direct Fluorination Strategies: Alternative methods that aim to introduce the fluorine and trifluoromethyl groups more directly.
This guide will dissect each route, providing detailed protocols, comparative data, and mechanistic insights.
Route 1: Halogen Exchange from 2-Chloro-6-(trichloromethyl)pyridine
This widely adopted industrial process involves a two-stage transformation: the fluorination of the trichloromethyl group to a trifluoromethyl group, followed by the exchange of the chlorine atom on the pyridine ring for a fluorine atom. Anhydrous hydrogen fluoride (AHF) is the fluorinating agent of choice for this transformation.
Mechanistic Considerations
The reaction proceeds via a series of nucleophilic substitution reactions. The trichloromethyl group is converted to a trifluoromethyl group through successive chlorine-fluorine exchanges, often catalyzed by a Lewis acid. The subsequent replacement of the ring chlorine with fluorine is also a nucleophilic aromatic substitution. The presence of the electron-withdrawing trifluoromethyl group facilitates this SNAr reaction.
Experimental Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-6-(trichloromethyl)pyridine | [6][7] |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (AHF) | [6][7] |
| Catalyst | Antimony Halides (e.g., SbCl2F3, SbCl3F2) or Ferric Chloride | [1][7] |
| Temperature | 70-250 °C | [6][7] |
| Pressure | 2-4.0 MPa (Superatmospheric) | [6][7] |
| Yield | 80-96% | [6][7] |
| Purity (Post-Distillation) | >99% | [6][7] |
Detailed Experimental Protocol
This protocol is a synthesis of procedures described in the cited patent literature and should be performed by trained professionals in a suitable pressure-rated reactor.
-
Reactor Preparation: A vacuum-dried, pressure-resistant reactor is charged with 2-chloro-6-(trichloromethyl)pyridine and a catalytic amount of a mixed antimony halide catalyst (e.g., a 1:1 weight ratio of SbCl2F3 and SbCl3F2, at 1-2% of the starting material's weight).[7]
-
Addition of AHF: The reactor is cooled, and anhydrous hydrogen fluoride is carefully added. The molar ratio of AHF to the starting pyridine is typically between 4:1 and 10:1.[7]
-
Reaction: The reactor is sealed and heated to a temperature between 120-150 °C. The pressure will increase and should be maintained between 3.0-3.5 MPa for several hours (e.g., 6 hours).[7] The reaction progress can be monitored by gas chromatography.[1][6]
-
Work-up: After cooling the reactor to room temperature, the pressure is carefully released. The crude product is then neutralized with an aqueous base solution (e.g., saturated sodium carbonate or ammonium hydroxide) to quench any remaining acid.[1][7]
-
Purification: The organic layer is separated, and the product is isolated by distillation under reduced pressure to yield this compound with high purity.[6][7]
Process Flow Diagram
Caption: Halogen exchange synthesis of this compound.
Advantages and Disadvantages
Advantages:
-
High Yield and Purity: This method consistently delivers high yields of a very pure product.[6][7]
-
Scalability: The process is well-established and suitable for large-scale industrial production.[6]
-
Cost-Effective Raw Materials: The starting material, 2-chloro-6-(trichloromethyl)pyridine, can be synthesized from relatively inexpensive precursors like 2-chloro-6-methylpyridine.[4]
Disadvantages:
-
Harsh Reaction Conditions: The use of high temperatures, high pressures, and corrosive anhydrous hydrogen fluoride requires specialized equipment and stringent safety protocols.
-
Catalyst Handling: Antimony-based catalysts are toxic and require careful handling and disposal.
-
Waste Generation: The process generates acidic and inorganic waste streams that need to be treated.
Route 2: Alternative Synthetic Strategies
While the halogen exchange route is dominant, other synthetic approaches have been explored, though they are less common for bulk production. These often involve building the pyridine ring from acyclic precursors already containing the trifluoromethyl group or direct fluorination techniques.
Synthesis via Cyclocondensation
One alternative involves the construction of the pyridine ring from a trifluoromethyl-containing building block.[8] These methods offer a different retrosynthetic approach but can be more complex and less atom-economical.
Direct Fluorination of 2-(Trifluoromethyl)pyridine
Direct fluorination of a pre-formed 2-(trifluoromethyl)pyridine ring is another possibility. However, controlling the regioselectivity of direct fluorination on an electron-deficient pyridine ring can be challenging, often leading to mixtures of products.[9]
Comparative Summary of Routes
| Feature | Route 1: Halogen Exchange | Route 2: Alternative Strategies |
| Industrial Viability | High | Generally Lower |
| Yield | High (80-96%) | Variable |
| Scalability | Proven | Often limited to lab scale |
| Reaction Conditions | Harsh (High T & P, Corrosive) | Can be milder, but often more steps |
| Starting Materials | Readily available | May require specialized precursors |
Process Logic Diagram
Caption: High-level comparison of synthetic approaches.
Conclusion and Future Outlook
The halogen exchange reaction of 2-chloro-6-(trichloromethyl)pyridine with anhydrous hydrogen fluoride remains the most industrially viable and efficient method for producing this compound. Its high yield, scalability, and reliance on accessible starting materials make it the preferred route for commercial production. While alternative methods like cyclocondensation and direct fluorination exist, they are generally less practical for large-scale synthesis due to lower yields, more complex procedures, or challenges in controlling selectivity.
Future research may focus on developing milder and more environmentally benign fluorination methods, potentially utilizing novel catalysts or flow chemistry to mitigate the hazards associated with high-pressure reactions and corrosive reagents. However, for the foreseeable future, the halogen exchange process is likely to remain the cornerstone of this compound synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]
- 6. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 7. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of 2-Fluoro-6-(trifluoromethyl)pyridine: A Comparative Guide for Advanced Synthesis
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing pharmacological properties. Among the plethora of available building blocks, 2-Fluoro-6-(trifluoromethyl)pyridine has emerged as a particularly advantageous synthon. This guide provides an in-depth comparison of this valuable reagent against other common building blocks, supported by experimental data and mechanistic insights to inform your selection and optimize your synthetic strategies.
The unique architecture of this compound, featuring a pyridine ring substituted with both a highly electronegative fluorine atom and a lipophilic trifluoromethyl group, offers a powerful combination of reactivity and property modulation.[1] This dual-functionalization is not a mere structural curiosity but a deliberate design that confers significant advantages in key synthetic transformations and imparts desirable characteristics to the final product.[1]
Unparalleled Reactivity in Nucleophilic Aromatic Substitution (SNAr)
A primary advantage of this compound lies in its exceptional reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effects of both the ring nitrogen and the trifluoromethyl group render the C2 position highly electrophilic and susceptible to nucleophilic attack.[2]
The choice of the halogen at the 2-position is critical. While the carbon-fluorine bond is the strongest single bond in organic chemistry, fluoride is paradoxically an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer intermediate, not the departure of the leaving group.[3][4] The high electronegativity of fluorine powerfully stabilizes this intermediate, thereby accelerating the reaction.[3]
Comparative Reactivity Data:
Kinetic studies have demonstrated the superior reactivity of fluoropyridines over their chloro- and bromo- counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is a staggering 320 times faster than the same reaction with 2-chloropyridine.[5] The presence of an additional electron-withdrawing group, such as the trifluoromethyl group in our topic compound, further enhances this reactivity.[2][5]
| Building Block | Relative Reactivity in SNAr (vs. Chloro) | Rationale |
| This compound | Very High (>>320x) | Strong inductive effect of fluorine and CF₃ group stabilizes the Meisenheimer complex, accelerating the rate-determining nucleophilic attack.[3][5] |
| 2-Chloro-6-(trifluoromethyl)pyridine | Baseline (1x) | Chlorine is a less effective activator for nucleophilic attack compared to fluorine. |
| 2-Bromo-6-(trifluoromethyl)pyridine | Low (<1x) | Bromine is a weaker activator than chlorine and a better leaving group in reactions where C-X bond cleavage is rate-determining, but less effective in SNAr. |
This enhanced reactivity allows for SNAr reactions to be conducted under significantly milder conditions, often at lower temperatures and with weaker bases, which is crucial for the late-stage functionalization of complex molecules with sensitive functional groups.[3]
Experimental Protocol: SNAr with a Phenolic Nucleophile
This protocol details the synthesis of a diaryl ether, a common motif in pharmaceuticals, using this compound.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.2 equivalents) and anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild base sufficient to deprotonate the phenol without causing decomposition of the starting materials or product.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SNAr reaction.
-
Temperature: The elevated temperature of 80 °C provides sufficient energy to overcome the activation barrier, while the high reactivity of the fluoropyridine avoids the need for harsher conditions.
Caption: Mechanism of SNAr on this compound.
Strategic Considerations in Palladium-Catalyzed Cross-Coupling
In contrast to its high reactivity in SNAr, the C-F bond of this compound is generally the least reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The reactivity trend for the oxidative addition step, which is often rate-determining, is typically I > Br > Cl >> F.[6] This is due to the high bond dissociation energy of the C-F bond.
This seemingly disadvantageous property can be strategically exploited for selective functionalization of polyhalogenated pyridines. For instance, in a molecule containing both a bromine and a fluorine atom on the pyridine ring, the bromine will preferentially undergo cross-coupling, leaving the fluorine available for a subsequent SNAr reaction.
Comparative Performance in Suzuki-Miyaura Coupling:
While direct catalytic C-F bond activation for Suzuki coupling is challenging and often requires specialized catalyst systems, the following table illustrates the general reactivity trend of 2-halopyridines in this transformation.
| Building Block | Relative Reactivity in Suzuki Coupling | Rationale |
| 2-Bromo-6-(trifluoromethyl)pyridine | High | The C-Br bond is readily cleaved by palladium catalysts in the oxidative addition step. |
| 2-Chloro-6-(trifluoromethyl)pyridine | Moderate | The C-Cl bond is stronger than C-Br, requiring more active catalysts or harsher conditions for efficient coupling. |
| This compound | Very Low | The C-F bond is exceptionally strong, making oxidative addition highly challenging with standard palladium catalysts. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a typical procedure for the C-N cross-coupling of an aryl bromide, demonstrating a reaction where this compound would be unreactive under these conditions, highlighting its potential for orthogonal chemistry. For a hypothetical amination of the bromo-analogue:
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add 2-Bromo-6-(trifluoromethyl)pyridine (1.0 equivalent) and aniline (1.2 equivalents).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium precursor (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (Xantphos) is crucial for facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[7]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and form the active palladium-amido complex.[7]
-
Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, offering a suitable boiling point and compatibility with the catalyst system.
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion: A Versatile and Strategic Building Block
This compound offers a distinct set of advantages that make it a superior choice for specific synthetic applications. Its high reactivity in SNAr reactions allows for the efficient introduction of a wide range of nucleophiles under mild conditions, a critical feature in the synthesis of complex, biologically active molecules. Conversely, its inertness in standard palladium-catalyzed cross-coupling reactions provides an opportunity for selective, orthogonal functionalization in polyhalogenated systems. By understanding these comparative reactivities, researchers can strategically employ this compound to streamline synthetic routes, improve yields, and access novel chemical space.
References
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of 2-Fluoro-6-(trifluoromethyl)pyridine
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of enhancing biological activity, metabolic stability, and overall efficacy. The compound this compound is a prime exemplar of a highly sought-after building block, leveraging the unique electronic properties of both a fluorine substituent and a trifluoromethyl group on a pyridine core.[1][2] This heterocycle is a key intermediate in the synthesis of numerous commercial products, including fungicides like picoxystrobin and various pharmaceuticals.[3][4] Consequently, the development of cost-effective, scalable, and safe synthetic routes to this intermediate is of paramount importance to researchers and chemical industry professionals.
This guide provides an in-depth comparison of the most prevalent synthetic methodologies for this compound, offering a critical analysis of their cost-effectiveness, scalability, and practical application in both laboratory and industrial settings. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a data-driven comparison to inform your selection of the most appropriate synthesis strategy.
Methodology 1: The Industrial Workhorse - Halogen Exchange (Halex) Reaction
The halogen exchange (Halex) reaction is the dominant industrial method for the synthesis of this compound. This approach is predicated on the substitution of chlorine atoms with fluorine, a transformation that is both atom-economical and amenable to large-scale production. The most common starting material for this process is 2-chloro-6-(trichloromethyl)pyridine.[5]
The overall transformation involves two key halogen exchange steps: the conversion of the trichloromethyl group to a trifluoromethyl group, and the substitution of the chlorine atom on the pyridine ring with fluorine. These are typically accomplished using anhydrous hydrogen fluoride (HF) under high temperature and pressure, often in the presence of a catalyst.[3][6]
Reaction Pathway: Halogen Exchange
Caption: Halogen exchange route to this compound.
Causality in Experimental Design:
The choice of anhydrous hydrogen fluoride as the fluorinating agent is driven by its high reactivity and cost-effectiveness at an industrial scale. However, its use necessitates specialized equipment due to its extreme corrosivity and toxicity. The reaction is typically carried out in high-pressure reactors.[3] The use of a catalyst, such as ferric chloride or antimony halides, is crucial for facilitating the challenging fluorination of the trichloromethyl group.[3][5][6] The subsequent replacement of the ring chlorine with fluorine generally requires more forcing conditions (higher temperature and/or pressure).[3] An important aspect of industrial processes is the recycling of partially fluorinated intermediates and unreacted HF to improve overall yield and cost-efficiency.[3]
Detailed Experimental Protocol (Industrial Adaptation):
Warning: This procedure involves highly hazardous materials and should only be performed by trained professionals in a specialized chemical facility equipped to handle anhydrous hydrogen fluoride and high-pressure reactions.
Materials:
-
2-Chloro-6-(trichloromethyl)pyridine (1.0 eq)
-
Anhydrous Hydrogen Fluoride (excess, e.g., 10-20 eq)
-
Ferric Chloride (catalytic amount, e.g., 0.05 eq)
Procedure:
-
A high-pressure reactor (e.g., Hastelloy C) is charged with 2-chloro-6-(trichloromethyl)pyridine and ferric chloride.
-
The reactor is sealed and the contents are heated.
-
Anhydrous hydrogen fluoride is introduced into the reactor under agitation.
-
The reaction mixture is heated to a temperature in the range of 150-180°C, and the pressure is maintained at 20-30 kg/cm ² for several hours to facilitate the trifluoromethylation.[3]
-
To achieve the subsequent ring fluorination, the temperature may be increased further.
-
The progress of the reaction is monitored by gas chromatography (GC) analysis of samples carefully taken from the reactor.
-
Upon completion, the reactor is cooled, and the pressure is carefully vented through a scrubber system.
-
The reaction mixture is cautiously quenched with water/ice and neutralized with an aqueous base (e.g., sodium carbonate solution).[3]
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound with high purity (>99%).[3]
Methodology 2: The Classic Approach - Balz-Schiemann Reaction
For laboratory-scale synthesis or when the Halex route is not feasible, the Balz-Schiemann reaction offers a classic and reliable, albeit more expensive and less scalable, alternative.[7] This method proceeds via the diazotization of an amino-substituted pyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[8] The required starting material, 2-amino-6-(trifluoromethyl)pyridine, is commercially available.[2]
Reaction Pathway: Balz-Schiemann Reaction
Caption: Balz-Schiemann route to this compound.
Causality in Experimental Design:
The Balz-Schiemann reaction is a two-step, one-pot procedure in many cases. The first step is the formation of the diazonium salt at low temperatures (typically 0-5 °C) to ensure its stability. The choice of fluoroboric acid (HBF₄) is critical as the tetrafluoroborate anion serves as the fluoride source in the subsequent decomposition step.[8] The diazonium salt is often isolated as a solid, which can be explosive when dry, necessitating careful handling. The second step is the thermal decomposition of the diazonium salt, which liberates nitrogen gas and boron trifluoride, to form the desired aryl fluoride.[8] The temperature of decomposition must be carefully controlled to avoid side reactions.
Detailed Experimental Protocol (Laboratory Scale):
Warning: Diazonium salts can be explosive when isolated and dry. Appropriate safety precautions, including the use of a blast shield, are essential.
Materials:
-
2-Amino-6-(trifluoromethyl)pyridine (1.0 eq)[2]
-
Fluoroboric acid (HBF₄, 48% in water, ~3.0 eq)
-
Sodium nitrite (NaNO₂, 1.1 eq)
-
Deionized water
-
Diethyl ether
Procedure:
-
To a cooled (0-5 °C) solution of 2-amino-6-(trifluoromethyl)pyridine in aqueous fluoroboric acid, a solution of sodium nitrite in deionized water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 30-60 minutes, during which time the diazonium tetrafluoroborate salt typically precipitates.
-
The precipitated salt is collected by filtration, washed with cold water, cold ethanol, and then cold diethyl ether. The solid is then dried under vacuum.
-
The dried diazonium salt is then gently heated (the decomposition temperature will vary depending on the substrate) until the evolution of nitrogen gas ceases. This step should be performed with extreme caution.[9]
-
The resulting crude product is then purified, typically by distillation or chromatography, to yield this compound.
Methodology 3: The "Picoline" Route - A Vertically Integrated Industrial Approach
Some large-scale manufacturers have developed highly integrated processes starting from readily available and inexpensive feedstocks like alpha-picoline.[4] This approach involves a series of transformations, likely including chlorination and fluorination steps, to build the target molecule. While specific proprietary details are not always publicly available, the general strategy highlights a commitment to cost-effectiveness through the control of the entire production chain.[4]
Conceptual Workflow: From Picoline to Final Product
Caption: Conceptual pathway from alpha-picoline.
This method's primary advantage is economic, as it begins with a very cheap and abundant starting material. However, it involves multiple steps, which can increase complexity and the potential for yield loss at each stage. The cost-effectiveness is ultimately determined by the efficiency and optimization of each step in the integrated process.
Comparative Analysis: Performance and Cost-Effectiveness
| Parameter | Halogen Exchange (Industrial) | Balz-Schiemann Reaction (Lab) | "Picoline" Route (Integrated Industrial) |
| Starting Material Cost | Moderate (2-chloro-6-(trichloromethyl)pyridine)[10][11][12][13] | High (2-amino-6-(trifluoromethyl)pyridine)[2][14] | Very Low (Alpha-Picoline)[4] |
| Reagent Cost | Moderate (Anhydrous HF is relatively cheap at scale)[15][16][17][18][19] | High (Fluoroboric acid) | Moderate to High (multiple steps with various reagents) |
| Typical Yield | High (often >85-95% with recycling)[3][6] | Moderate to Good (typically 60-80%) | Good to High (proprietary data) |
| Scalability | Excellent (proven at large industrial scale) | Poor (hazardous intermediates, not easily scalable) | Excellent (designed for large-scale production) |
| Safety & Handling | High Hazard (anhydrous HF, high P/T) | High Hazard (explosive diazonium salts) | High Hazard (multiple steps with hazardous reagents) |
| Process Complexity | Moderate (requires specialized equipment) | Simple (standard lab glassware) | High (multi-step synthesis) |
| Environmental Impact | Significant (use of HF, potential for waste streams) | Moderate (use of strong acids, organic solvents) | Significant (multiple steps can generate more waste) |
Conclusion and Recommendation
For large-scale, industrial production of this compound, the Halogen Exchange (Halex) route starting from 2-chloro-6-(trichloromethyl)pyridine is unequivocally the most cost-effective and established method. Its high yields, scalability, and the potential for reagent recycling make it the industry standard. The initial capital investment for specialized equipment is significant, but the operational cost-effectiveness for continuous production is superior.
The "Picoline" route represents a highly optimized, vertically integrated industrial strategy that is likely very cost-competitive but requires substantial process development and infrastructure.
The Balz-Schiemann reaction , while a valuable tool in the academic or small-scale custom synthesis laboratory, is not a cost-effective or safe option for bulk production. Its higher starting material and reagent costs, coupled with the inherent hazards of diazonium salts, limit its practical application to smaller scales.
Ultimately, the choice of synthesis method will be dictated by the required scale of production, available infrastructure, and economic considerations. For the majority of researchers and drug development professionals requiring access to this key intermediate, sourcing from a primary manufacturer utilizing the Halex or a similar integrated industrial process is the most logical and cost-effective approach.
References
- 1. This compound | 94239-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-Amino-6-(trifluoromethyl)pyridine, CasNo.34486-24-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 3. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 4. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]
- 5. Page loading... [guidechem.com]
- 6. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Chloro-6-(trichloromethyl)pyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. 2-Chloro-6-(trichloromethyl)pyridine = 98 1929-82-4 [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
- 14. archivemarketresearch.com [archivemarketresearch.com]
- 15. intratec.us [intratec.us]
- 16. indiamart.com [indiamart.com]
- 17. China Hydrofluoric acid spot price, China Hydrofluoric acid Daily prices provided by SunSirs, China Commodity Data Group [sunsirs.com]
- 18. China Anhydrous Hydrogen Fluoride, Anhydrous Hydrogen Fluoride Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]
- 19. Hydrogen Fluoride 99.999% 22L [lindedirect.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-6-(trifluoromethyl)pyridine Analogs
Introduction: The Strategic Value of the 2-Fluoro-6-(trifluoromethyl)pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in FDA-approved drugs.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, make it a versatile component in designing therapeutic agents.[3] The strategic incorporation of fluorine-containing substituents further enhances its utility. The this compound scaffold is a prime example of this design philosophy, merging the benefits of the pyridine core with the potent effects of fluorine chemistry.
The trifluoromethyl (-CF3) group is a powerful lipophilic moiety that can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] Simultaneously, the fluorine atom at the 2-position acts as both a modulator of electronic properties and a synthetically versatile handle. The electron-withdrawing nature of both substituents makes the pyridine ring electron-deficient, rendering the fluorine atom highly susceptible to displacement via nucleophilic aromatic substitution (SNAr).[4][5] This reactivity is the cornerstone of its utility, allowing for the systematic and efficient generation of diverse analog libraries to probe structure-activity relationships (SAR).
This guide provides a comparative analysis of SAR studies for analogs derived from the this compound core, with a particular focus on their application as kinase inhibitors. We will dissect the causal relationships between structural modifications and biological activity, present comparative data, and provide validated experimental protocols for their synthesis and evaluation.
Core Directive: Structure-Activity Relationship (SAR) Analysis
The primary site for derivatization on the this compound core is the C2 position, where the fluorine atom serves as an excellent leaving group. However, modifications at other positions, while less common, also play a crucial role in fine-tuning the pharmacological profile.
C2 Position: The Gateway to Diversity
The SNAr reaction at the C2 position is the most common strategy for analog synthesis. The nature of the incoming nucleophile dictates the resulting functionality and profoundly impacts biological activity.
-
Amino Nucleophiles: Displacement of the C2-fluorine with an amine is a widely used strategy, particularly in the design of kinase inhibitors. The resulting 2-aminopyridine moiety can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. A prime example is seen in the development of the potent pan-PI3K/mTOR inhibitor, PQR309 (bimiralisib) .[6][7] In this clinical candidate, the 2-amino group of the pyridine moiety forms key hydrogen bonds with aspartate residues (Asp836, Asp841, Asp964 in PI3Kγ) in the active site, anchoring the molecule.[6]
-
Oxygen and Sulfur Nucleophiles: While less common in kinase inhibitors, displacement with O- or S-nucleophiles can introduce different physicochemical properties. For instance, in studies of pentafluoropyridine, hydroxybenzaldehydes have been shown to selectively displace fluorine atoms to form ether linkages.[8] Such modifications can alter solubility, lipophilicity, and metabolic stability.
C4 Position: A Key Modulator of Potency
While the C2 position provides the primary anchor, substitutions at other positions are critical for optimizing potency and selectivity. In the development of PQR309, the introduction of the trifluoromethyl group was strategically placed at a position that corresponds to C4 in the parent 2-aminopyridine fragment (specifically, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine).
-
C4-Trifluoromethyl Group: The SAR study leading to PQR309 demonstrated that introducing a C4-trifluoromethyl group significantly boosted cellular potency and enzymatic inhibition compared to an unsubstituted pyridine analog.[6][9] This enhancement is attributed to favorable interactions within the affinity pocket of the PI3K enzyme.
-
Alternative C4 Substitutions: Replacing the C4-trifluoromethyl group with a methyl group also maintains activity, though generally at a reduced level compared to the -CF3 analog.[10] This underscores the importance of a lipophilic, space-filling group at this position to maximize van der Waals interactions within the target's binding site.
C3 and C5 Positions: Fine-Tuning and Selectivity
Modifications at the C3 and C5 positions are less explored but can be used to fine-tune properties like selectivity and pharmacokinetics. General SAR principles for pyridine derivatives suggest that the placement of hydrogen bond donors or acceptors at these positions can influence activity, but bulky groups may be detrimental.[1][2]
The following diagram summarizes the key SAR takeaways for the 2-substituted-6-(trifluoromethyl)pyridine scaffold in the context of kinase inhibition.
Caption: Key SAR insights for this compound analogs.
Comparative Performance Analysis: Kinase Inhibition
To objectively compare the performance of different analogs, we can examine their inhibitory activity against specific kinase targets. The development of PI3K/mTOR inhibitors provides a rich dataset for this comparison.
| Compound ID | Core Modification (Relative to 2-aminopyridine) | Target(s) | IC50 / Ki (nM) | Key SAR Insight | Reference |
| PQR309 (1) | C4-CF3 on 2-aminopyridine core | PI3Kα / mTOR | Ki: 17 / 62 | The C4-CF3 group significantly boosts potency, creating a potent dual inhibitor. | [6][7] |
| Analog (13) | C4-H (Unsubstituted) | PI3Kα | >1000 (cellular assay) | Lack of substitution at C4 leads to a dramatic loss of activity. | [9] |
| Regorafenib | Contains a 4-amino-3-fluorophenoxy group at C2 | VEGFR2, TIE2, RAF-1, etc. | IC50: ~4-20 (VEGFRs) | A more complex C2 substituent enables multi-kinase inhibition. The core pyridine is different but illustrates the principle. | [11][12] |
| PQR514 (4) | Pyrimidine core with CHF2 | PI3Kα / mTOR | Ki: 2.2 / 32.7 | Isosteric replacement of pyridine with pyrimidine and CF3 with CHF2 enhances PI3Kα affinity eight-fold over PQR309. | [13] |
Data synthesized from multiple sources for comparative purposes.
This table clearly demonstrates the profound impact of substitution on the pyridine ring. The leap in potency from an unsubstituted analog (13) to the C4-trifluoromethyl substituted PQR309 (1) is striking.[9] Furthermore, the comparison with PQR514 shows how subtle changes, like replacing the pyridine ring with a pyrimidine and CF3 with CHF2, can lead to significant gains in affinity, in this case, an eight-fold improvement in PI3Kα inhibition.[13]
Experimental Protocols
To ensure scientific integrity, the protocols described below are self-validating and based on established methodologies.
Protocol 1: Synthesis of a 2-Amino-4-(trifluoromethyl)pyridine Analog
This protocol describes a typical nucleophilic aromatic substitution (SNAr) to displace the C2-fluorine with an amine.
Objective: To synthesize a generic 2-(Arylamino)-4-(trifluoromethyl)pyridine analog.
Materials:
-
2-Fluoro-4-(trifluoromethyl)pyridine
-
Substituted Aniline (Ar-NH2)
-
Potassium carbonate (K2CO3) or a non-nucleophilic base like DIPEA
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-4-(trifluoromethyl)pyridine (1.0 eq).
-
Addition of Reagents: Add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the reagents (concentration approx. 0.5 M).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Causality: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. The anhydrous conditions prevent unwanted side reactions with water.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
The following workflow diagram illustrates this synthetic process.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. nbinno.com [nbinno.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. REGISTRI: Regorafenib in first-line of KIT/PDGFRA wild type metastatic GIST: a collaborative Spanish (GEIS), Italian (ISG) and French Sarcoma Group (FSG) phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking Catalysts for 2-Fluoro-6-(trifluoromethyl)pyridine Coupling Reactions
Introduction: The Challenge and Opportunity of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated pKa—can transform a promising lead compound into a viable drug candidate.[1][2][3] Among these scaffolds, 2-Fluoro-6-(trifluoromethyl)pyridine stands out as a particularly valuable building block, appearing in numerous agrochemicals and pharmaceuticals.
However, the very electronic features that make this molecule attractive also render it a formidable challenge for synthetic chemists. The potent electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly deactivates the pyridine ring, making conventional cross-coupling reactions sluggish and low-yielding. Furthermore, the pyridine nitrogen itself can act as a ligand, coordinating to the metal center and inhibiting catalytic activity.[4][5]
This guide provides an in-depth comparison of catalytic systems for the functionalization of this compound via three indispensable transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will move beyond simple protocol recitation to explore the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your experimental design and accelerate your research programs.
The Underlying Chemistry: Why Is This Coupling So Difficult?
The successful execution of a palladium-catalyzed cross-coupling reaction hinges on a delicate balance of three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[6][7] For this compound, several hurdles emerge:
-
Difficult Oxidative Addition: The electron-deficient nature of the C-F bond (or a C-Cl/Br bond at the same position) makes the initial oxidative addition of the palladium(0) catalyst energetically demanding. The catalyst must be sufficiently electron-rich and reactive to break this bond.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that sequester the catalyst and halt turnover.[4][5]
-
Sluggish Reductive Elimination: The final, product-forming step can also be slow, particularly when forming C-N bonds in the Buchwald-Hartwig amination.
Overcoming these challenges requires a carefully orchestrated selection of catalyst, ligand, base, and solvent—a symphony of reagents designed to favor the productive catalytic cycle over deactivation pathways.
Catalyst Benchmarking for Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a workhorse for constructing biaryl and heteroaryl-aryl bonds. For an electron-deficient substrate like this compound, the choice of ligand is paramount. Bulky, electron-donating phosphine ligands are essential to promote both the initial oxidative addition and the final reductive elimination steps.[8][9]
Below is a comparison of leading catalyst systems for this transformation.
| Catalyst Precursor | Ligand | Arylboronic Acid/Ester | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | ~95 |
| Pd₂(dba)₃ | XPhos | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | High |
| Pd(dppf)Cl₂ | (dppf) | 2-Thiopheneboronic acid | Na₃PO₄ | Dioxane/H₂O | 80-100 | Modest-Good[10][11] |
| Pd(PPh₃)₄ | None | Various | Cs₂CO₃ | Toluene | 110 | Variable |
Causality Behind Component Selection:
-
Ligands (SPhos, XPhos): These "Buchwald ligands" feature bulky biaryl backbones that create a sterically demanding coordination sphere around the palladium. This bulkiness promotes the dissociation of ligands to generate the active 14-electron catalytic species and facilitates the final reductive elimination step. Their strong electron-donating character increases the electron density on the palladium, making the oxidative addition into the C-X bond more favorable.[8][9]
-
Base (K₃PO₄, Cs₂CO₃): A moderately strong, non-nucleophilic inorganic base is crucial. It activates the boronic acid for transmetalation without promoting unwanted side reactions, such as substrate decomposition or catalyst deactivation. The use of aqueous solutions can accelerate the transmetalation step.[8][12]
-
Catalyst (Pd(dppf)Cl₂): While less active than systems with Buchwald ligands for this specific substrate, Pd(dppf)Cl₂ is an air-stable and reliable precatalyst where the dppf ligand's wide bite angle can stabilize the catalytic intermediates.[11]
Workflow for Catalyst System Selection
The following diagram illustrates a logical workflow for selecting an appropriate catalytic system for coupling reactions involving this compound.
Caption: Decision tree for selecting a cross-coupling methodology.
Representative Suzuki-Miyaura Coupling Protocol
Reaction: Coupling of 2-Chloro-6-(trifluoromethyl)pyridine with 4-methoxyphenylboronic acid.
Materials:
-
2-Chloro-6-(trifluoromethyl)pyridine (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add toluene, 2-chloro-6-(trifluoromethyl)pyridine, and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalyst Benchmarking for Buchwald-Hartwig C-N Coupling
The formation of a C-N bond with this compound is particularly demanding due to the need to couple a nitrogen nucleophile to a highly electron-poor ring. The choice of both ligand and base is critical to achieving high yields.[13] Sterically hindered, bulky phosphine ligands are again required, and a strong, non-nucleophilic base is needed to deprotonate the amine or its complex with palladium.[9][14]
| Catalyst Precursor | Ligand | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ | BrettPhos | Primary Amines | LiHMDS | Toluene | 110 | Good-Excellent |
| Pd(OAc)₂ | BINAP | Secondary Amines | Cs₂CO₃ | Toluene | 100 | Good[15] |
| Pd₂(dba)₃ | XPhos | Aniline Derivatives | NaOtBu | Dioxane | 100 | High |
Causality Behind Component Selection:
-
Ligands (BrettPhos, BINAP): Ligands like BrettPhos are specifically designed for coupling primary amines.[14] Their structure facilitates the difficult reductive elimination step to form the C-N bond. Bidentate ligands like BINAP can be effective for secondary amines, as they help prevent β-hydride elimination, an unproductive side reaction.[13]
-
Base (NaOtBu, LiHMDS): Strong bases are required to generate the active amide nucleophile. Sodium tert-butoxide is a common choice, but for very hindered or less nucleophilic amines, a stronger base like lithium hexamethyldisilazide (LiHMDS) may be necessary.[14] These bases must be strong enough to deprotonate the amine without causing degradation of the substrate or ligand.
Representative Buchwald-Hartwig Amination Protocol
Reaction: Coupling of 2-bromo-6-(trifluoromethyl)pyridine with morpholine.
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
BINAP (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.
-
Add toluene, followed by 2-bromo-6-(trifluoromethyl)pyridine and morpholine.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 16-24 hours.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Catalyst Benchmarking for Sonogashira C-C (sp) Coupling
The Sonogashira coupling provides a powerful route to aryl-alkynes.[16] The classic protocol uses a palladium catalyst and a copper(I) co-catalyst. However, copper-free conditions have gained prominence to avoid the common side reaction of alkyne homo-coupling (Glaser coupling) and to simplify purification.[17][18]
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | TEA/DIPEA | THF or DMF | RT to 60 | Good |
| [DTBNpP]Pd(crotyl)Cl (P2) | Various aryl & alkyl alkynes | TMP | DMSO | RT | High[18] |
| Pd(OAc)₂ / P(t-Bu)₃ | Trimethylsilylacetylene | Cs₂CO₃ | Dioxane | RT to 80 | Good |
Causality Behind Component Selection:
-
Copper Co-catalyst: In the classic mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[16] This species then undergoes transmetalation with the arylpalladium(II) complex. The amine base neutralizes the HX byproduct and helps maintain the catalyst in its active state.
-
Copper-Free Systems: Modern systems often rely on highly active, monoligated palladium(0) species generated from precatalysts like [DTBNpP]Pd(crotyl)Cl.[18] These catalysts are reactive enough to activate the alkyne's C-H bond directly (often via a deprotonation/transmetalation sequence involving the base), bypassing the need for copper.[16] This simplifies the reaction setup and avoids copper contamination in the final product.
The Catalytic Cycle: A Visual Explanation
The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, the fundamental pathway underpinning many of these transformations.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.[6][7]
Representative Copper-Free Sonogashira Protocol
Reaction: Coupling of 2-bromo-6-(trifluoromethyl)pyridine with 1-hexyne.
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine (1.0 mmol)
-
1-Hexyne (1.5 mmol)
-
[DTBNpP]Pd(crotyl)Cl (P2 precatalyst, 0.02 mmol, 2 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (4 mL)
Procedure:
-
To a vial, add the palladium precatalyst.
-
In an inert atmosphere (glovebox), add DMSO, 2-bromo-6-(trifluoromethyl)pyridine, 1-hexyne, and finally TMP.
-
Seal the vial and stir at room temperature for 18-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, dilute the reaction with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Conclusion and Future Outlook
The functionalization of this compound, while challenging, is readily achievable with the sophisticated catalytic systems developed over the past two decades. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the key to success lies in the use of bulky, electron-rich phosphine ligands that can overcome the electronic deficiencies of the substrate and prevent catalyst inhibition. In Sonogashira couplings, modern copper-free protocols offer a mild, efficient, and operationally simple alternative to classical conditions.
As the demand for complex, fluorinated heterocycles in pharmaceutical and materials science continues to grow, the development of even more active, robust, and versatile catalysts will remain a key area of research. Future innovations will likely focus on catalysts that operate at lower loadings, at room temperature, and with an even broader tolerance for sensitive functional groups, further empowering chemists to construct the molecules of tomorrow.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Trifluoromethylpyridines in Drug Discovery: A Guide for Medicinal Chemists
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1][2] The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often transforming a promising compound into a viable drug.[3] Among the various fluorinated motifs, the trifluoromethyl (-CF₃) group is particularly powerful. When appended to a pyridine ring—a ubiquitous and versatile nitrogen heterocycle—the resulting trifluoromethylpyridine (TFMP) scaffold offers a compelling combination of properties that medicinal chemists can leverage to overcome complex pharmacological challenges.[1][4][5]
This guide provides a comparative analysis of trifluoromethylpyridines for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will dissect the causal relationships between structure and function, compare positional isomers, evaluate TFMPs against common bioisosteres, and provide practical, data-driven insights to inform your drug discovery programs.
Part 1: The Trifluoromethyl "Magic Bullet": Decoding its Physicochemical Impact
The decision to introduce a trifluoromethyl group is driven by its ability to predictably modulate several key molecular properties simultaneously. Understanding these effects is crucial for its rational application in drug design.
-
Potent Electron-Withdrawing Nature : The three highly electronegative fluorine atoms make the -CF₃ group a strong electron-withdrawing substituent. When placed on a pyridine ring, it significantly lowers the pKa of the basic pyridine nitrogen. This modulation of basicity is critical for optimizing solubility, avoiding off-target interactions with aminergic GPCRs, and fine-tuning ligand-receptor binding interactions.[1][4][6]
-
Enhanced Lipophilicity : The -CF₃ group is substantially more lipophilic than a hydrogen or even a methyl group. This increased lipophilicity can enhance a compound's ability to cross biological membranes, such as the gut wall or the blood-brain barrier, thereby improving oral bioavailability and target engagement in the central nervous system.[6][7][8][9] This effect was instrumental in the development of the antidepressant Fluoxetine, where the trifluoromethyl group facilitates brain penetration.[9]
-
Superior Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[9] This makes the -CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative cleavage by cytochrome P450 enzymes. By blocking a potential site of metabolism, the incorporation of a -CF₃ group can significantly increase a drug's half-life and overall exposure.[6][7]
Part 2: A Tale of Three Isomers: Comparative Analysis of 2-, 3-, and 4-Trifluoromethylpyridines
The position of the -CF₃ group on the pyridine ring is not a trivial choice. It dictates the electronic and steric profile of the molecule, influencing everything from synthetic accessibility to biological activity. The isomers are often referred to by Greek letters: α-TFMP (2-substituted), β-TFMP (3-substituted), and γ-TFMP (4-substituted).
The 3- (or 5-) substituted β-isomers are the most widely used in commercial agrochemicals and pharmaceuticals.[1][10] This is largely a consequence of synthetic accessibility, as key intermediates like 2-chloro-5-(trifluoromethyl)pyridine are readily produced from inexpensive 3-picoline.[10] However, from a design perspective, each isomer offers a unique profile.
-
2-(Trifluoromethyl)pyridine (α-TFMP) : The -CF₃ group is positioned ortho to the nitrogen. This placement exerts a strong inductive electron-withdrawing effect and provides significant steric hindrance around the nitrogen, which can be used to control molecular conformation or block access by metabolizing enzymes.
-
3-(Trifluoromethyl)pyridine (β-TFMP) : With the -CF₃ group at the meta position, its electron-withdrawing effect is primarily inductive. This isomer is a common choice when a general reduction in pyridine basicity is desired without the direct steric clash of the 2-position or the strong resonance effects of the 4-position.
-
4-(Trifluoromethyl)pyridine (γ-TFMP) : The para-positioning allows for both strong inductive and resonance-based electron withdrawal, making this isomer the most effective at reducing the basicity of the pyridine nitrogen.
The following table summarizes key physicochemical differences between the isomers.
| Property | 2-(CF₃)-Pyridine | 3-(CF₃)-Pyridine | 4-(CF₃)-Pyridine |
| Common Name | α-TFMP | β-TFMP | γ-TFMP |
| Molecular Weight | 147.10 g/mol | 147.10 g/mol | 147.10 g/mol [11] |
| Calculated logP | 1.85 | 1.70 | 1.70[11] |
| pKa (Conjugate Acid) | ~1.0 | ~2.8 | ~1.7 |
Note: pKa and logP values are representative estimates from various sources and computational models. Actual values can vary based on experimental conditions.
Part 3: Synthesis of Trifluoromethylpyridines: A Practical Workflow
The industrial-scale availability of TFMP intermediates is a critical enabler of their widespread use. The two dominant synthetic strategies are:
-
Chlorine/Fluorine Exchange (Halex) : This "top-down" approach typically starts with a picoline (methylpyridine). The methyl group is chlorinated to a trichloromethyl (-CCl₃) group, which is then converted to the trifluoromethyl (-CF₃) group via a halogen exchange reaction, often using hydrogen fluoride (HF).[10]
-
Cyclocondensation using a Building Block : This "bottom-up" approach constructs the pyridine ring from acyclic precursors, one of which already contains the -CF₃ group. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][10]
The choice of method depends on the desired substitution pattern and scale. The Halex approach, particularly via a simultaneous vapor-phase reaction, is highly effective for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in high yield.[1]
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Simultaneous Vapor-Phase Reaction
This protocol describes a conceptual industrial process for synthesizing a key β-TFMP intermediate. The causality behind this choice is its efficiency and ability to produce the desired product in a simple, one-step reaction from a common starting material.[1]
Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline.
Materials:
-
3-Picoline
-
Chlorine gas (Cl₂)
-
Hydrogen fluoride (HF)
-
Transition metal-based catalyst (e.g., iron fluoride)
Methodology:
-
Reactor Setup: The reaction is performed in a simultaneous vapor-phase reactor, which includes a catalyst fluidized-bed phase.[1] The system is heated to a high temperature, typically >300°C.
-
Vaporization: Liquid 3-picoline is vaporized and fed into the reactor as a continuous stream.
-
Co-feeding of Reagents: Chlorine gas and hydrogen fluoride are simultaneously fed into the reactor with the 3-picoline vapor. The molar ratios of the reagents are carefully controlled to influence the degree of chlorination on the pyridine ring.[1]
-
Catalytic Reaction: The gas mixture passes through the fluidized bed of the transition metal catalyst. The high temperature and catalytic surface facilitate a cascade of reactions:
-
Free-radical chlorination of the methyl group to -CCl₃.
-
Halogen exchange of -CCl₃ to -CF₃.
-
Aromatic nuclear chlorination at the 2-position of the pyridine ring.
-
-
Product Quenching and Separation: The product stream exiting the reactor is rapidly cooled (quenched). The resulting mixture, containing the desired 2,5-CTF, unreacted starting materials, and by-products (e.g., multi-chlorinated pyridines), is then separated.
-
Purification: The crude product is purified using fractional distillation to isolate 2-chloro-5-(trifluoromethyl)pyridine with high purity.
Part 4: Trifluoromethylpyridines vs. The Alternatives: A Bioisosteric Comparison
Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a fundamental strategy in drug optimization.[12][13] TFMPs are often considered as bioisosteres for other aromatic systems, most commonly phenyl or chlorophenyl groups.
-
Trifluoromethylpyridine vs. Phenyl Analogues : Replacing a phenyl ring with a TFMP ring introduces a basic nitrogen handle, which can be used to improve solubility and form salt formulations. Crucially, the pyridine ring has a different metabolic profile than a phenyl ring, often avoiding aromatic hydroxylation, a common metabolic pathway for phenyl-containing drugs. Furthermore, the hydrophobic constant of 3-(trifluoromethyl)pyridine is significantly lower than that of benzotrifluoride, which can lead to lower toxicity and improved selectivity.[10]
-
Trifluoromethylpyridine vs. Chloropyridine : The -CF₃ group is sterically similar to a chlorine atom and is often used as a bioisosteric replacement.[9] However, the -CF₃ group is more lipophilic and a much stronger electron-withdrawing group. This can lead to more profound changes in a compound's properties, offering a wider range of modulation compared to simple substitution with chlorine.
The following table provides a conceptual comparison for a hypothetical drug candidate.
| Property | Phenyl Analogue | Chloropyridine Analogue | Trifluoromethylpyridine Analogue | Rationale for Improvement |
| Metabolic Stability | Moderate (Risk of aromatic oxidation) | Moderate-High | High | -CF₃ group is highly resistant to metabolism.[6] |
| Aqueous Solubility | Low | Low-Moderate | Moderate | Pyridine nitrogen can be protonated. |
| Target Potency | 100 nM | 50 nM | 25 nM | Altered electronics and lipophilicity can improve binding.[7] |
| Lipophilicity (logP) | 3.5 | 3.8 | 4.1 | -CF₃ group significantly increases lipophilicity.[6] |
| pKa | N/A | ~1.5 | ~2.8 | Provides a basic handle for formulation. |
Part 5: Case Studies in Drug Discovery
The theoretical benefits of TFMPs are validated by their successful incorporation into numerous approved drugs.
-
Tipranavir (Anti-HIV) : Developed by Boehringer Ingelheim, Tipranavir is a non-peptide protease inhibitor used to treat HIV. The drug contains a 5-(trifluoromethyl)pyridin-2-one moiety. Its synthesis utilizes a 2-chloro-5-(trifluoromethyl)pyridine building block, highlighting the importance of this key intermediate.[5]
-
Enasidenib (Anti-cancer) : An inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme for the treatment of acute myeloid leukemia. Enasidenib features two trifluoromethylpyridine rings. The trifluoromethyl groups are critical for establishing specific tetrel and hydrogen bonds within the enzyme's binding site, demonstrating their direct role in enhancing potency.[3]
-
Lemborexant (Insomnia) : Marketed as Dayvigo, this drug is a dual orexin receptor antagonist. It contains a 5-fluoropyridine ring and a separate trifluoromethylphenyl group. The screening of various fluorination patterns during its development revealed that this specific combination was crucial for achieving high binding affinity and a good overall pharmacological profile.[3]
Conclusion
Trifluoromethylpyridines are far more than simple fluorinated analogues. They are sophisticated, multi-functional scaffolds that offer medicinal chemists a powerful toolkit to address challenges in metabolic stability, solubility, target affinity, and bioavailability. By understanding the distinct properties of the 2-, 3-, and 4-isomers and appreciating their synthetic accessibility, researchers can rationally design and implement these motifs to accelerate the development of next-generation therapeutics. The continued success of TFMP-containing drugs in the clinic ensures that this privileged scaffold will remain a focal point of innovation in drug discovery for the foreseeable future.[1]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 11. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Fluoro-6-(trifluoromethyl)pyridine: Patent Landscape, Synthesis Optimization, and Strategic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups is a cornerstone of rational design.[1] These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall bioavailability.[1] Among the vast arsenal of fluorinated building blocks, 2-Fluoro-6-(trifluoromethyl)pyridine has emerged as a particularly valuable intermediate. Its unique electronic architecture—an electron-deficient pyridine ring activated by a potent trifluoromethyl group and possessing a strategically placed, nucleophilically labile fluorine atom—makes it a versatile scaffold for constructing complex molecular targets.[2]
This guide provides an in-depth analysis of the patent landscape surrounding the synthesis of this compound, offers a comparative guide to its primary industrial synthesis routes with detailed experimental protocols, and explores its application in the synthesis of high-value agrochemical products.
Part 1: The Patent Landscape - A Competitive Analysis
The commercial significance of this compound, primarily as a key intermediate for the fungicide Picoxystrobin, has led to a focused and competitive patent landscape.[3][4] Analysis reveals that the intellectual property is concentrated around efficient and scalable manufacturing processes rather than the molecule itself.
Key players in this space have historically included Syngenta , who originally developed Picoxystrobin, and more recently, Jubilant Life Sciences , who have patented industrially feasible processes for the synthesis of the intermediate.[5][6][7]
Key Patented Methodologies:
-
Jubilant Life Sciences (WO2015151116A2): This key patent discloses an industrially viable, solvent-free liquid-phase fluorination process. The core claims revolve around the reaction of 2-chloro-6-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) under pressure. The patent emphasizes high yield (>85%) and purity (>99.9%), with the recycling of partially fluorinated intermediates to improve overall efficiency.[3][8]
-
Chinese Patent (CN109988101A): This patent describes a similar liquid-phase fluorination process using 2-chloro-6-(trichloromethyl)pyridine and anhydrous HF. A notable aspect of this patent is the specific use of mixed antimony halides (e.g., SbCl₂F₃ and SbCl₃F₂) as a catalyst, claiming yields exceeding 95% and purity of 99%.[9]
The overarching theme in the patent literature is the optimization of the halide exchange (Halex) reaction, focusing on catalyst systems, reaction conditions (liquid vs. vapor phase), and methods for purification and recycling to drive down manufacturing costs for this high-demand intermediate.[8][10]
Part 2: Comparative Analysis of Synthesis Routes
The industrial synthesis of this compound is dominated by a single overarching strategy: the exhaustive fluorination of 2-chloro-6-(trichloromethyl)pyridine. This process involves two distinct transformations occurring in a single pot: the conversion of the trichloromethyl (-CCl₃) group to a trifluoromethyl (-CF₃) group, and the nucleophilic aromatic substitution of the chlorine atom at the 2-position with fluorine.
Caption: Overall synthetic transformation.
Route 1: Catalyzed Liquid-Phase Fluorination (Industrial Standard)
This method, detailed in patents from entities like Jubilant Life Sciences, represents the most economically viable and scalable approach.[3] It involves the direct reaction of the starting material with anhydrous hydrogen fluoride under pressure, which acts as both the fluorine source and the reaction medium.
Causality Behind Experimental Choices:
-
Anhydrous Hydrogen Fluoride (AHF): AHF is the most atom-economical source of fluorine. Using it in excess ensures it serves as a powerful fluorinating agent and a polar solvent capable of dissolving the reactants and facilitating ionic intermediates.
-
High Pressure & Temperature: The reaction is conducted in a high-pressure reactor (autoclave) at elevated temperatures (150-200°C). These conditions are necessary to overcome the activation energy for both the side-chain fluorination (Swarts reaction) and the aromatic nucleophilic substitution (Halex reaction), the latter being particularly challenging on an electron-deficient pyridine ring without a strong activating group.[3]
-
Lewis Acid Catalysis: The reaction is significantly accelerated by a Lewis acid catalyst. The choice of catalyst is a key point of variation and optimization.
-
Antimony Halides (SbCl₅, SbCl₂F₃): As described in CN109988101A, antimony(V) halides are highly effective. They are believed to function by activating the C-Cl bonds. The catalyst polarizes the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by fluoride ions from HF. It may also form highly active fluorinating species like [SbClₓF₆-ₓ]⁻.[11]
-
Ferric Chloride (FeCl₃): A lower-cost alternative, FeCl₃, also functions as a Lewis acid to catalyze the halide exchange.[12]
-
Comparative Performance Data:
| Parameter | Route 1A (Sb-Catalyzed)[9] | Route 1B (Uncatalyzed/Fe-Catalyzed)[3] |
| Starting Material | 2-Chloro-6-(trichloromethyl)pyridine | 2-Chloro-6-(trichloromethyl)pyridine |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (AHF) | Anhydrous Hydrogen Fluoride (AHF) |
| Catalyst | Mixed Antimony Halides | None specified or FeCl₃ |
| Temperature | 70–150 °C | 170-195 °C |
| Pressure | 2.0–4.0 MPa | ~8.0 MPa |
| Reaction Time | ~6 hours | 4-16 hours |
| Reported Yield | >95% | 85-91% |
| Reported Purity | >99.0% | >99.9% |
Experimental Protocol (Exemplar based on CN109988101A):
-
Reactor Charging: A 500mL autoclave is charged with 2-chloro-6-(trichloromethyl)pyridine (200g, 0.8485 mol) and a mixed antimony halide catalyst (e.g., SbCl₂F₃:SbCl₃F₂ 1:1, 2g).
-
Inerting: The autoclave is sealed and purged with nitrogen.
-
HF Addition: Anhydrous hydrogen fluoride (136g, 6.8 mol) is introduced into the sealed reactor.
-
Reaction: The mixture is heated to 120-150°C with stirring. The pressure will rise to approximately 3.0-3.5 MPa. The reaction is maintained under these conditions for 6 hours.
-
Work-up: The reactor is cooled to 30°C, and the pressure is slowly vented through a caustic scrubber. The crude brown reaction mixture is transferred to a separate vessel.
-
Neutralization & Extraction: The crude product is washed with water, neutralized to a neutral pH with aqueous ammonium hydroxide, and the organic layer is separated.
-
Purification: The organic layer is dehydrated and subjected to vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Caption: Workflow for the industrial synthesis of this compound.
Route 2: Alternative Synthesis via Cyclocondensation (Conceptual)
While the Halex-type approach is dominant, an alternative strategy for constructing the trifluoromethylpyridine core is through cyclocondensation reactions.[10] This "bottom-up" approach builds the pyridine ring from smaller, acyclic trifluoromethyl-containing building blocks. Although no specific, high-yield protocol for this compound via this method is prominently published, the principles are well-established for analogous structures.
Conceptual Causality:
-
Trifluoromethyl Building Blocks: This strategy relies on readily available precursors containing the -CF₃ group, such as ethyl 4,4,4-trifluoroacetoacetate or 4-ethoxy-1,1,1-trifluorobut-3-en-2-one.
-
Ring Formation: These building blocks undergo condensation reactions with ammonia or other nitrogen sources and a suitable partner to form the pyridine ring.
-
Challenges: Achieving the specific substitution pattern (a fluorine at C2 and no other substituents at C3, C4, C5) is a significant regiochemical challenge. This route would likely require more steps and be less economically viable for this specific target compared to the highly optimized Halex process, explaining its lack of industrial adoption for this product.
This conceptual alternative highlights a different synthetic philosophy but underscores the efficiency of the established industrial process.
Part 3: Application in Agrochemical Synthesis - The Case of Picoxystrobin
This compound is a crucial precursor for the synthesis of 2-hydroxy-6-(trifluoromethyl)pyridine, the key intermediate for the strobilurin fungicide Picoxystrobin.[5][8]
Step 1: Hydrolysis to 2-Hydroxy-6-(trifluoromethyl)pyridine
The fluorine atom at the 2-position is readily displaced by a hydroxide nucleophile under basic conditions. This reaction is often performed with an aqueous alkali metal hydroxide like NaOH or KOH.
Caption: Hydrolysis of the title compound to its hydroxy derivative.
Step 2: Condensation to form Picoxystrobin
The resulting 2-hydroxy-6-(trifluoromethyl)pyridine is then condensed with an appropriate side chain via a Williamson ether synthesis to yield the final active ingredient.[8] The industrial process involves reacting the intermediate with methyl 2-(bromomethyl)phenylglyoxylate.
Protocol for Hydrolysis (Exemplar):
-
A reaction vessel is charged with an aqueous solution of sodium hydroxide.
-
This compound is added to the stirred solution.
-
The two-phase mixture is heated to 80-100°C. The reaction progress is monitored by Gas Chromatography (GC).
-
Upon completion, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid 2-hydroxy-6-(trifluoromethyl)pyridine is isolated by filtration, washed with water, and dried.
This transformation showcases the utility of the 2-fluoro substituent as an excellent leaving group for nucleophilic aromatic substitution, providing a clean and efficient entry point to further functionalization.
Conclusion
The synthesis and application of this compound serve as an exemplary case study in industrial process chemistry. The patent landscape is dominated by highly optimized, economically driven processes centered on the catalyzed liquid-phase fluorination of a chlorinated precursor. This Halex-type reaction, while requiring harsh conditions, provides the target molecule in high yield and exceptional purity, making it the undisputed industrial standard. The strategic value of this building block is clearly demonstrated by its role in the synthesis of high-value products like the fungicide Picoxystrobin, where the 2-fluoro group acts as a synthetic handle for subsequent, efficient transformations. For researchers in drug discovery and process development, understanding this landscape and the causality behind the established synthetic routes is crucial for leveraging this and other key fluorinated intermediates in the creation of next-generation chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]
- 4. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]
- 5. agribusinessglobal.com [agribusinessglobal.com]
- 6. Enantioselective Trichloromethylation of MBH‐Fluorides with Chloroform Based on Silicon‐assisted C−F Activation and Car… [ouci.dntb.gov.ua]
- 7. CN112679422A - Preparation method of picoxystrobin - Google Patents [patents.google.com]
- 8. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
comparative efficacy of pesticides derived from 2-Fluoro-6-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Comparative Efficacy of Pesticides Derived from 2-Fluoro-6-(trifluoromethyl)pyridine
Introduction: The Rise of a Privileged Scaffold in Agrochemicals
The this compound structure has emerged as a cornerstone in the development of modern agrochemicals. The unique physicochemical properties imparted by the trifluoromethyl (CF3) group and the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and potent binding affinity to biological targets—have made this scaffold exceptionally valuable for creating next-generation insecticides, herbicides, and fungicides.[1][2][3] This guide offers a comparative analysis of key pesticides derived from this chemical family, providing researchers and drug development professionals with objective performance data, detailed experimental methodologies, and insights into their mechanisms of action.
I. Insecticides: Targeting the Nervous System with Precision
Derivatives of this compound have led to the creation of highly effective insecticides, particularly against challenging sucking pests. Two prominent examples are Flupyradifurone and Pyrifluquinazon.
A. Flupyradifurone: A Butenolide Challenging Neonicotinoid Dominance
Flupyradifurone is a butenolide insecticide that acts as an agonist on insect nicotinic acetylcholine receptors (nAChRs), the same target as neonicotinoids.[4][5] However, its novel chemical structure provides a critical advantage: a lack of significant cross-resistance in pest populations that have developed resistance to neonicotinoids.[4]
Mechanism of Action: Flupyradifurone binds to and activates nAChRs in the insect's central nervous system. Unlike the natural neurotransmitter acetylcholine, it is not deactivated by acetylcholinesterase, leading to a permanent opening of the receptor's ion channel. This results in the continuous, uncontrolled excitation of nerve cells, ultimately leading to the insect's collapse and death.[5]
Comparative Efficacy: Flupyradifurone demonstrates excellent efficacy against a broad range of sucking pests, often outperforming older chemistries, especially against resistant strains.[4]
-
Against Whiteflies (Bemisia tabaci): In greenhouse studies, flupyradifurone has shown superior performance in suppressing virus transmission by whiteflies compared to the neonicotinoid thiamethoxam. One study noted an 85% suppression of tomato yellow leaf curl virus transmission with flupyradifurone, whereas thiamethoxam achieved only 25% suppression.[6] Furthermore, against neonicotinoid-resistant whitefly strains, flupyradifurone shows little to no loss of efficacy. For example, an imidacloprid-resistant strain of B. tabaci that did not respond to imidacloprid concentrations of 1000 mg/L experienced 50% mortality at just 16 mg/L of flupyradifurone.[4]
-
Speed of Action and Systemic Activity: When applied as a cutting dip for cassava, flupyradifurone demonstrated more rapid and potent control of whiteflies than imidacloprid. On day 5 post-treatment, no whiteflies were present on cuttings soaked in flupyradifurone for 30 or 60 minutes, showcasing its strong systemic uptake and translocation.[6]
Table 1: Comparative Efficacy of Flupyradifurone against Neonicotinoid-Resistant Whiteflies
| Compound | Pest Strain | LC50 / EC50 (mg/L) | Resistance Ratio vs. Susceptible | Source |
|---|---|---|---|---|
| Flupyradifurone | B. tabaci (Q-type, Imidacloprid-resistant) | 16 | Low | [4] |
| Imidacloprid | B. tabaci (Q-type, Imidacloprid-resistant) | >1000 | Extremely High | [4] |
| Flupyradifurone | T. vaporariorum (Imidacloprid-resistant) | - | No cross-resistance | [4] |
| Imidacloprid | T. vaporariorum (Imidacloprid-resistant) | - | High resistance |[4] |
B. Pyrifluquinazon: A Novel Mode of Action for Whitefly and Aphid Control
Pyrifluquinazon is a pyridine azomethine derivative classified by the Insecticide Resistance Action Committee (IRAC) as a Chordotonal Organ TRPV Channel Modulator (Subgroup 9B).[7] This unique mode of action makes it a valuable tool for integrated pest management (IPM) and resistance management programs.
Mechanism of Action: Pyrifluquinazon disrupts the function of Transient Receptor Potential Vanilloid (TRPV) channel complexes in insect chordotonal stretch receptor organs. These organs are vital for the senses of hearing, balance, and proprioception.[7] Overstimulation of these channels leads to rapid feeding cessation, disorientation, and eventual starvation.[7]
Comparative Efficacy: Field and greenhouse trials have consistently demonstrated the high efficacy of pyrifluquinazon, particularly against whiteflies, where it has shown superiority over several other insecticides.
-
Against Whitefly Eggs and Nymphs: In a study on eggplants, pyrifluquinazon resulted in a corrected percentage reduction of the whitefly egg population of over 99% and the nymph population of over 97%.[8] Its performance was statistically superior to cyantraniliprole, spiromesifen, spirotetramat, sulfoxaflor, and flupyradifurone in the same trials.[8]
-
Against Adult Whiteflies: In cotton, pyrifluquinazon applied at 48.7 g/acre caused the maximum mortality of adult whiteflies (83%) and nymphs (78.4%) compared to other treatments including spirotetramat and flonicamid+abamectin.[9] This superior control also translated to the highest increase in cotton boll weight (133% over control).[9]
Table 2: Comparative Efficacy of Pyrifluquinazon against Whiteflies (Bemisia tabaci) on Eggplant
| Treatment | Corrected % Reduction (Eggs) | Corrected % Reduction (Nymphs) | Yield (Kg/plant) | Source |
|---|---|---|---|---|
| Pyrifluquinazon | >99% | >97% | 3.9 | |
| Cyantraniliprole | 23.69% - 42.47% | 0% - 76.25% | 2.2 | [8] |
| Conventional Insecticides | Lower than Cyantraniliprole | Lower than Cyantraniliprole | Not specified |[8] |
Experimental Protocol: Greenhouse Efficacy Trial for Whitefly Control
This protocol is a synthesized example based on methodologies described in cited literature for evaluating insecticides like pyrifluquinazon.[8][10]
Objective: To determine the comparative efficacy of Pyrifluquinazon against other standard insecticides for the control of Bemisia tabaci nymphs and adults on a host crop (e.g., tomato or eggplant) under greenhouse conditions.
Methodology:
-
Plant Propagation: Grow host plants (e.g., tomato, cv. 'Moneymaker') in pots until they reach the 4-6 true leaf stage. Ensure plants are free of pests and diseases.
-
Pest Infestation: Introduce a uniform population of adult B. tabaci into the greenhouse and allow for a 5-7 day oviposition period to establish a consistent population of eggs and early-instar nymphs.
-
Experimental Design: Arrange plants in a randomized complete block design with 3-4 replications per treatment. Treatments should include:
-
Pyrifluquinazon at a recommended rate (e.g., 46.8 g a.i./ha).[10]
-
A standard competitor insecticide (e.g., Imidacloprid or Cyantraniliprole).
-
A negative control (water spray).
-
-
Insecticide Application: Apply treatments as a foliar spray using a calibrated sprayer to ensure thorough coverage of all plant surfaces.
-
Data Collection: At 3, 7, 10, and 14 days after treatment (DAT), select three leaves from the upper, middle, and lower canopy of each plant. Using a hand lens or microscope, count the number of live nymphs and adults per leaf.
-
Data Analysis: Calculate the mean number of insects per leaf for each treatment at each time point. Determine the percentage mortality or percentage reduction compared to the untreated control using Abbott's formula. Analyze data using ANOVA to determine statistical significance between treatments.
Visualization of Experimental Workflow
Caption: Workflow for a typical greenhouse insecticide efficacy trial.
II. Herbicides: Novel Solutions for Weed Management
The versatility of the this compound scaffold is also evident in the development of innovative herbicides with distinct modes of action, addressing the critical challenge of herbicide-resistant weeds.
A. Florpyrauxifen-benzyl: A New Generation Synthetic Auxin
Florpyrauxifen-benzyl is a selective arylpicolinate herbicide that functions as a synthetic auxin (WSSA/HRAC Group 4).[11][12] It is particularly effective for controlling a wide range of broadleaf, sedge, and grass weeds in rice and aquatic systems.[11]
Mechanism of Action: Like other synthetic auxins, florpyrauxifen-benzyl mimics the natural plant hormone auxin. Upon absorption by susceptible weeds, it triggers abnormal and uncontrolled growth, leading to epinasty, cell disruption, and eventual plant death.[11] Its selectivity allows it to be used on crops like rice without causing significant harm.[11]
Comparative Efficacy: Florpyrauxifen-benzyl has demonstrated superior efficacy compared to other synthetic auxins and standard herbicide programs, especially for difficult-to-control weeds.
-
Against Commelina benghalensis (Benghal dayflower): In off-season management before soybean sowing, a tank mix of florpyrauxifen-benzyl + glyphosate provided significantly better control of C. benghalensis compared to treatments involving other synthetic auxins like triclopyr and halauxifen. At 60 days after application, the florpyrauxifen-benzyl treatment achieved 73.8% to 92% efficacy, while the other treatments reached a maximum of only 55.5%.[13][14]
-
In Transplanted Rice: When tested against a spectrum of common rice weeds, florpyrauxifen-benzyl at doses of 600 ml/ha and higher showed effectiveness comparable to or exceeding that of other standard herbicides like penoxsulam and bispyribac-sodium in controlling weeds such as Echinochloa crus-galli and Leptochloa chinensis.[12]
B. Diflufenican: A Carotenoid Biosynthesis Inhibitor
Diflufenican is a selective contact and residual herbicide belonging to the nicotinanilide family (WSSA/HRAC Group 12).[15][16] It is primarily used for the pre-emergence or early post-emergence control of broadleaf weeds in cereals, lentils, and peas.[17][18]
Mechanism of Action: Diflufenican works by inhibiting carotenoid synthesis. Carotenoids protect chlorophyll from photo-oxidation. Without them, photosynthesis fails, and the plant's cellular structures are destroyed by sunlight, causing a characteristic "bleaching" symptom, followed by necrosis and death.[15][17]
Comparative Efficacy: Diflufenican's distinct mode of action makes it a valuable tool for managing herbicide-resistant weeds, such as multiple-herbicide resistant (MHR) waterhemp.
-
Against MHR Waterhemp (Amaranthus tuberculatus): Research has shown that diflufenican, applied pre-emergence in corn, can effectively control waterhemp that has evolved resistance to multiple other herbicide groups (including Groups 2, 4, 5, 9, 14, and 27).[16][19] While not always providing superior control to the best commercial standards alone, it serves as an excellent tank-mix partner to diversify modes of action and enhance control.[16] Doses of 167 g a.i./ha were found to cause an 80% decrease in MHR waterhemp biomass.[16]
Table 3: Comparative Efficacy of Florpyrauxifen-benzyl against Commelina benghalensis
| Herbicide Treatment (60 DAA*) | Efficacy (%) - Experiment 1 | Efficacy (%) - Experiment 2 | Source |
|---|---|---|---|
| Florpyrauxifen-benzyl + Glyphosate | 73.8% | 92.0% | [14] |
| Triclopyr + Glyphosate | < 36.3% | < 55.5% | [14] |
| Halauxifen + Diclosulam + Glyphosate | < 36.3% | < 55.5% | [14] |
*DAA: Days After Application
III. Fungicides: Targeting Fungal Respiration
A. Penflufen: A Potent SDHI Fungicide
Penflufen is a pyrazole-carboxamide fungicide that belongs to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7).[20][21] It is a systemic, xylem-mobile fungicide primarily used as a seed treatment or in-furrow application for crops like potatoes, cereals, and legumes.[22]
Mechanism of Action: Penflufen specifically targets and inhibits the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi. This blockage disrupts fungal respiration, halting the production of ATP (the cell's energy currency) and ultimately preventing fungal growth and development.[20][23]
Spectrum of Activity: Penflufen is highly effective against a range of economically important seed- and soil-borne fungal pathogens.
-
Key Pathogens Controlled: Its primary targets include various species of Rhizoctonia (e.g., black scurf on potatoes), Ustilago spp. (smuts in cereals), and other seedling diseases.[21][22] Its efficacy against Rhizoctonia on potatoes has been particularly noted.[22] Penflufen is often co-formulated with other active ingredients to broaden the spectrum of control and manage resistance.[21][22]
Visualization of SDHI Fungicide Mechanism
Caption: Penflufen inhibits Complex II (SDHI), blocking the fungal respiratory chain.
Conclusion
Pesticides derived from the this compound scaffold represent a significant advancement in crop protection technology. The chemical diversity stemming from this core structure has yielded insecticides with novel modes of action effective against resistant pests (Pyrifluquinazon), next-generation herbicides that provide superior control of challenging weeds (Florpyrauxifen-benzyl), and targeted fungicides that protect crops from key diseases (Penflufen). The comparative efficacy data clearly demonstrates that these compounds often meet or exceed the performance of established market standards. For researchers and development professionals, this chemical family offers a proven and versatile platform for designing the next generation of effective and sustainable agrochemical solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. nichino.net [nichino.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Toxicity of Pyrifluquinazon against Greenhouse Whitefly on Tomato Produced in Greenhouses [scirp.org]
- 11. chemicalwarehouse.com [chemicalwarehouse.com]
- 12. proceeding.researchsynergypress.com [proceeding.researchsynergypress.com]
- 13. scienceopen.com [scienceopen.com]
- 14. scielo.br [scielo.br]
- 15. Diflufenican (Ref: AE 088657) [sitem.herts.ac.uk]
- 16. precisionriskmanagement.com [precisionriskmanagement.com]
- 17. Diflufenican - Wikipedia [en.wikipedia.org]
- 18. genfarm.com.au [genfarm.com.au]
- 19. wssa.net [wssa.net]
- 20. benchchem.com [benchchem.com]
- 21. apvma.gov.au [apvma.gov.au]
- 22. mda.state.mn.us [mda.state.mn.us]
- 23. Exploring the Efficacy of Penflufen Fungicide in Agriculture [cnagrochem.com]
Safety Operating Guide
Proper Disposal of 2-Fluoro-6-(trifluoromethyl)pyridine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, in-depth procedural information for the safe handling and disposal of 2-Fluoro-6-(trifluoromethyl)pyridine (CAS No. 94239-04-0) in a laboratory setting. As a flammable, hazardous, and environmentally persistent halogenated organic compound, strict adherence to proper disposal protocols is critical to ensure personnel safety and environmental compliance. This document moves beyond mere procedural lists to explain the rationale behind each step, fostering a culture of safety and responsibility in the laboratory.
Core Hazard Profile & Immediate Safety Considerations
This compound is a colorless liquid that presents multiple hazards.[1][2] It is classified as a flammable liquid and vapor.[2][3][4] Acute toxicity is a primary concern, as the compound is harmful if swallowed or inhaled.[2][3] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects, necessitating containment and preventing release into the environment.[2][5] Upon combustion, it may produce highly toxic hydrogen fluoride (HF) gas, adding another layer of risk during fire emergencies.[2]
Immediate action in case of exposure is critical. For inhalation, the individual should be moved to fresh air; if breathing is difficult, artificial respiration should be administered and medical attention sought immediately.[2][6] In case of skin contact, contaminated clothing must be removed, and the affected area rinsed with copious amounts of water.[2][6] Eye contact requires immediate and prolonged rinsing with water.[6] If swallowed, a poison control center or physician should be contacted without delay.[2]
Chemical and Physical Properties
Understanding the physicochemical properties of this compound is fundamental to its safe handling and disposal. These properties influence its volatility, potential for environmental dispersion, and appropriate extinguishing methods.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₄N | [1][3] |
| Molecular Weight | 165.09 g/mol | [1][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 143 °C | [4] |
| Relative Density | 1.40 g/cm³ at 20°C | [2][4] |
| Solubility | Low solubility in water; good solubility in organic solvents. | [1] |
| Vapor Pressure | 5.6 hPa at 25°C | [7] |
| Stability | Relatively stable at room temperature; may decompose under strong acid, strong base, or high temperature conditions. | [1] |
Personal Protective Equipment (PPE) and Engineering Controls
Given the compound's flammability and toxicity, a multi-layered approach to safety is mandatory.
-
Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[8] An emergency eyewash station and safety shower must be readily accessible.[8] All equipment used for transfer must be properly grounded to prevent static discharge, which could serve as an ignition source.[2][5]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Chemical safety goggles and a face shield are required.[2]
-
Hand Protection : Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[9]
-
Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[2][4]
-
Respiratory Protection : If working outside of a fume hood is unavoidable (a situation that should be avoided), a NIOSH-approved respirator with organic vapor cartridges is necessary.[10]
-
Spill Management Protocol
Immediate and correct response to a spill is crucial to mitigate risks.
Small Spills (less than 50 mL in a fume hood)
-
Alert Personnel : Inform others in the immediate vicinity.
-
Ensure Ignition Sources are Removed : Turn off any nearby hot plates, stirrers, or other potential sources of ignition.[4]
-
Contain and Absorb : Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[4][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Residue : Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled container for halogenated organic waste.[2][4]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spills (greater than 50 mL or any spill outside a fume hood)
-
Evacuate : Immediately evacuate the laboratory, closing the doors behind you.
-
Alert Emergency Services : Activate the fire alarm and contact your institution's emergency response team or the local fire department.[2]
-
Isolate the Area : Prevent unauthorized personnel from entering the spill area.
-
Provide Information : Be prepared to provide the Safety Data Sheet (SDS) and details of the spill to emergency responders.[2]
Waste Disposal Workflow
The proper segregation and disposal of this compound waste are governed by its chemical nature as a halogenated organic compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation : this compound is a halogenated organic compound.[12] As such, it must be collected in a designated waste container for halogenated organic solvents. Do not mix it with non-halogenated organic waste, as this complicates the disposal process and increases costs.[12]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream with their approximate concentrations.[8]
-
Waste Accumulation : Collect the waste in a sealable, chemically compatible container.[8] Keep the container closed at all times except when adding waste.
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and strong acids.[2][8]
-
Final Disposal : Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. The primary method for the disposal of halogenated organic wastes is high-temperature incineration.[13][14]
Under the Resource Conservation and Recovery Act (RCRA), this waste may be classified under EPA hazardous waste codes such as F002 for spent halogenated solvents, depending on its use.[15][16]
Decontamination of Equipment
All laboratory equipment, such as glassware and reaction vessels, that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse : Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinse solvent must be collected and disposed of as halogenated organic waste.
-
Secondary Wash : Wash the equipment with soap and hot water.
-
Final Rinse : Rinse with deionized water and allow to dry completely.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. This compound - Huimeng Bio-tech [huimengchem.cn]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | 94239-04-0 | TCI AMERICA [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Fluoro-6-trifluoromethylpyridine | 94239-04-0 [chemicalbook.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. afgsci.com [afgsci.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. bucknell.edu [bucknell.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. wku.edu [wku.edu]
- 16. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
